molecular formula C11H8ClNO2 B1601106 2-Chloro-8-methoxyquinoline-3-carbaldehyde CAS No. 73568-28-2

2-Chloro-8-methoxyquinoline-3-carbaldehyde

Cat. No.: B1601106
CAS No.: 73568-28-2
M. Wt: 221.64 g/mol
InChI Key: TWGAHTGLODITOW-UHFFFAOYSA-N
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Description

2-Chloro-8-methoxyquinoline-3-carbaldehyde is a high-purity organic compound with the CAS number 73568-28-2 and a molecular formula of C11H8ClNO2 . It is a solid with a predicted boiling point of 373.9±37.0 °C and should be stored sealed in a dry environment at 2-8°C to maintain stability . This compound belongs to the 2-chloroquinoline-3-carbaldehyde family, which are recognized as versatile synthetic intermediates for constructing complex heterocyclic systems with potential biological activity . These analogs are typically synthesized via the Vilsmeier-Haack reaction, where a substituted acetanilide undergoes cyclization and formylation using phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF) . The strategic placement of the chlorine and aldehyde functional groups on the quinoline core makes this compound a valuable substrate for various chemical transformations, including nucleophilic substitution and condensation reactions . It serves as a key precursor in the synthesis of fused or binary quinoline-based heterocyclic systems explored in medicinal chemistry . Quinolines, in general, are a significant class of nitrogen-containing heterocycles that form the core structure of many natural products and drugs, and are investigated for a wide range of pharmacological properties, such as antimicrobial, anticancer, and anti-inflammatory activities . This product is intended for research purposes as a chemical building block. It is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-8-methoxyquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-15-9-4-2-3-7-5-8(6-14)11(12)13-10(7)9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGAHTGLODITOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=CC(=C(N=C21)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70501115
Record name 2-Chloro-8-methoxyquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70501115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73568-28-2
Record name 2-Chloro-8-methoxyquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70501115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Chloro-8-methoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 2-Chloro-8-methoxyquinoline-3-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The document is structured to provide not only a step-by-step experimental protocol but also a deep understanding of the underlying chemical principles, safety considerations, and analytical validation techniques. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a robust and reliable method for the preparation of this important chemical intermediate.

Introduction: The Significance of 2-Chloro-8-methoxyquinoline-3-carbaldehyde

Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The title compound, 2-Chloro-8-methoxyquinoline-3-carbaldehyde, is a particularly versatile intermediate. The presence of three distinct functional groups—a reactive chlorine atom at the 2-position, a formyl group at the 3-position, and a methoxy group at the 8-position—allows for a multitude of subsequent chemical transformations. This enables the generation of diverse molecular libraries for screening and the synthesis of complex target molecules. The strategic placement of these functionalities makes it an ideal starting material for the construction of novel heterocyclic systems and the development of new drug candidates.

The Synthetic Pathway: A Two-Step Approach

The most efficient and widely adopted method for the synthesis of 2-Chloro-8-methoxyquinoline-3-carbaldehyde is a two-step process. The first step involves the preparation of the precursor, N-(2-methoxyphenyl)acetamide, through the acetylation of o-anisidine. The second, and key, step is the Vilsmeier-Haack cyclization of this acetanilide to yield the target quinoline derivative.

Step 1: Synthesis of the Precursor, N-(2-methoxyphenyl)acetamide

The initial step is the straightforward N-acetylation of o-anisidine. This reaction is typically high-yielding and provides the necessary substituted acetanilide precursor for the subsequent cyclization.

Reaction Scheme:

Causality of Experimental Choices:

  • Acetic Anhydride: This is a common and effective acetylating agent. It is readily available, and the byproduct, acetic acid, is easily removed during workup.

  • Glacial Acetic Acid as Solvent: Using glacial acetic acid as the solvent provides a compatible reaction medium and can also act as a catalyst.

  • Room Temperature Reaction: The acetylation of anilines is generally an exothermic and facile reaction that can proceed to completion at room temperature, minimizing the formation of side products.

Step 2: Vilsmeier-Haack Cyclization to 2-Chloro-8-methoxyquinoline-3-carbaldehyde

The core of the synthesis lies in the Vilsmeier-Haack reaction. This powerful formylation and cyclization reaction utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to convert the activated aromatic ring of N-(2-methoxyphenyl)acetamide into the desired 2-chloro-3-formylquinoline system.

Reaction Scheme:

Mechanism of the Vilsmeier-Haack Reaction:

The Vilsmeier-Haack reaction is a multi-step process that begins with the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt. This reagent then attacks the electron-rich aromatic ring of the acetanilide. A subsequent intramolecular cyclization, followed by dehydration and chlorination, leads to the formation of the quinoline ring system. The final hydrolysis of an iminium intermediate during aqueous workup generates the aldehyde functionality.

Detailed Experimental Protocols

Synthesis of N-(2-methoxyphenyl)acetamide

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
o-Anisidine123.1512.3 g (11.1 mL)0.1
Acetic Anhydride102.0911.2 g (10.4 mL)0.11
Glacial Acetic Acid60.0550 mL-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 12.3 g (0.1 mol) of o-anisidine in 50 mL of glacial acetic acid.

  • To this solution, add 11.2 g (0.11 mol) of acetic anhydride dropwise with continuous stirring at room temperature.

  • Stir the reaction mixture at room temperature for 18 hours.[1]

  • After the reaction is complete (monitored by TLC), pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.

  • Collect the precipitated white solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the solid in a vacuum oven at 60 °C to afford N-(2-methoxyphenyl)acetamide. The product can be further purified by recrystallization from a hot aqueous solution.[1]

Synthesis of 2-Chloro-8-methoxyquinoline-3-carbaldehyde

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
N-(2-methoxyphenyl)acetamide165.191.65 g0.01
N,N-Dimethylformamide (DMF)73.0910 mL-
Phosphorus Oxychloride (POCl₃)153.336.5 mL0.07

Procedure:

  • In a 100 mL three-necked round-bottom flask equipped with a dropping funnel, a condenser with a calcium chloride guard tube, and a magnetic stirrer, place 10 mL of anhydrous N,N-dimethylformamide (DMF).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Add 6.5 mL (0.07 mol) of phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring over a period of 30 minutes, ensuring the temperature does not exceed 10 °C. This forms the Vilsmeier reagent.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

  • Add 1.65 g (0.01 mol) of N-(2-methoxyphenyl)acetamide to the reaction mixture in portions.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature for 15 hours.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto 200 g of crushed ice with constant stirring.

  • A yellow precipitate will form. Collect the solid by vacuum filtration and wash it with cold water.

  • Purify the crude product by recrystallization from a petroleum ether/ethyl acetate mixture to yield colorless blocks of 2-Chloro-8-methoxyquinoline-3-carbaldehyde.

Analytical Validation and Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

CompoundMelting Point (°C)1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)IR (KBr, cm⁻¹)
N-(2-methoxyphenyl)acetamide 86-888.30 (br s, 1H, NH), 8.15 (dd, 1H), 7.10-6.90 (m, 3H), 3.90 (s, 3H, OCH₃), 2.20 (s, 3H, COCH₃)168.5, 148.0, 128.0, 123.5, 121.0, 110.0, 55.5, 24.5~3280 (N-H), ~1660 (C=O), ~1250 (C-O)
2-Chloro-8-methoxyquinoline-3-carbaldehyde 135-13710.5 (s, 1H, CHO), 8.8 (s, 1H, H-4), 7.8-7.4 (m, 3H, Ar-H), 4.1 (s, 3H, OCH₃)189.0, 155.0, 148.0, 145.0, 138.0, 130.0, 128.0, 120.0, 118.0, 112.0, 56.0~1690 (C=O, aldehyde), ~1580, 1470 (C=C, aromatic), ~750 (C-Cl)

Note: The spectroscopic data provided are approximate and may vary slightly based on the specific instrumentation and conditions used.

Safety and Handling Precautions

  • Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water. It should be handled with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3][4][5][6] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • N,N-Dimethylformamide (DMF): DMF is a combustible liquid and a potential skin and eye irritant. It is also a suspected teratogen. Handle in a fume hood and avoid inhalation of vapors.

  • General Precautions: All synthetic procedures should be carried out in a well-ventilated fume hood. Standard laboratory safety practices should be followed at all times.

Visualization of the Synthesis Pathway

The following diagram illustrates the overall synthetic workflow from the starting material to the final product.

Synthesis_Pathway Start o-Anisidine Precursor N-(2-methoxyphenyl)acetamide Start->Precursor Acetylation (Acetic Anhydride) Final_Product 2-Chloro-8-methoxyquinoline- 3-carbaldehyde Precursor->Final_Product Vilsmeier-Haack Cyclization Vilsmeier_Reagent Vilsmeier Reagent (POCl₃ / DMF) Vilsmeier_Reagent->Final_Product

Caption: Synthetic route to 2-Chloro-8-methoxyquinoline-3-carbaldehyde.

Conclusion

This technical guide has detailed a reliable and well-established two-step synthesis of 2-Chloro-8-methoxyquinoline-3-carbaldehyde. By providing a thorough explanation of the reaction mechanisms, detailed experimental protocols, and essential safety information, this document aims to empower researchers to confidently and efficiently produce this key synthetic intermediate. The versatility of the final product makes this synthetic pathway a valuable tool in the pursuit of novel therapeutic agents.

References

  • N-(4-Methoxy-2-nitrophenyl)acetamide. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(i), 0-0.
  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2025, January 30). Preprints.org. Retrieved January 22, 2026, from [Link]

  • Yaman, M., et al. (2019). Hirshfeld surface analysis and crystal structure of N-(2-methoxyphenyl)acetamide.
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). (2025, November 3). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

  • Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED. (n.d.). NJ.gov. Retrieved January 22, 2026, from [Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). The Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

  • 2-Chloroquinoline-3-carbaldehyde. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

  • 2-Chloro-8-methylquinoline-3-carbaldehyde. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

  • FTIR spectrum of 8hydroxyquinoline. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (n.d.). TSI Journals. Retrieved January 22, 2026, from [Link]

  • FTIR spectra of 8-HQ and synthesized M(II) complexes. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. (n.d.). Diva-Portal.org. Retrieved January 22, 2026, from [Link]

  • Automated analysis for multiplet identification from ultra-high resolution 2D-1H,13C-HSQC NMR spectra. (2022, October 14). F1000Research. Retrieved January 22, 2026, from [Link]

  • 2-Methoxyquinoline-3-carbaldehyde. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • N-(4-Methoxyphenyl)Acetamide. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

Sources

Introduction: The Strategic Importance of 2-Chloro-8-methoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Chloro-8-methoxyquinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

2-Chloro-8-methoxyquinoline-3-carbaldehyde (CAS Number: 73568-28-2 ) is a highly functionalized heterocyclic compound that has emerged as a pivotal building block in medicinal chemistry and pharmaceutical research. The quinoline scaffold itself is a core structure in a vast array of biologically active compounds, including the historic antimalarial drug, quinine.[1][2] The specific substitution pattern of this molecule—a reactive chlorine atom at the 2-position, a formyl group at the 3-position, and a methoxy group at the 8-position—provides a versatile platform for the synthesis of diverse and complex molecular architectures.[2][3]

This guide offers a comprehensive overview of 2-Chloro-8-methoxyquinoline-3-carbaldehyde, from its fundamental properties and synthesis to its chemical reactivity and strategic applications in drug discovery. As a Senior Application Scientist, the focus is not merely on protocols but on the underlying chemical principles and the rationale behind methodological choices, providing a robust framework for its effective utilization in research and development.

Physicochemical and Structural Properties

The compound presents as a stable, solid material under standard laboratory conditions. Its structural and physical characteristics are foundational to its handling, reactivity, and analytical identification. The quinoline fused-ring system is nearly planar, a feature that influences its interaction with biological targets.[4][5]

PropertyValueSource(s)
CAS Number 73568-28-2[6]
Molecular Formula C₁₁H₈ClNO₂[4][6]
Molecular Weight 221.64 g/mol [6]
Melting Point 190 °C[6]
Appearance Solid
InChI Key WRXZCLBKDXISQA-UHFFFAOYSA-N
SMILES COC1=CC=C2C(C=C(C(=O)Cl)N=C2C1)=O

Core Synthesis: The Vilsmeier-Haack Reaction

The primary and most efficient route for synthesizing 2-chloro-3-formylquinolines is the Vilsmeier-Haack reaction.[7][8][9] This powerful one-pot cyclization method transforms readily available N-arylacetamides into the desired functionalized quinoline core.[7] The reaction proceeds by forming a potent electrophilic species, the Vilsmeier reagent, which drives the subsequent intramolecular cyclization and formylation.

Mechanism and Rationale

The synthesis can be dissected into two critical stages:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This forms a highly electrophilic chloroiminium salt, the Vilsmeier reagent. This step is typically performed at a low temperature (0-5 °C) to control the exothermic reaction and ensure the stability of the reagent.[8]

  • Electrophilic Aromatic Substitution and Cyclization: The starting material, N-(2-methoxyphenyl)acetamide (also known as N-(2-anisyl)acetamide), reacts with the Vilsmeier reagent. The electron-rich aromatic ring of the acetanilide undergoes a double formylation followed by an intramolecular cyclization. Subsequent elimination and hydrolysis yield the final 2-Chloro-8-methoxyquinoline-3-carbaldehyde product.[4][7] The electron-donating methoxy group on the starting acetanilide facilitates the electrophilic attack, generally leading to good yields.[7]

Detailed Experimental Protocol

This protocol describes a representative synthesis adapted from established literature procedures.[4][8][9]

Materials:

  • N-(2-anisyl)acetamide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Crushed ice

  • Sodium carbonate solution

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, place anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice-salt bath.

  • Slow Addition: Add POCl₃ (7 equivalents) dropwise to the cooled DMF via the dropping funnel with vigorous stirring. The rate of addition must be controlled to maintain the internal temperature below 5 °C.

  • Reagent Maturation: Once the addition is complete, allow the mixture to stir for an additional 30 minutes at 0-5 °C to ensure the complete formation of the Vilsmeier reagent.

  • Substrate Addition: Add N-(2-anisyl)acetamide (1 equivalent) portion-wise to the reaction mixture, ensuring it is well-dispersed.

  • Reaction Heating: After the addition of the substrate, remove the ice bath and heat the reaction mixture to 80-90 °C (or 353 K) for 10-15 hours.[4] Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto a generous amount of crushed ice with stirring. This hydrolyzes the reaction intermediates and precipitates the crude product.

  • Neutralization: Neutralize the acidic mixture by slowly adding a saturated sodium carbonate solution until the pH is approximately 7-8. This is crucial for the complete precipitation of the product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any inorganic salts.

  • Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethyl acetate/petroleum ether mixture, to yield the pure product as colorless blocks.[4]

Synthesis Workflow Diagram

G cluster_reagent Vilsmeier Reagent Formation (0-5°C) cluster_reaction Cyclization Reaction cluster_workup Work-up & Purification DMF DMF (Anhydrous) Vilsmeier Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier reacts with POCl3 POCl₃ (Freshly Distilled) POCl3->Vilsmeier ReactionMix Reaction Mixture (Heat to 80-90°C, 10-15h) Vilsmeier->ReactionMix Substrate N-(2-anisyl)acetamide Substrate->ReactionMix Workup Pour onto Ice & Neutralize (pH 7-8) ReactionMix->Workup Filter Vacuum Filtration Workup->Filter Purify Recrystallization (Ethyl Acetate/Petroleum Ether) Filter->Purify FinalProduct 2-Chloro-8-methoxyquinoline- 3-carbaldehyde Purify->FinalProduct

Caption: Workflow for the Vilsmeier-Haack synthesis of the target compound.

Chemical Reactivity and Applications in Drug Discovery

2-Chloro-8-methoxyquinoline-3-carbaldehyde is not typically an end-product but rather a versatile synthetic intermediate.[7] The chloro and formyl groups are orthogonal reactive handles that can be selectively transformed, providing access to a rich library of quinoline derivatives for structure-activity relationship (SAR) studies.[2][10]

Reactions of the Formyl Group (C3-CHO)

The aldehyde functionality is a prime site for condensation reactions. For instance, reaction with various primary amines or hydrazines readily forms Schiff bases (imines) or hydrazones, respectively.[11] These products can be final targets or intermediates for further cyclization reactions.

  • Example Application: Condensation with phenylhydrazine can lead to the formation of a Schiff base, which can then undergo intramolecular cyclization to yield fused heterocyclic systems like 1-phenyl-1H-pyrazolo[3,4-b]quinolines.[11] Such scaffolds are of significant interest in the search for new anticancer and antimicrobial agents.

Reactions of the Chloro Group (C2-Cl)

The chlorine atom at the 2-position is susceptible to nucleophilic substitution. This allows for the introduction of a wide variety of functional groups, including:

  • Alkoxy and Aryloxy groups: Reaction with alcohols or phenols in the presence of a base.

  • Amino groups: Reaction with amines to form 2-aminoquinoline derivatives.

  • Thioethers: Reaction with thiols.

These substitutions dramatically alter the electronic and steric properties of the molecule, which is a key strategy in optimizing drug candidates.

Applications in Medicinal Chemistry

The derivatives synthesized from this core molecule have shown a wide spectrum of biological activities.[12]

  • Antimalarial Agents: The quinoline core is famous for its role in antimalarial drugs. This scaffold is used to develop new compounds active against resistant strains of Plasmodium.[1][13]

  • Anticancer and Antimicrobial Agents: Fused quinoline heterocycles are extensively investigated for their potential as anticancer, antibacterial, and antifungal agents.[2][12]

  • Pharmacokinetic Modulation: The parent compound itself has been noted for its potential as an absorption enhancer, likely due to its ability to form hydrogen bonds and interact with biological membranes, thereby improving the bioavailability of other drugs.[6]

  • Receptor Interaction: There is research interest in its potential interaction with neurotransmitter receptors like the 5-HT3 receptor, which is involved in gastrointestinal function and neurotransmission.[6]

Key Reaction Pathways Diagram

G cluster_formyl Formyl Group Reactions cluster_chloro Chloro Group Reactions cluster_fused Fused System Synthesis Core 2-Chloro-8-methoxyquinoline- 3-carbaldehyde SchiffBase Schiff Base Derivative Core->SchiffBase Condensation Substituted 2-Substituted Quinoline Core->Substituted Nucleophilic Substitution FusedRing Pyrazolo[3,4-b]quinoline (Anticancer/Antimicrobial) Core->FusedRing Condensation & Cyclization Amine R-NH₂ (Primary Amine) Amine->SchiffBase Nucleophile Nu-H (e.g., R-OH, R-SH, R₂NH) Nucleophile->Substituted Hydrazine Phenylhydrazine Hydrazine->FusedRing

Caption: Key synthetic pathways originating from the core molecule.

Conclusion

2-Chloro-8-methoxyquinoline-3-carbaldehyde is more than a mere chemical; it is a strategic tool for innovation in drug discovery. Its efficient synthesis via the Vilsmeier-Haack reaction and the versatile reactivity of its chloro and formyl groups provide researchers with a robust platform to generate novel molecular entities. A thorough understanding of its synthesis, properties, and chemical behavior is essential for any scientist aiming to leverage the power of the quinoline scaffold in the development of next-generation therapeutics.

References

  • Vilsmeier-Haack Reaction for Quinoline Synthesis - Benchchem.
  • Synthesis, Antimicrobial Activities and Cytogenetic Studies of Newer Diazepino Quinoline Derivatives via Vilsmeier-Haack Reaction. PubMed.
  • Vilsmeier-Haack Formylation of 6-Chloroquinoline Derivatives: Application Notes and Protocols - Benchchem. Benchchem.
  • 2-Chloro-8-methoxyquinoline-3-carbaldehyde | 73568-28-2. Biosynth.
  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar.
  • 2-Chloro-8-methoxyquinoline-3-carbaldehyde. IUCr.
  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
  • 2-Chloro-7-methoxyquinoline-3-carboxaldehyde. Sigma-Aldrich.
  • Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives.
  • Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases. Asian Journal of Green Chemistry.
  • 2-Chloro-8-methoxy-quinoline-3-carbaldehyde. PubMed.
  • 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications.
  • 2-Chloro-8-methoxyquinoline-3-carbaldehyde. PubMed.
  • 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applic
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
  • 2-Chloro-8-methoxyquinoline-3-carbaldehyde. MySkinRecipes.
  • 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications.
  • 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications.

Sources

An In-depth Technical Guide to 2-Chloro-8-methoxyquinoline-3-carbaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-Chloro-8-methoxyquinoline-3-carbaldehyde. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging this versatile heterocyclic compound as a building block for novel therapeutic agents. The quinoline scaffold is a privileged structure in medicinal chemistry, and this particular derivative offers unique opportunities for the synthesis of complex molecules with a wide range of biological activities.[1][2][3]

Core Chemical Properties and Structural Elucidation

2-Chloro-8-methoxyquinoline-3-carbaldehyde is a solid organic compound with the molecular formula C₁₁H₈ClNO₂.[4][5] Its structure features a quinoline core substituted with a chlorine atom at the 2-position, a carbaldehyde (formyl) group at the 3-position, and a methoxy group at the 8-position. The strategic placement of these functional groups imparts a unique reactivity profile, making it a valuable intermediate in organic synthesis.

Physicochemical Data

A summary of the key physicochemical properties of 2-Chloro-8-methoxyquinoline-3-carbaldehyde is presented in the table below. These properties are crucial for understanding its behavior in different solvent systems and for designing appropriate reaction conditions.

PropertyValueSource
Molecular Formula C₁₁H₈ClNO₂[4][5]
Molecular Weight 221.63 g/mol [4]
Appearance Colorless blocks[4]
Melting Point 190 °C[5]
Crystal System Monoclinic[4]
Space Group P 2₁/n[4]

Note: Some data may be based on closely related isomers due to limited availability for the specific 8-methoxy derivative.

Structural Analysis

The molecular structure of 2-Chloro-8-methoxyquinoline-3-carbaldehyde has been elucidated using single-crystal X-ray diffraction. The quinoline fused-ring system is nearly planar.[4][6] The formyl group is slightly bent out of the plane of the quinoline ring.[4][6] This structural feature can influence its reactivity and intermolecular interactions.

The following diagram illustrates the relationship between the key structural features of the molecule.

Structural Features of 2-Chloro-8-methoxyquinoline-3-carbaldehyde A Quinoline Core (Planar System) B 2-Chloro Group (Nucleophilic Substitution Site) A->B Position 2 C 3-Carbaldehyde Group (Electrophilic Center) A->C Position 3 D 8-Methoxy Group (Electron-Donating) A->D Position 8

Caption: Key functional groups and their positions on the quinoline scaffold.

Synthesis and Reaction Mechanisms

The primary method for synthesizing 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[4][7][8] This powerful formylation reaction utilizes a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[1][7]

Vilsmeier-Haack Synthesis Protocol

This protocol outlines the general procedure for the synthesis of 2-Chloro-8-methoxyquinoline-3-carbaldehyde from N-(2-methoxyphenyl)acetamide.

Step 1: Preparation of the Vilsmeier Reagent

  • In a flask cooled to 0-5 °C, slowly add phosphorus oxychloride to N,N-dimethylformamide with stirring.

  • The reaction is exothermic and should be controlled to maintain the temperature.

  • The Vilsmeier reagent, a chloroiminium salt, is formed in situ.

Step 2: Cyclization and Formylation

  • To the prepared Vilsmeier reagent, add N-(2-methoxyphenyl)acetamide.

  • The reaction mixture is then heated, typically for several hours.[7] The heating provides the necessary activation energy for the electrophilic aromatic substitution and subsequent cyclization.

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC).[7]

Step 3: Work-up and Purification

  • After the reaction is complete, the mixture is carefully poured onto crushed ice.

  • The resulting precipitate is collected by filtration.

  • The crude product is then purified by recrystallization from a suitable solvent system, such as a petroleum ether/ethyl acetate mixture, to yield the final product.[4]

The following diagram illustrates the workflow of the Vilsmeier-Haack synthesis.

Vilsmeier-Haack Synthesis Workflow A Start: N-(2-methoxyphenyl)acetamide C Reaction Mixture (Heating) A->C B Vilsmeier Reagent (POCl3 + DMF) B->C D Work-up (Ice Quenching) C->D E Purification (Recrystallization) D->E F Product: 2-Chloro-8-methoxyquinoline-3-carbaldehyde E->F

Caption: A simplified workflow for the synthesis of the title compound.

Chemical Reactivity and Synthetic Applications

The reactivity of 2-Chloro-8-methoxyquinoline-3-carbaldehyde is dominated by the electrophilic nature of the aldehyde carbon and the susceptibility of the chloro group to nucleophilic substitution. This dual reactivity allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of fused heterocyclic systems and other complex molecules.[1][2]

Reactions at the Aldehyde Group

The carbaldehyde group readily undergoes condensation reactions with various nucleophiles, including amines and hydrazines, to form Schiff bases and hydrazones, respectively.[1] These reactions are often the first step in the synthesis of more complex heterocyclic structures.[1]

Example: Schiff Base Formation The condensation of 2-chloro-8-methylquinoline-3-carbaldehyde with substituted anilines in acetone yields the corresponding N-(substituted-phenyl)methanimine derivatives.[1][3]

Reactions at the Chloro Group

The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution. This allows for the introduction of various functional groups, such as amino, alkoxy, and cyano groups. For instance, heating 2-chloro-3-quinolinecarboxaldehyde with potassium hydroxide in methanol results in the substitution of the chloro group with a methoxy group.[9]

Tandem and Cyclization Reactions

The presence of both the aldehyde and chloro groups in close proximity allows for tandem reactions where both functional groups participate in the formation of new rings. These cyclization reactions are particularly useful for the synthesis of fused quinoline systems, which are of significant interest in medicinal chemistry. For example, reaction with phenylhydrazine can lead to the formation of pyrazolo[3,4-b]quinolines after initial condensation and subsequent intramolecular cyclization.[1][3]

The following diagram depicts the key reaction pathways of 2-Chloro-8-methoxyquinoline-3-carbaldehyde.

Key Reaction Pathways A 2-Chloro-8-methoxyquinoline-3-carbaldehyde B Condensation Reactions (at Aldehyde Group) A->B C Nucleophilic Substitution (at Chloro Group) A->C D Cyclization Reactions (Tandem) A->D E Schiff Bases / Hydrazones B->E F 2-Substituted Quinolines C->F G Fused Heterocyclic Systems D->G

Caption: Major reaction types involving the title compound.

Applications in Drug Discovery and Medicinal Chemistry

Quinoline derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][9] 2-Chloro-8-methoxyquinoline-3-carbaldehyde serves as a key intermediate in the synthesis of such bioactive molecules.[10][11] Its ability to undergo various chemical transformations allows for the generation of diverse libraries of compounds for high-throughput screening.

The compound has been investigated for its potential to enhance the absorption of other drugs due to its ability to form hydrogen bonds and interact with biological membranes.[5] Furthermore, its derivatives are explored for their interaction with various biological targets, including the 5-HT3 receptor.[5]

Safety and Handling

As with all chemical reagents, 2-Chloro-8-methoxyquinoline-3-carbaldehyde should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood.[12][13] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[12][13]

First Aid Measures:

  • In case of eye contact: Immediately rinse with plenty of water for several minutes.[12][14]

  • In case of skin contact: Wash off with soap and plenty of water.[12][13]

  • If inhaled: Move the person to fresh air.[12][14]

  • If swallowed: Rinse mouth with water and seek immediate medical attention.[12][13]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[12][13][14][15]

Conclusion

2-Chloro-8-methoxyquinoline-3-carbaldehyde is a highly versatile and valuable building block in organic synthesis, particularly for the development of novel therapeutic agents. Its well-defined synthesis and the diverse reactivity of its functional groups provide a robust platform for the creation of complex molecular architectures. A thorough understanding of its chemical properties and reaction mechanisms is essential for harnessing its full potential in drug discovery and development.

References

  • Subashini, R., Khan, F. N., Gund, M., Hathwar, V. R., & Ng, S. W. (2009). 2-Chloro-8-methoxyquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2720. [Link]

  • Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. [Link]

  • Tekale, A. S., Shaikh, S. A. L., & Tirpude, H. A. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies, 4(6), 95-98. [Link]

  • PubChem. (n.d.). 2-Chloro-6-methoxyquinoline-3-carbaldehyde. National Center for Biotechnology Information. [Link]

  • Subashini, R., Khan, F. N., Kumar, R., Hathwar, V. R., & Ng, S. W. (2009). 2-Chloro-8-methoxy-quinoline-3-carbaldehyde. Acta crystallographica. Section E, Structure reports online, 65(Pt 11), o2720. [Link]

  • Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]

  • Abdel-Wahab, B. F., Khidre, R. E., & El-Azzouny, A. A. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ARKIVOC, 2012(1), 197-243. [Link]

  • Chandraprakash, K., Ramesh, P., Ravichandran, K., Mohan, P. S., & Ponnuswamy, M. N. (2011). 2-Methoxyquinoline-3-carbaldehyde. Acta crystallographica. Section E, Structure reports online, 67(Pt 3), o608. [Link]

  • PubChem. (n.d.). 2-Chloro-7-methoxyquinoline-3-carbaldehyde. National Center for Biotechnology Information. [Link]

  • MySkinRecipes. (n.d.). 2-Chloro-7-Methoxyquinoline-3-Carbaldehyde. [Link]

  • MySkinRecipes. (n.d.). 2-Chloro-8-methoxyquinoline-3-carbaldehyde. [Link]

  • Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). ARKIVOC, 2018(i), 244-287. [Link]

  • International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. [Link]

  • Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484-8515. [Link]

  • ResearchGate. (2009). 2-Chloroquinoline-3-carbaldehyde. [Link]

Sources

2-Chloro-8-methoxyquinoline-3-carbaldehyde structural analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structural Analysis of 2-Chloro-8-methoxyquinoline-3-carbaldehyde

Abstract: This technical guide provides a comprehensive structural analysis of 2-Chloro-8-methoxyquinoline-3-carbaldehyde, a pivotal heterocyclic compound. Quinoline derivatives are fundamental scaffolds in medicinal chemistry, recognized for their broad spectrum of pharmacological activities.[1][2] This document serves as a resource for researchers, scientists, and drug development professionals, offering detailed methodologies and field-proven insights into the synthesis, crystallographic, and spectroscopic characterization of this important synthetic intermediate. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged structure in drug discovery, forming the core of numerous natural alkaloids and synthetic compounds with significant therapeutic value.[3] These compounds exhibit a wide range of biological activities, including anti-malarial, anti-cancer, and anti-inflammatory properties.[1] 2-Chloro-8-methoxyquinoline-3-carbaldehyde, in particular, is an extremely valuable and reactive precursor for the synthesis of a diverse array of fused heterocyclic systems and novel therapeutic agents.[4][3][5] Its unique substitution pattern, featuring a reactive chlorine atom at the 2-position, a formyl group at the 3-position, and a methoxy group on the benzene moiety, makes it a versatile building block for creating complex molecular architectures.[4][3] This guide provides an authoritative analysis of its structure, which is fundamental to understanding its reactivity and potential applications.

Synthesis via Vilsmeier-Haack Reaction

The primary and most efficient method for synthesizing 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[4][6][7] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect a formylation and cyclization of an appropriate acetanilide precursor.[4][6][8]

The choice of the Vilsmeier-Haack reaction is predicated on its high efficiency, excellent yields, and the use of readily available starting materials.[6] The reaction proceeds through an electrophilic aromatic substitution mechanism, where the Vilsmeier reagent acts as the electrophile.

Experimental Protocol: Synthesis of 2-Chloro-8-methoxyquinoline-3-carbaldehyde

This protocol is adapted from established methodologies for the synthesis of substituted 2-chloroquinoline-3-carbaldehydes.[7][8]

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, prepare the Vilsmeier-Haack adduct. Cool N,N-dimethylformamide (DMF, 30 mmol) in an ice bath (273 K).

  • Adduct Formation: Add phosphorus oxychloride (POCl₃, 70 mmol) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 278 K during the addition.

  • Addition of Acetanilide: To this freshly prepared adduct, add N-(2-methoxyphenyl)acetamide (also known as N-(2-anisyl)acetamide) (10 mmol).

  • Reaction: Heat the resulting mixture to 353 K (80 °C) and maintain this temperature for approximately 15 hours.[7] The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).[8]

  • Work-up: After completion, carefully pour the reaction mixture onto crushed ice with stirring.[7]

  • Isolation: A solid precipitate will form. Collect the white product by vacuum filtration and wash it thoroughly with cold water.[7][8]

  • Purification: The crude product can be purified by recrystallization from a petroleum ether/ethyl acetate mixture to yield colorless crystalline blocks of 2-Chloro-8-methoxyquinoline-3-carbaldehyde.[7]

Synthesis_Workflow cluster_reagents Reagent Preparation DMF DMF Vilsmeier Vilsmeier Adduct Formation (273 K) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Acetanilide N-(2-anisyl)acetamide Reaction Heating & Cyclization (353 K, 15h) Acetanilide->Reaction Vilsmeier->Reaction Workup Quenching (Ice Water) Reaction->Workup Isolation Filtration & Washing Workup->Isolation Purification Recrystallization (Petroleum Ether/EtOAc) Isolation->Purification Product Pure Product Purification->Product

Caption: Vilsmeier-Haack synthesis workflow.

Comprehensive Structural Elucidation

A multi-technique approach is essential for the unambiguous structural confirmation of 2-Chloro-8-methoxyquinoline-3-carbaldehyde. This involves combining single-crystal X-ray diffraction with various spectroscopic methods.

Single-Crystal X-ray Crystallography

X-ray crystallography provides definitive, high-resolution data on the three-dimensional arrangement of atoms in the crystalline state, confirming bond lengths, bond angles, and intermolecular interactions.

The crystal structure of 2-Chloro-8-methoxyquinoline-3-carbaldehyde reveals that the quinoline fused-ring system is nearly planar, with a root-mean-square (r.m.s.) deviation of 0.020 Å.[7] The formyl group, however, is slightly bent out of this plane.[7] This planarity is a key feature influencing the molecule's electronic properties and potential for π–π stacking interactions in biological systems.

Table 1: Crystallographic Data for 2-Chloro-8-methoxyquinoline-3-carbaldehyde [7]

ParameterValue
Chemical FormulaC₁₁H₈ClNO₂
Molecular Weight221.63 g/mol
Crystal SystemMonoclinic
Space GroupP 2₁/n
a14.4763 (8) Å
b3.9246 (2) Å
c17.6295 (9) Å
β104.802 (3)°
Volume (V)968.36 (9) ų
Z4
Temperature290 K
RadiationMo Kα (λ = 0.71073 Å)
Density (calculated)1.520 Mg m⁻³
Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow suitable single crystals by slow evaporation from a saturated solution of the purified compound in a petroleum ether/ethyl acetate mixture.

  • Data Collection: Mount a selected crystal on a goniometer head of a diffractometer (e.g., Bruker SMART APEXII).[1] Data is typically collected at a controlled temperature (e.g., 290 K) using Mo Kα radiation.[7]

  • Data Reduction: Process the collected diffraction data using appropriate software (e.g., SAINT) to perform cell refinement and data reduction.[7] An absorption correction (e.g., SADABS) is applied to account for the absorption of X-rays by the crystal.[7]

  • Structure Solution and Refinement: Solve the crystal structure using direct methods (e.g., SHELXS97) and refine it using full-matrix least-squares on F² (e.g., SHELXL97).[7]

  • Visualization: Generate molecular graphics using software like X-SEED or ORTEP-3 to visualize the structure and packing.[1][7]

XRay_Workflow Start Purified Compound Crystal Crystal Growth (Slow Evaporation) Start->Crystal Data X-ray Data Collection (Diffractometer) Crystal->Data Processing Data Reduction & Correction (SAINT, SADABS) Data->Processing Solution Structure Solution (Direct Methods - SHELXS) Processing->Solution Refinement Structure Refinement (Least-Squares - SHELXL) Solution->Refinement End Final Structural Model (CIF File) Refinement->End

Caption: Single-crystal X-ray analysis workflow.

Spectroscopic Analysis

Spectroscopic techniques provide complementary information to confirm the functional groups and connectivity of the molecule.

Table 2: Predicted and Observed Spectroscopic Data

TechniqueFeatureExpected / Observed RangeRationale / Reference
¹H NMR Aldehyde Proton (-CHO)δ 10.5 ppm (s)Highly deshielded proton due to the electronegative oxygen and anisotropic effect of the C=O bond.[8]
Aromatic Protonsδ 7.2 - 8.6 ppm (m)Complex multiplet pattern characteristic of the substituted quinoline ring system.[6][8]
Methoxy Protons (-OCH₃)δ 3.9 ppm (s)Singlet integrating to 3 protons in a typical region for methoxy groups attached to an aromatic ring.[8][9]
¹³C NMR Aldehyde Carbon (-CHO)δ 189 - 193 ppmCharacteristic downfield shift for an aldehyde carbonyl carbon.[6][9]
Aromatic Carbonsδ 110 - 160 ppmMultiple signals corresponding to the carbons of the quinoline core.
Methoxy Carbon (-OCH₃)δ 55 - 56 ppmTypical chemical shift for a methoxy carbon.[9]
FTIR (ATR) C=O Stretch (Aldehyde)~1690 cm⁻¹Strong absorption band characteristic of a conjugated aldehyde.
C=C & C=N Stretch~1580 - 1620 cm⁻¹Absorptions from the quinoline aromatic system.[6]
C-O Stretch (Methoxy)~1250 cm⁻¹Strong band for aryl-alkyl ether C-O stretching.
C-Cl Stretch~770 cm⁻¹Absorption in the fingerprint region corresponding to the C-Cl bond.[6]
Mass Spec. Molecular Ion (M⁺)m/z 221 (³⁵Cl), 223 (³⁷Cl)Corresponds to the molecular weight. The M+2 peak with ~1/3 intensity is characteristic of a single chlorine atom.
Experimental Protocols: Spectroscopy
  • NMR Spectroscopy: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[10] Record ¹H and ¹³C spectra on a spectrometer (e.g., 300 or 400 MHz).[9][10] Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).

  • FTIR Spectroscopy: Analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.[10] Record the spectrum over a range of 4000-600 cm⁻¹.[10]

  • Mass Spectrometry: Analyze the sample using techniques such as Electron Impact (EI) or Electrospray Ionization (ESI) to determine the mass-to-charge ratio of the molecular ion and its fragments.

Applications and Significance in Drug Development

2-Chloro-8-methoxyquinoline-3-carbaldehyde is not typically an end-product but a crucial intermediate. Its value lies in the reactivity of its functional groups.

  • Precursor for Fused Heterocycles: The aldehyde and chloro functionalities are handles for subsequent chemical transformations. The aldehyde readily undergoes condensation reactions with amines and hydrazines to form Schiff bases, which can then cyclize to create fused ring systems like pyrazolo[3,4-b]quinolines.[4][3][11]

  • Building Block for Bioactive Molecules: As a versatile building block, it is used in the synthesis of compounds with potential therapeutic applications, including anticancer and antimicrobial agents.[4]

  • Pharmaceutical Research: The compound has been investigated for its potential as an absorption enhancer, improving the bioavailability of other drugs.[12] Its pharmacokinetic properties and interactions with biological targets like the 5-HT3 receptor are also areas of active research.[12]

Conclusion

The structural analysis of 2-Chloro-8-methoxyquinoline-3-carbaldehyde, confirmed by X-ray crystallography and a suite of spectroscopic methods, reveals a nearly planar heterocyclic system with strategically positioned reactive functional groups. This detailed characterization is indispensable for its application in synthetic organic chemistry and drug discovery. The robust synthesis via the Vilsmeier-Haack reaction and the molecule's versatile reactivity underscore its importance as a high-value precursor for constructing novel and complex heterocyclic compounds with significant pharmacological potential. This guide provides the foundational knowledge and validated protocols necessary for researchers to confidently utilize this compound in their scientific endeavors.

References

  • Chandraprakash, K. S., et al. (2010). 2-Methoxyquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2510. Available at: [Link]

  • Deshmukh, R. D., et al. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(5), 11-15. Available at: [Link]

  • Chandraprakash, K. S., et al. (2010). 2-Methoxyquinoline-3-carbaldehyde. ResearchGate. Available at: [Link]

  • Subashini, R., et al. (2009). 2-Chloro-8-methoxyquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2720. Available at: [Link]

  • Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484-8515. Available at: [Link]

  • Royal Society of Chemistry. (2021). Electronic Supplementary Information for [Article Title]. Available at: [Link]

  • Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Available at: [Link]

  • Subashini, R., et al. (2009). 2-Chloro-8-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2722. Available at: [Link]

  • ResearchGate. (n.d.). Three-component reaction of 2-chloro-quinoline-3-carbaldehydes, 2-aminobenzimidazole and malononitrile. Available at: [Link]

  • Pelozo, M. F., et al. (2021). Supplementary Information File: Synthesis of New Hybrid Derivatives from Metronidazole and Eugenol Analogues as Trypanocidal Agents. Journal of Pharmacy & Pharmaceutical Sciences, 24, 421-434. Available at: [Link]

  • Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Available at: [Link]

Sources

Spectroscopic Profile of 2-Chloro-8-methoxyquinoline-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Chloro-8-methoxyquinoline-3-carbaldehyde, with the Chemical Abstracts Service (CAS) registry number 73568-28-2, is a versatile heterocyclic compound. Its quinoline core, substituted with a reactive aldehyde group, a chloro atom, and a methoxy group, makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules and functional materials.[1][2] The precise arrangement of these functional groups dictates the molecule's chemical reactivity and its spectral characteristics. Understanding the spectroscopic signature of this compound is paramount for researchers in synthetic chemistry, drug discovery, and materials science to verify its synthesis and purity, and to elucidate its role in further chemical transformations.

This technical guide provides an in-depth analysis of the expected spectroscopic data for 2-Chloro-8-methoxyquinoline-3-carbaldehyde, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretations are based on fundamental principles and comparative analysis with structurally related compounds, providing a robust framework for its characterization. The molecular structure has been unequivocally confirmed by single-crystal X-ray diffraction, showing a nearly planar quinoline system.[3]

Molecular Structure and Key Features

The structural framework of 2-Chloro-8-methoxyquinoline-3-carbaldehyde is depicted below. The numbering of the quinoline ring is crucial for the assignment of NMR signals.

Caption: Molecular structure of 2-Chloro-8-methoxyquinoline-3-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy

The proton NMR spectrum of 2-Chloro-8-methoxyquinoline-3-carbaldehyde is expected to show distinct signals for the aldehydic proton, the aromatic protons on the quinoline ring, and the methoxy group protons. The anticipated chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom, the nitrogen atom, and the aldehyde group, as well as the electron-donating effect of the methoxy group.

Based on data from the closely related 2-chloro-6-methoxyquinoline-3-carbaldehyde, the following proton NMR data are anticipated.[2]

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-CHO10.5Singlet (s)-
H-48.6Singlet (s)-
H-57.9 - 8.1Doublet (d)~8-9
H-67.4 - 7.6Triplet (t)~8
H-77.1 - 7.3Doublet (d)~7-8
OCH₃3.9 - 4.1Singlet (s)-

Interpretation:

  • Aldehydic Proton (H-CHO): This proton is highly deshielded due to the strong electron-withdrawing nature of the carbonyl group and will appear as a sharp singlet far downfield, typically above 10 ppm.

  • Aromatic Protons (H-4, H-5, H-6, H-7): The H-4 proton is adjacent to the electron-withdrawing nitrogen and aldehyde group, causing it to be the most deshielded of the aromatic protons and appear as a singlet. The protons on the benzene ring (H-5, H-6, H-7) will exhibit characteristic doublet and triplet splitting patterns due to ortho-coupling. The electron-donating methoxy group at the C-8 position will shield the adjacent protons, particularly H-7.

  • Methoxy Protons (OCH₃): The three equivalent protons of the methoxy group will give rise to a sharp singlet, typically in the range of 3.9-4.1 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are highly dependent on the local electronic environment.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C=O (Aldehyde)189 - 192
C-8 (C-OCH₃)155 - 158
C-2 (C-Cl)150 - 153
C-4140 - 143
C-8a138 - 141
C-6128 - 131
C-4a127 - 130
C-5120 - 123
C-3118 - 121
C-7110 - 113
OCH₃55 - 58

Interpretation:

  • Carbonyl Carbon (C=O): The aldehydic carbonyl carbon is the most deshielded carbon and will appear at the lowest field, typically around 190 ppm.

  • Aromatic Carbons: The carbons attached to heteroatoms (C-2, C-8) will be significantly deshielded. The remaining aromatic carbons will appear in the typical aromatic region (110-145 ppm). The specific shifts are influenced by the substituents.

  • Methoxy Carbon (OCH₃): The carbon of the methoxy group will appear in the aliphatic region, typically around 55-58 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
C-H stretch (aromatic)3050 - 3150Medium
C-H stretch (aldehyde)2820 - 2880, 2720 - 2780Medium to Weak
C=O stretch (aldehyde)1690 - 1710Strong
C=C stretch (aromatic)1580 - 1620Medium to Strong
C-O stretch (methoxy)1230 - 1270, 1020 - 1060Strong
C-Cl stretch750 - 800Strong

Interpretation:

  • C=O Stretch: The most prominent peak in the IR spectrum will be the strong absorption from the carbonyl group of the aldehyde, expected around 1690-1710 cm⁻¹.

  • C-H Stretches: The spectrum will show characteristic C-H stretching vibrations for the aromatic and aldehydic protons. The aldehydic C-H stretch often appears as two weak bands (Fermi resonance).

  • C-O and C-Cl Stretches: Strong absorptions corresponding to the C-O stretching of the methoxy group and the C-Cl stretch will be present in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-Chloro-8-methoxyquinoline-3-carbaldehyde (C₁₁H₈ClNO₂), the expected molecular weight is approximately 221.64 g/mol .

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z 221. Due to the presence of chlorine, an isotopic peak at m/z 223 (M+2) with an intensity of about one-third of the molecular ion peak is expected, which is a characteristic signature for a monochlorinated compound.

  • Major Fragments:

    • [M-H]⁺ (m/z 220): Loss of a hydrogen radical.

    • [M-CHO]⁺ (m/z 192): Loss of the formyl group.

    • [M-Cl]⁺ (m/z 186): Loss of a chlorine radical.

    • [M-OCH₃]⁺ (m/z 190): Loss of a methoxy radical.

G M [M]⁺˙ m/z 221/223 M_minus_H [M-H]⁺ m/z 220 M->M_minus_H -H˙ M_minus_CHO [M-CHO]⁺ m/z 192 M->M_minus_CHO -CHO˙ M_minus_Cl [M-Cl]⁺ m/z 186 M->M_minus_Cl -Cl˙ M_minus_OCH3 [M-OCH₃]⁺ m/z 190 M->M_minus_OCH3 -OCH₃˙

Caption: Plausible mass spectrometry fragmentation pathway.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 2-Chloro-8-methoxyquinoline-3-carbaldehyde in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

IR Spectroscopy
  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

    • Solid (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

  • Instrument: A Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Acquisition:

    • ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the spectrum in positive ion mode.

    • EI-MS: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) inlet.

    • Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_characterization Structural Confirmation synthesis Vilsmeier-Haack Reaction purification Recrystallization synthesis->purification NMR NMR (¹H, ¹³C) purification->NMR IR FTIR purification->IR MS Mass Spectrometry purification->MS structure Elucidated Structure NMR->structure IR->structure MS->structure

Caption: General workflow for synthesis and characterization.

Conclusion

The spectroscopic data for 2-Chloro-8-methoxyquinoline-3-carbaldehyde provides a unique fingerprint for its identification and characterization. The combination of NMR, IR, and Mass Spectrometry allows for the unambiguous confirmation of its structure and purity. This guide serves as a valuable resource for scientists and researchers working with this important chemical intermediate, enabling them to confidently proceed with their synthetic and developmental endeavors.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Nawaz Khan, F., Subashini, R., Kumar, R., Hathwar, V. R., & Ng, S. W. (2009). 2-Chloro-8-methoxy-quinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2720. [Link]

  • Patel, D. R., & Patel, K. D. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies, 4(5), 1-5. [Link]

  • Chandraprakash, K., Ramesh, P., Ravichandran, K., Mohan, P. S., & Ponnuswamy, M. N. (2010). 2-Methoxyquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2510. [Link]

  • Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. [Link]

Sources

An In-depth Technical Guide to the Formation Mechanism of 2-Chloro-8-methoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive examination of the synthetic pathway and underlying mechanism for the formation of 2-Chloro-8-methoxyquinoline-3-carbaldehyde, a key intermediate in medicinal chemistry and organic synthesis. The content herein is curated for researchers, scientists, and professionals in drug development, offering both theoretical depth and practical insights into the Vilsmeier-Haack reaction as applied to quinoline synthesis.

Introduction: The Vilsmeier-Haack Reaction as a Powerful Tool for Quinoline Synthesis

The formation of 2-Chloro-8-methoxyquinoline-3-carbaldehyde is a classic example of the Vilsmeier-Haack reaction, a versatile and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This reaction utilizes a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃).[4][5] The resulting electrophilic species, a chloroiminium ion, is then capable of attacking a nucleophilic aromatic ring, leading to the introduction of a formyl group.[4]

In the context of substituted acetanilides, the Vilsmeier-Haack reaction transcends simple formylation, initiating a cascade of intramolecular cyclization and dehydration to construct the quinoline ring system.[6][7] This powerful transformation simultaneously introduces a chlorine atom at the 2-position and a carbaldehyde group at the 3-position, yielding highly functionalized quinoline scaffolds from readily available starting materials.[6][8] The utility of 2-chloroquinoline-3-carbaldehydes is well-documented, serving as versatile synthons for a variety of fused heterocyclic systems and other complex molecules with potential biological activities.[6][9]

The Core Mechanism: A Step-by-Step Elucidation

The synthesis of 2-Chloro-8-methoxyquinoline-3-carbaldehyde from N-(2-methoxyphenyl)acetamide proceeds through a multi-step mechanism initiated by the formation of the Vilsmeier reagent. The entire process can be logically divided into two primary stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic attack, cyclization, and aromatization of the acetanilide substrate.

Stage 1: Formation of the Vilsmeier Reagent (Chloroiminium Ion)

The reaction is initiated by the activation of N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃). This is an acid-base reaction where the lone pair of electrons on the oxygen atom of the carbonyl group in DMF attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a phosphate ester derivative to generate the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[1][2][4]

Stage 2: Electrophilic Attack, Cyclization, and Aromatization
  • Electrophilic Attack: The N-(2-methoxyphenyl)acetamide substrate, specifically the enol or enamine tautomer, acts as the nucleophile. The electron-rich aromatic ring, activated by the methoxy and acetamido groups, attacks the electrophilic carbon of the Vilsmeier reagent.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution. The carbonyl group of the acetamido moiety is activated, and the electron-rich benzene ring attacks the activated carbonyl carbon, leading to the formation of a six-membered ring and the quinoline core structure.

  • Dehydration and Chlorination: Subsequent dehydration of the cyclic intermediate leads to the formation of a dihydroquinolinone derivative. The hydroxyl group at the 2-position is then converted to a chloride by the reaction with excess POCl₃ or its byproducts, yielding the 2-chloroquinoline moiety.

  • Hydrolysis: The final step involves the hydrolysis of the iminium salt at the 3-position during aqueous workup. This liberates the dimethylamine and generates the carbaldehyde group, affording the final product, 2-Chloro-8-methoxyquinoline-3-carbaldehyde.[2]

The following diagram illustrates the detailed mechanistic pathway:

Vilsmeier_Haack_Mechanism Mechanism of 2-Chloro-8-methoxyquinoline-3-carbaldehyde Formation cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Quinoline Formation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate1 Electrophilic Attack Intermediate Vilsmeier_Reagent->Intermediate1 Acetanilide N-(2-methoxyphenyl)acetamide Acetanilide->Intermediate1 + Vilsmeier Reagent Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Intermediate3 Dehydrated Intermediate Intermediate2->Intermediate3 Dehydration & Chlorination Final_Product 2-Chloro-8-methoxyquinoline-3-carbaldehyde Intermediate3->Final_Product Hydrolysis

Caption: Vilsmeier-Haack reaction pathway for 2-Chloro-8-methoxyquinoline-3-carbaldehyde.

Experimental Protocol and Key Parameters

The successful synthesis of 2-Chloro-8-methoxyquinoline-3-carbaldehyde via the Vilsmeier-Haack reaction is contingent on careful control of reaction parameters. The following protocol is a representative procedure based on literature precedents.[10][11]

Materials and Reagents
  • N-(2-methoxyphenyl)acetamide (N-(2-anisyl)acetamide)

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Petroleum ether

  • Ethyl acetate

Step-by-Step Procedure
  • Vilsmeier Reagent Preparation: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

  • Addition of POCl₃: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 5 °C. Stir the mixture for 20-30 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent.

  • Addition of Substrate: To this freshly prepared Vilsmeier reagent, add N-(2-methoxyphenyl)acetamide portion-wise, ensuring the temperature does not rise significantly.

  • Reaction Heating: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 80-90 °C for 7-10 hours.[11] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion of the reaction, cool the mixture to room temperature and then pour it slowly onto crushed ice with vigorous stirring.

  • Isolation of Product: The precipitated solid product is collected by filtration, washed with cold water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of petroleum ether and ethyl acetate, to yield pure 2-Chloro-8-methoxyquinoline-3-carbaldehyde.[10]

Table of Key Reaction Parameters
ParameterValue/ConditionRationale
Substrate N-(2-methoxyphenyl)acetamideProvides the necessary aromatic ring and acetamido group for cyclization.
Reagents DMF and POCl₃In situ generation of the electrophilic Vilsmeier reagent.
Molar Ratio (POCl₃:DMF:Substrate) ~7:3:1An excess of POCl₃ and DMF ensures complete conversion and drives the reaction forward.[10]
Temperature 0-5 °C (initial), 80-90 °C (reflux)Low initial temperature controls the exothermic formation of the Vilsmeier reagent; elevated temperature is required for the cyclization and dehydration steps.[11]
Reaction Time 7-15 hoursSufficient time for the reaction to proceed to completion.[10][11]
Workup Quenching with ice-waterHydrolyzes the intermediate iminium salt to the final aldehyde and precipitates the product.

Conclusion and Future Outlook

The Vilsmeier-Haack reaction provides a direct and efficient route to 2-Chloro-8-methoxyquinoline-3-carbaldehyde. A thorough understanding of the multi-step mechanism, involving the formation of the Vilsmeier reagent followed by electrophilic attack, intramolecular cyclization, and aromatization, is crucial for optimizing the reaction conditions and achieving high yields. The resulting functionalized quinoline is a valuable building block for the synthesis of more complex heterocyclic compounds with potential applications in medicinal chemistry and materials science. Further exploration of this reaction with diverse substituted acetanilides can lead to a library of novel quinoline derivatives for various scientific investigations.

References

  • NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

  • Slideshare. Vilsmeier haack rxn. Available from: [Link]

  • Subashini, R., et al. (2009). 2-Chloro-8-methoxyquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2720. Available from: [Link]

  • American Chemical Society. Novel Synthesis of 2-Chloroquinolines from 2-Vinylanilines in Nitrile Solvent. Available from: [Link]

  • RSC Publishing. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. Available from: [Link]

  • El-Sayed, M. A.-A., & Abdel-Aziz, A. A.-M. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(11), 5988-6010. Available from: [Link]

  • RSC Publishing. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available from: [Link]

  • PubMed. Transformation of 2-chloroquinoline to 2-chloro-cis-7,8-dihydro-7,8-dihydroxyquinoline by quinoline-grown resting cells of Pseudomonas putida 86. Available from: [Link]

  • ResearchGate. 2-Chloro-8-methylquinoline-3-carbaldehyde. Available from: [Link]

  • International Journal of Chemical Studies. Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. Available from: [Link]

  • YouTube. Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. Available from: [Link]

  • MDPI. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Available from: [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]

  • DUT Open Scholar. Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Available from: [Link]

  • Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)malonaldehyde. Available from: [Link]

  • International Journal of Chemical Studies. Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Available from: [Link]

Sources

The Multifaceted Biological Activities of Quinoline-3-Carbaldehydes: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a "privileged structure" in the realm of medicinal chemistry.[1] Its unique electronic properties and rigid bicyclic framework allow for diverse functionalization, leading to a broad spectrum of pharmacological activities.[2][3] Quinoline and its derivatives are integral components of numerous natural products, synthetic drugs, and bioactive compounds, exhibiting activities ranging from anticancer and antimicrobial to anti-inflammatory and beyond.[2][4][5] The inherent biocompatibility of the quinoline nucleus, with low toxicity at therapeutic concentrations, further enhances its appeal for drug development.[3]

This technical guide focuses on a particularly versatile and reactive class of quinoline derivatives: quinoline-3-carbaldehydes . The presence of the aldehyde group at the 3-position serves as a crucial synthetic handle, enabling the facile generation of a vast library of derivatives through reactions such as condensation, cyclization, and oxidation.[6] This chemical tractability, coupled with the inherent biological activities of the quinoline core, makes quinoline-3-carbaldehydes and their progeny highly promising candidates for the development of novel therapeutic agents. This guide will provide an in-depth exploration of their synthesis, diverse biological activities, and the underlying mechanisms of action, offering valuable insights for researchers and professionals engaged in drug discovery and development.

Synthetic Strategies for Quinoline-3-Carbaldehydes: The Vilsmeier-Haack Reaction and Beyond

The primary and most efficient method for the synthesis of 2-chloro-3-formylquinolines is the Vilsmeier-Haack reaction .[2][7] This one-pot reaction involves the treatment of substituted acetanilides with the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and a tertiary amide, typically N,N-dimethylformamide (DMF).[2][8] The reaction proceeds through electrophilic substitution and subsequent cyclization to yield the desired quinoline-3-carbaldehyde. This method is highly versatile, allowing for the introduction of various substituents on the benzene ring of the quinoline nucleus by starting with appropriately substituted acetanilides.[6][7]

G cluster_0 Vilsmeier-Haack Reaction Acetanilide Substituted Acetanilide Intermediate Electrophilic Substitution & Cyclization Acetanilide->Intermediate + Vilsmeier_Reagent Vilsmeier Reagent (POCl₃ + DMF) Vilsmeier_Reagent->Intermediate Product 2-Chloroquinoline-3-carbaldehyde Intermediate->Product

Caption: The Vilsmeier-Haack reaction for the synthesis of 2-chloroquinoline-3-carbaldehydes.

Beyond the Vilsmeier-Haack reaction, other synthetic routes to quinoline-3-carbaldehydes and their derivatives have been explored. For instance, 2-oxo-1,2-dihydroquinoline-3-carbaldehydes can be synthesized through the hydrolytic reaction of 2-chloro-3-formylquinolines in an acidic medium.[9][10] Furthermore, the aldehyde group can be introduced through the oxidation of the corresponding alcohol. The versatility in synthetic approaches allows for the generation of a diverse chemical library for biological screening.

A Spectrum of Biological Activities: From Microbes to Cancer Cells

Quinoline-3-carbaldehyde derivatives have demonstrated a remarkable range of biological activities, making them attractive scaffolds for drug development in various therapeutic areas.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Quinoline-3-carbaldehyde derivatives have shown promising activity against a variety of bacteria and fungi.[11][12][13]

Hydrazone derivatives of quinoline-3-carbaldehyde, in particular, have been extensively studied for their antimicrobial effects.[11] For instance, certain quinoline-3-carbaldehyde hydrazones have exhibited significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections.[11] Molecular docking studies have suggested that these compounds may exert their antibacterial effect by inhibiting DNA topoisomerase IV, an essential enzyme for bacterial DNA replication.[11]

Experimental Protocol: Microdilution Method for Antimicrobial Susceptibility Testing

A standard method to determine the antimicrobial activity of compounds is the microdilution method, which is used to determine the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth to a specific cell density (e.g., 10⁵ CFU/mL).

  • Serial Dilution of Test Compounds: The quinoline-3-carbaldehyde derivatives are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the prepared microbial suspension.

  • Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included. A standard antibiotic (e.g., ciprofloxacin) is also tested as a reference.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity: Targeting Multiple Hallmarks of Cancer

The quinoline scaffold is a well-established pharmacophore in the design of anticancer agents, and quinoline-3-carbaldehyde derivatives are no exception.[1][3][14] These compounds have demonstrated potent antiproliferative activity against a variety of human cancer cell lines, including breast, colon, lung, and pancreatic cancer.[1][4][11]

The anticancer mechanisms of quinoline-3-carbaldehyde derivatives are diverse and often multi-targeted.[1][3] These mechanisms include:

  • Inhibition of Tyrosine Kinases: Many quinoline derivatives function as inhibitors of tyrosine kinases, which are crucial enzymes in cancer cell signaling pathways.[3]

  • Topoisomerase Inhibition: Some derivatives can interfere with the function of topoisomerases, enzymes essential for DNA replication and repair in cancer cells.[1][3]

  • Induction of Apoptosis: Quinoline-3-carbaldehyde derivatives can trigger programmed cell death (apoptosis) in cancer cells.[1]

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, preventing cancer cell proliferation.[1]

  • Inhibition of Angiogenesis: Some derivatives have been shown to inhibit the formation of new blood vessels (angiogenesis), which is critical for tumor growth and metastasis.[1]

Data Presentation: In Vitro Cytotoxicity of Quinoline-3-Carbaldehyde Hydrazone Derivatives

The following table summarizes the cytotoxic activity (IC₅₀ values) of selected quinoline-3-carbaldehyde hydrazone derivatives against various cancer cell lines.

CompoundCancer Cell LineIC₅₀ (µM)Reference
5e DAN-G (Pancreatic)1.23[1]
LCLC-103H (Lung)2.15[1]
SISO (Cervical)1.89[1]
7a DAN-G (Pancreatic)3.45[1]
SISO (Cervical)4.87[1]
9h DAN-G (Pancreatic)2.98[1]
SISO (Cervical)3.76[1]
12e MGC-803 (Gastric)1.38[15]
HCT-116 (Colon)5.34[15]
MCF-7 (Breast)5.21[15]

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[11]

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the quinoline-3-carbaldehyde derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

G cluster_0 MTT Assay Workflow Start Seed Cancer Cells Treat Treat with Quinoline Derivatives Start->Treat MTT Add MTT Reagent Treat->MTT Incubate Incubate (Formation of Formazan Crystals) MTT->Incubate Solubilize Solubilize Formazan Incubate->Solubilize Read Measure Absorbance Solubilize->Read Analyze Calculate IC₅₀ Read->Analyze

Caption: A simplified workflow of the MTT assay for determining cytotoxicity.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a key contributing factor to a wide range of diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Quinoline derivatives have emerged as promising anti-inflammatory agents.[16][17][18] Certain quinoline-3-carbaldehyde derivatives have demonstrated significant anti-inflammatory and analgesic activities in preclinical models.[8][16]

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key inflammatory mediators and enzymes, such as cyclooxygenase (COX).[18] By modulating these pathways, quinoline-3-carbaldehyde derivatives can potentially alleviate inflammation and its associated pathologies.

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[16]

Step-by-Step Methodology:

  • Animal Acclimatization: Laboratory animals (e.g., rats or mice) are acclimatized to the experimental conditions.

  • Compound Administration: The test compounds (quinoline-3-carbaldehyde derivatives) are administered to the animals, typically orally or intraperitoneally, at a specific dose. A control group receives the vehicle, and a reference group receives a standard anti-inflammatory drug (e.g., diclofenac sodium).[16]

  • Induction of Inflammation: After a set period, a sub-plantar injection of carrageenan solution is administered into the hind paw of each animal to induce localized inflammation and edema.

  • Measurement of Paw Volume: The paw volume is measured at various time points after carrageenan injection using a plethysmometer.

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of quinoline-3-carbaldehyde derivatives is highly dependent on the nature and position of substituents on the quinoline ring and the modifications of the carbaldehyde group.[15][18] For instance, in the case of anticancer hydrazone derivatives, the presence of a benzotriazole moiety at the 2-position of the quinoline ring was found to be crucial for potent cytotoxic effects, while derivatives with a 1,2,4-triazole ring were generally inactive.[1]

Future research in this area should focus on:

  • Rational Design and Synthesis: Utilizing computational tools and a deeper understanding of SAR to design and synthesize novel derivatives with enhanced potency and selectivity.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which these compounds exert their biological effects.

  • In Vivo Efficacy and Safety Profiling: Conducting comprehensive preclinical studies to evaluate the in vivo efficacy, pharmacokinetics, and toxicity of the most promising lead compounds.[19]

  • Exploration of Other Therapeutic Areas: Investigating the potential of quinoline-3-carbaldehyde derivatives in other disease areas, such as neurodegenerative diseases and parasitic infections.[20][21]

Conclusion

Quinoline-3-carbaldehydes represent a versatile and promising class of heterocyclic compounds with a broad spectrum of biological activities. Their synthetic accessibility, coupled with their potent antimicrobial, anticancer, and anti-inflammatory properties, makes them highly attractive scaffolds for the development of novel therapeutics. The insights provided in this technical guide, from synthetic methodologies to biological evaluation protocols, are intended to empower researchers and drug development professionals to further explore and exploit the therapeutic potential of this remarkable chemical entity. Continued investigation into the structure-activity relationships and mechanisms of action will undoubtedly pave the way for the discovery of new and effective drugs based on the quinoline-3-carbaldehyde framework.

References

  • Alizadeh, et al. (2023). Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. [Source not fully provided, but indicates a 2023 publication on ethanol-solvated synthesis].[22]

  • Bioorganic Chemistry. (2020). Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives. PubMed. [Link][11]

  • Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. [Link][2][6][23]

  • MDPI. (n.d.). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. MDPI. [Link][1]

  • Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Antibacterial Evaluation of Novel 2-Aryl-Quinoline -3-Carbaldehyde Derivatives. ResearchGate. [Link][9]

  • Mphahlele, M. J., et al. (2020). Review on recent development of quinoline for anticancer activities. [Source not fully provided, but indicates a 2020 review on anticancer activities].[3]

  • ResearchGate. (n.d.). New Quinoline-Based Compounds for Analgesic and Anti-Inflammatory Evaluation. ResearchGate. [Link][16]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. [Source not fully provided, but indicates a publication on the evaluation of 2-chloro quinoline-3-carbaldehyde derivatives].[7]

  • Lu, X., et al. (2008). Comprehensive review on current developments of quinoline-based anticancer agents. [Source not fully provided, but indicates a 2008 review on quinoline-based anticancer agents].[14]

  • PubMed. (n.d.). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. PubMed. [Link][19]

  • ResearchGate. (n.d.). Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. ResearchGate. [Link][17]

  • PubMed. (n.d.). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link][24]

  • Molecules. (n.d.). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. MDPI. [Link][15]

  • PubMed. (2020). Synthesis and Characterization of Quinoline-Carbaldehyde Derivatives as Novel Inhibitors for Leishmanial Methionine Aminopeptidase 1. PubMed. [Link][20]

  • ResearchGate. (n.d.). An Extensive Review on Biological Interest of Quinoline and Its Analogues. ResearchGate. [Link][25]

  • PubMed. (n.d.). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. PubMed. [Link][26]

  • PubMed. (n.d.). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. PubMed. [Link][18]

  • PubMed. (n.d.). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. PubMed. [Link][21]

  • PubMed. (n.d.). Evaluation of three quinoline-carboxamide derivatives as potential radioligands for the in vivo pet imaging of neurodegeneration. PubMed. [Link][27]

  • ResearchGate. (2016). Synthesis, molecular docking and antimicrobial evaluation of some novel quinoline-3-carbaldehyde derivatives. ResearchGate. [Link][12]

  • ResearchGate. (n.d.). Review on recent development of quinoline for anticancer activities. ResearchGate. [Link][4]

  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (2021). [Source not fully provided, but indicates a 2021 review on synthesis and biological activities of quinoline derivatives].[5]

  • PubMed. (n.d.). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. PubMed. [Link][8]

  • ResearchGate. (n.d.). Three-component reaction of 2-chloro-quinoline-3-carbaldehydes,... ResearchGate. [Link][28]

  • PubMed. (n.d.). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. PubMed. [Link][29]

  • Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. (2021). [Source not fully provided, but indicates a 2021 publication on synthesis and antimicrobial evaluation of new quinoline derivatives].[13]

  • MDPI. (n.d.). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI. [Link][10]

  • ResearchGate. (n.d.). 2-Chlorobenzo[h]quinoline-3-carbaldehyde. ResearchGate. [Link][30]

  • National Institutes of Health. (n.d.). Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. National Institutes of Health. [Link][31]

  • PubMed Central. (n.d.). In vivo and in silico evaluations of a synthetic pyrano[3,2-c]quinoline derivative as a potent anti-diabetic agent. PubMed Central. [Link][32]

  • ResearchGate. (n.d.). Biological Activities of Quinoline Derivatives. ResearchGate. [Link][33]

  • ACS Omega. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Publications. [Link][34]

  • ResearchGate. (n.d.). Synthesis of substituted 2‐quinolines‐3‐carbaldehyde. ResearchGate. [Link][35]

Sources

Core Safety and Handling Protocols for 2-Chloro-8-methoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

This document provides a comprehensive technical guide on the safe handling, storage, and disposal of 2-Chloro-8-methoxyquinoline-3-carbaldehyde (CAS No. 73568-28-2). As a reactive synthetic intermediate, understanding its chemical properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. This guide is intended for researchers, chemists, and drug development professionals who utilize this compound in their work.

Compound Identification and Physicochemical Properties

2-Chloro-8-methoxyquinoline-3-carbaldehyde is a polyfunctionalized heterocyclic compound. Its structure incorporates a quinoline core, a reactive aldehyde group at the 3-position, a chloro substituent at the 2-position, and a methoxy group at the 8-position. This combination of functional groups makes it a valuable precursor for the synthesis of a wide range of more complex heterocyclic systems, particularly in the development of novel therapeutic agents.[1][2] Quinolines, as a class, are known for their broad spectrum of biological activities, including anti-malarial, anti-inflammatory, and anti-cancer properties.[3]

The presence of the electrophilic aldehyde carbon and the reactive C-Cl bond dictates its chemical behavior and is the underlying reason for its utility as a synthetic building block.[1] It is frequently used in condensation reactions with amines and hydrazines to form Schiff bases or to construct fused heterocyclic systems.[1]

Caption: Chemical structure of 2-Chloro-8-methoxyquinoline-3-carbaldehyde.

Table 1: Physicochemical Properties

Property Value Source
IUPAC Name 2-chloro-8-methoxyquinoline-3-carbaldehyde -
CAS Number 73568-28-2 [2]
Molecular Formula C₁₁H₈ClNO₂
Molecular Weight 221.64 g/mol -
Appearance White to light yellow powder/crystal
Melting Point 148.0 to 152.0 °C
Purity (GC) min. 98.0 %

| Solubility | Data not available; likely soluble in chlorinated solvents and polar aprotic solvents like DMF. | - |

Hazard Identification and GHS Classification

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Chloro-8-methoxyquinoline-3-carbaldehyde is not publicly available. The following classification is based on the GHS data for the closely related structural analog, 2-Chloroquinoline-3-carbaldehyde (CAS 73568-25-9), and should be treated as a minimum standard.[4]

The primary hazards are associated with its irritant properties, which are common for reactive aldehydes and halogenated aromatic compounds.

Table 2: GHS Hazard Classification (Inferred)

Hazard Class Category Hazard Statement
Skin Irritation Category 2 H315: Causes skin irritation
Eye Irritation Category 2 H319: Causes serious eye irritation

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

GHS Pictograms:



Signal Word: Warning [4]

Causality of Hazards:

  • Irritation (Skin, Eye, Respiratory): The aldehyde functional group can react with amine and thiol groups present in proteins and other biological macromolecules, leading to cellular damage and an inflammatory response. The fine particulate nature of the solid compound can lead to mechanical and chemical irritation of the respiratory tract if inhaled.[4]

  • Potential for Sensitization: While not formally classified, related compounds can cause allergic skin reactions.[5][6] Repeated skin contact should be avoided.

  • Toxicity if Swallowed: Many quinoline derivatives are classified as toxic or harmful if swallowed.[5][6][7][8] This route of exposure should be strictly avoided.

Exposure Controls and Personal Protection

A risk-based approach, following the hierarchy of controls, is essential to minimize exposure.

Hierarchy Hierarchy of Controls (Most to Least Effective) node_elim Elimination Remove the hazard from the workplace node_sub Substitution Replace with a less hazardous substance node_elim->node_sub node_eng Engineering Controls Isolate people from the hazard (e.g., Fume Hood) node_sub->node_eng node_admin Administrative Controls Change the way people work (e.g., SOPs, Training) node_eng->node_admin node_ppe PPE Protect the worker with Personal Protective Equipment node_admin->node_ppe

Caption: Hierarchy of controls for mitigating chemical hazards.

3.1 Engineering Controls

  • Primary Control: All manipulations of 2-Chloro-8-methoxyquinoline-3-carbaldehyde, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[7] This is the most critical step to prevent inhalation of the powder and to contain any potential spills.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[7]

3.2 Personal Protective Equipment (PPE) The selection of PPE is the last line of defense and must be appropriate for the identified hazards.

  • Eye and Face Protection: Wear chemical safety goggles with side shields conforming to EN166 (EU) or NIOSH (US) standards.[4] A face shield should be worn in addition to goggles if there is a significant risk of splashing.

  • Skin Protection:

    • Gloves: Wear nitrile or neoprene gloves. Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contamination occurs.

    • Lab Coat: A flame-resistant lab coat is required. Ensure cuffs are snug to prevent dust from entering.

  • Respiratory Protection: Respiratory protection is generally not required when work is performed within a certified fume hood. If engineering controls are not feasible, a full-face respirator with appropriate cartridges should be used after a formal risk assessment.[4]

Safe Handling and Storage Protocols

4.1 Handling

  • Pre-use: Read and understand the Safety Data Sheet (SDS) for a close analog before starting work.[4] Ensure all necessary PPE is donned correctly.

  • Dispensing: Use a spatula to transfer the solid. Avoid creating dust clouds. If the material is finely powdered, consider adding a solvent in the container to wet the solid before transferring.

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[6] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4][7] Contaminated work clothing should not be allowed out of the workplace.[6]

4.2 Storage

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][9]

  • Location: Store in a designated cabinet for reactive or toxic chemicals.

  • Incompatibilities: Keep away from strong oxidizing agents, strong bases, and moisture. Store separately from foodstuffs.[4]

  • Security: The container should be stored in a locked-up location when not in use.[4]

Emergency Procedures

Immediate and correct response to an emergency is critical.

5.1 First-Aid Measures

  • Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical help.[4]

  • Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[10]

5.2 Spill and Leak Management The response to a spill depends on its size and location.

SpillResponse start Spill Occurs assess Assess Situation (Size, Location, Hazard) start->assess is_major Major Spill? (>10g or outside hood) assess->is_major evacuate Alert others & Evacuate Area is_major->evacuate Yes is_minor Minor Spill (<10g, contained in hood) is_major->is_minor No call_ehs Call Emergency / EHS evacuate->call_ehs ppe_check Ensure Proper PPE is Worn is_minor->ppe_check contain Contain spill with inert absorbent (e.g., vermiculite, sand) ppe_check->contain cleanup Carefully scoop material into a labeled hazardous waste container contain->cleanup decontaminate Decontaminate area with appropriate solvent and soap/water cleanup->decontaminate dispose Dispose of all materials as hazardous waste decontaminate->dispose

Caption: Decision workflow for managing a chemical spill.

Protocol for a Minor Spill (inside a fume hood):

  • Ensure you are wearing appropriate PPE.

  • Prevent further spillage if it is safe to do so.[4]

  • Cover the spill with an inert absorbent material like vermiculite or sand. Avoid raising dust.

  • Carefully collect the absorbed material using a scoop or brush and place it into a clearly labeled, sealable container for hazardous waste.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials (absorbent, gloves, wipes) as hazardous chemical waste.

Disposal Considerations

Chemical waste must be managed according to institutional, local, and national regulations.

  • Product: Unused material should be disposed of as hazardous waste. This can be achieved through a licensed chemical destruction facility or via controlled incineration with flue gas scrubbing.[4][10]

  • Contaminated Packaging: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste. Once decontaminated, the container can be offered for recycling or reconditioning.[4][10]

  • Do not dispose of this chemical down the drain or in general waste.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 8-Hydroxyquinoline. Retrieved from Carl ROTH GbmH + Co. KG. [Link]

  • International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. [Link]

  • PENTA s.r.o. (2025). 8-Hydroxyquinoline - SAFETY DATA SHEET. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]

  • Mali, P. S., et al. (2010). 2-Methoxyquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from Pharmaguideline. [Link]

  • El-Sayed, M. A.-A. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • EHSO. (2025-2026). 5 - Chemical Hazards - EHSO Manual. [Link]

  • Organic & Biomolecular Chemistry. (2024). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. RSC Publishing. [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Strategic Guide to the Synthesis of Novel Derivatives from 2-Chloro-8-methoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-8-methoxyquinoline-3-carbaldehyde stands as a pivotal scaffold in medicinal chemistry, offering a unique combination of reactive sites for molecular elaboration. Its quinoline core is a "privileged structure" found in numerous pharmacologically active agents, while the strategically positioned chloro, methoxy, and formyl groups provide orthogonal handles for diverse chemical transformations.[1][2][3] This guide provides an in-depth exploration of the synthetic pathways originating from this versatile building block. We move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven protocols for the synthesis of high-value derivatives, including Schiff bases, chalcones, and products of nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Foundational Chemistry: The Starting Material

The utility of any synthetic campaign begins with a reliable source of the starting material. 2-Chloro-8-methoxyquinoline-3-carbaldehyde is most efficiently prepared via the Vilsmeier-Haack reaction, a powerful formylation method for activated aromatic and heteroaromatic compounds.[4]

Mechanism Insight: The Vilsmeier-Haack Reaction

This reaction involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). The reaction proceeds through an electrophilic aromatic substitution, where the chloro-iminium cation (the Vilsmeier reagent) attacks the activated acetanilide precursor, followed by cyclization and hydrolysis to yield the final product. The use of N-(2-methoxyphenyl)acetamide ensures the correct positioning of the methoxy group at the C8 position in the resulting quinoline ring.[5]

Protocol 1: Synthesis of 2-Chloro-8-methoxyquinoline-3-carbaldehyde[6]
  • Reagents: N-(2-methoxyphenyl)acetamide, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF).

  • Procedure:

    • In a three-necked flask fitted with a dropping funnel and a calcium chloride guard tube, chill N,N-dimethylformamide (3 eq.) to 0°C in an ice bath.

    • Add phosphorus oxychloride (7 eq.) dropwise with stirring, ensuring the temperature does not exceed 10°C. Stir for 30 minutes to allow for the formation of the Vilsmeier reagent.

    • Add N-(2-methoxyphenyl)acetamide (1 eq.) portion-wise to the stirred solution.

    • After the addition is complete, heat the reaction mixture to 80°C for 15 hours.

    • Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • The resulting precipitate is the crude product. Collect it by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

    • Dry the solid product. Recrystallization from an ethyl acetate/petroleum ether mixture yields pure, colorless blocks of 2-Chloro-8-methoxyquinoline-3-carbaldehyde.

cluster_start Starting Materials N-(2-methoxyphenyl)acetamide N-(2-methoxyphenyl)acetamide Reaction_Heating Reaction at 80°C, 15h N-(2-methoxyphenyl)acetamide->Reaction_Heating DMF_POCl3 DMF + POCl3 Vilsmeier_Reagent Vilsmeier Reagent Formation DMF_POCl3->Vilsmeier_Reagent 0°C Vilsmeier_Reagent->Reaction_Heating Electrophilic Attack & Cyclization Workup Ice Quench & Filtration Reaction_Heating->Workup Final_Product 2-Chloro-8-methoxyquinoline-3-carbaldehyde Workup->Final_Product

Caption: Synthesis of the starting material via Vilsmeier-Haack reaction.

Derivatization Strategies: Targeting the Reactive Centers

The title compound possesses two primary reactive sites for derivatization: the electrophilic aldehyde at the C3 position and the C2 carbon atom, which is susceptible to both nucleophilic substitution and metal-catalyzed cross-coupling due to the attached chlorine atom.

Reactions Involving the C3-Aldehyde Group

The aldehyde functionality is a gateway to a vast array of derivatives through condensation chemistry.

The condensation of the C3-aldehyde with primary amines is a robust and straightforward method to generate diverse Schiff bases (imines). This reaction is fundamental for creating molecular hybrids and serves as a precursor for further cyclization or reduction reactions. The azomethine (-C=N-) linkage is crucial for the biological activity of many compounds.[6][7]

Protocol 2: General Synthesis of Schiff Base Derivatives[8][9][10]
  • Reagents: 2-Chloro-8-methoxyquinoline-3-carbaldehyde, Substituted Primary Amine (e.g., aniline, benzylamine), Ethanol, Glacial Acetic Acid (catalyst).

  • Procedure:

    • Dissolve 2-Chloro-8-methoxyquinoline-3-carbaldehyde (1 eq.) in absolute ethanol in a round-bottom flask.

    • To this solution, add an equimolar amount of the desired primary amine.

    • Add 2-3 drops of glacial acetic acid to catalyze the condensation.

    • Reflux the mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

    • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry. Further purification can be achieved by recrystallization.

Start_Aldehyde 2-Chloro-8-methoxy- quinoline-3-carbaldehyde Reaction Condensation Start_Aldehyde->Reaction Amine Primary Amine (R-NH2) Amine->Reaction Product Schiff Base Derivative Reaction->Product Reflux, EtOH Cat. Acetic Acid - H2O

Caption: General workflow for Schiff base synthesis.

Reactant AmineTypical ConditionsResulting Derivative ClassPotential Application
Substituted AnilinesEtOH, Reflux, 2-4hN-Aryl IminesAntimicrobial, Anticancer[6]
Hydrazine HydrateEtOH, Reflux, 1-2hHydrazonePrecursor for pyrazoles[8]
PhenylhydrazineMethanol, Reflux, 2hPhenylhydrazonePrecursor for thiazolidinones[8]

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base.[9] A related and highly significant reaction is the Claisen-Schmidt condensation, which leads to the formation of chalcones—a class of compounds renowned for their anticancer properties.[10][11]

Protocol 3: Synthesis of a Quinoline-Chalcone Hybrid[15][16]
  • Reagents: 2-Chloro-8-methoxyquinoline-3-carbaldehyde, Substituted Acetophenone, Ethanol, Sodium Hydroxide (aq.).

  • Procedure:

    • Dissolve 2-Chloro-8-methoxyquinoline-3-carbaldehyde (1 eq.) and the substituted acetophenone (1 eq.) in ethanol in a flask.

    • Cool the solution in an ice bath.

    • Add aqueous sodium hydroxide solution dropwise with constant stirring.

    • Allow the reaction to stir at room temperature for 12-24 hours.

    • Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the product.

    • Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent like ethanol to obtain the pure chalcone.

Start_Aldehyde 2-Chloro-8-methoxy- quinoline-3-carbaldehyde Reaction Claisen-Schmidt Condensation Start_Aldehyde->Reaction Ketone Acetophenone Derivative Ketone->Reaction Product Quinoline-Chalcone Hybrid Reaction->Product EtOH, NaOH Room Temp - H2O

Caption: Workflow for quinoline-chalcone synthesis.

Reactions Involving the C2-Chloro Group

The chlorine atom at the C2 position is a versatile handle for introducing new functionalities through nucleophilic aromatic substitution (SNAr) or modern cross-coupling reactions.

The electron-deficient nature of the quinoline ring makes the C2 position susceptible to attack by nucleophiles.[12] This allows for the direct replacement of the chlorine atom.

Protocol 4: Synthesis of a 2-Methoxy Derivative[18]
  • Reagents: 2-Chloro-8-methoxyquinoline-3-carbaldehyde, Potassium Hydroxide, Methanol.

  • Procedure:

    • Dissolve potassium hydroxide (1.3 eq.) in methanol to prepare a fresh solution of potassium methoxide.

    • Add 2-Chloro-8-methoxyquinoline-3-carbaldehyde (1 eq.) to the methanolic KOH solution.

    • Heat the mixture at reflux (approx. 70-80°C) for 3 hours.

    • After cooling to room temperature, pour the reaction mixture onto crushed ice.

    • The precipitate of 2,8-dimethoxyquinoline-3-carbaldehyde is collected by filtration, washed with water, and dried.

Palladium catalysis has revolutionized C-C bond formation. The C2-Cl bond is an excellent electrophilic partner for Suzuki and Sonogashira couplings, enabling the introduction of aryl, vinyl, and alkynyl groups.[13][14]

Protocol 5: Suzuki-Miyaura Cross-Coupling[21][22]
  • Reagents: 2-Chloro-8-methoxyquinoline-3-carbaldehyde, Arylboronic Acid (1.2 eq.), Pd(PPh₃)₄ (3-5 mol%), Potassium Carbonate (2 eq.), Toluene/Water or Dioxane/Water solvent system.

  • Procedure:

    • To a reaction vessel, add 2-Chloro-8-methoxyquinoline-3-carbaldehyde, the arylboronic acid, and potassium carbonate.

    • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen).

    • Add the degassed solvent system (e.g., Toluene and Water, 4:1).

    • Add the palladium catalyst, Pd(PPh₃)₄.

    • Heat the mixture to 90-100°C and stir for 12-18 hours.

    • After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 6: Sonogashira Cross-Coupling[9][10][23]
  • Reagents: 2-Chloro-8-methoxyquinoline-3-carbaldehyde, Terminal Alkyne (1.2 eq.), PdCl₂(PPh₃)₂ (2-3 mol%), Copper(I) Iodide (CuI, 4-5 mol%), Triethylamine (Et₃N), Anhydrous DMF or THF.

  • Procedure:

    • To a dried Schlenk flask, add 2-Chloro-8-methoxyquinoline-3-carbaldehyde, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).

    • Add the anhydrous solvent (DMF or THF) followed by triethylamine and the terminal alkyne via syringe.

    • Stir the reaction mixture at room temperature or gentle heat (40-50°C) until TLC indicates the consumption of the starting material (typically 4-8 hours).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate and purify the residue by column chromatography.

cluster_coupling Palladium-Catalyzed Cross-Coupling Start_Cl 2-Chloro-8-methoxy- quinoline-3-carbaldehyde Suzuki Suzuki Coupling Start_Cl->Suzuki + Arylboronic Acid Pd(PPh3)4, Base Sonogashira Sonogashira Coupling Start_Cl->Sonogashira + Terminal Alkyne Pd/Cu catalyst, Base Aryl_Product 2-Aryl Derivative Suzuki->Aryl_Product Alkynyl_Product 2-Alkynyl Derivative Sonogashira->Alkynyl_Product

Sources

Application Notes and Protocols: Leveraging 2-Chloro-8-methoxyquinoline-3-carbaldehyde in the Vilsmeier-Haack Reaction for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides an in-depth exploration of the Vilsmeier-Haack reaction, specifically focusing on the synthesis and application of 2-Chloro-8-methoxyquinoline-3-carbaldehyde. This versatile intermediate is a cornerstone for the development of novel quinoline-based therapeutic agents. Quinoline scaffolds are prevalent in a wide array of pharmaceuticals due to their diverse biological activities, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties.[1][2][3] This document offers researchers, scientists, and drug development professionals detailed protocols, mechanistic insights, and strategic guidance for utilizing this powerful synthetic tool.

Introduction: The Strategic Importance of Quinolines and the Vilsmeier-Haack Reaction

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its rigid, bicyclic aromatic structure provides a unique framework for interacting with biological targets. The Vilsmeier-Haack reaction is a highly efficient and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5][6] A key application of this reaction is the one-pot synthesis of 2-chloro-3-formylquinolines from readily available N-arylacetamides.[7] This approach is particularly valuable as it introduces two reactive handles—a chloro group at the 2-position and a formyl group at the 3-position—allowing for extensive downstream derivatization.

The specific focus of this guide, 2-Chloro-8-methoxyquinoline-3-carbaldehyde, incorporates an electron-donating methoxy group at the 8-position. This substitution can significantly influence the molecule's electronic properties and biological activity, making it a compound of high interest for developing new therapeutic agents.[8]

The Vilsmeier-Haack Reaction: Mechanism and Rationale

The Vilsmeier-Haack reaction proceeds through the formation of a chloroiminium salt, commonly known as the Vilsmeier reagent, from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with an acid chloride such as phosphorus oxychloride (POCl₃).[6][9] This electrophilic species then reacts with an electron-rich aromatic substrate.

In the context of synthesizing 2-chloro-3-formylquinolines, the N-arylacetamide acts as the substrate. The reaction involves an electrophilic attack by the Vilsmeier reagent, followed by cyclization and subsequent chlorination to yield the final product. The presence of electron-donating groups on the N-arylacetamide can facilitate the cyclization process.[7]

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution and Cyclization DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 N_Arylacetamide N-(2-anisyl)acetamide Intermediate1 Iminium Intermediate N_Arylacetamide->Intermediate1 + Vilsmeier Reagent Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Cyclization Product 2-Chloro-8-methoxy- quinoline-3-carbaldehyde Intermediate2->Product Chlorination & Hydrolysis

Figure 1: General workflow of the Vilsmeier-Haack reaction for the synthesis of 2-Chloro-8-methoxyquinoline-3-carbaldehyde.

Synthesis of 2-Chloro-8-methoxyquinoline-3-carbaldehyde: A Validated Protocol

This section provides a detailed, step-by-step protocol for the synthesis of 2-Chloro-8-methoxyquinoline-3-carbaldehyde from N-(2-anisyl)acetamide.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
N-(2-anisyl)acetamide≥98%Sigma-AldrichStarting material.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-AldrichReaction solvent and reagent.
Phosphorus oxychloride (POCl₃)≥99%Sigma-AldrichReagent for Vilsmeier reagent formation.
Crushed Ice--For quenching the reaction.
Petroleum EtherACS GradeFisher ScientificFor recrystallization.
Ethyl AcetateACS GradeFisher ScientificFor recrystallization.
Experimental Procedure

Step 1: Preparation of the Vilsmeier Reagent

  • In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, add N,N-dimethylformamide (2.3 mL, 30 mmol).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (6.5 mL, 70 mmol) dropwise to the DMF with constant stirring over a period of 30 minutes.

    • Rationale: The slow, dropwise addition at low temperature is crucial to control the exothermic reaction and prevent the decomposition of the Vilsmeier reagent.

Step 2: Reaction with N-(2-anisyl)acetamide

  • To the freshly prepared Vilsmeier reagent, add N-(2-anisyl)acetamide (1.65 g, 10 mmol) portion-wise, ensuring the temperature does not rise above 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture at 80 °C (353 K) for 15 hours.[10]

    • Rationale: Heating is necessary to drive the cyclization and formation of the quinoline ring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[11]

Step 3: Work-up and Isolation

  • After cooling to room temperature, carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring.[10]

    • Rationale: The addition to ice hydrolyzes the reaction intermediates and quenches any remaining POCl₃. This will precipitate the crude product.[12]

  • A white product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Dry the collected solid under vacuum.

Step 4: Purification

  • The crude product can be purified by recrystallization from a mixture of petroleum ether and ethyl acetate to yield colorless blocks of 2-Chloro-8-methoxyquinoline-3-carbaldehyde.[10]

    • Rationale: Recrystallization is an effective method for purifying the solid product, removing any unreacted starting materials or side products.

Characterization

The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.[13]

protocol_workflow start Start reagent_prep Prepare Vilsmeier Reagent (DMF + POCl3 at 0°C) start->reagent_prep addition Add N-(2-anisyl)acetamide reagent_prep->addition reaction Heat at 80°C for 15h addition->reaction workup Quench with Crushed Ice reaction->workup filtration Filter and Wash with Water workup->filtration drying Dry the Solid Product filtration->drying purification Recrystallize from Petroleum Ether/Ethyl Acetate drying->purification characterization Spectroscopic Characterization purification->characterization end End characterization->end

Figure 2: Step-by-step experimental workflow for the synthesis of 2-Chloro-8-methoxyquinoline-3-carbaldehyde.

Applications in Drug Discovery and Development

The synthesized 2-Chloro-8-methoxyquinoline-3-carbaldehyde is a versatile building block for creating a library of quinoline derivatives. The chloro and formyl groups are amenable to a wide range of chemical transformations.

  • Nucleophilic Substitution of the Chloro Group: The 2-chloro substituent can be readily displaced by various nucleophiles (e.g., amines, thiols, alkoxides) to introduce diverse functionalities.

  • Reactions of the Formyl Group: The aldehyde can undergo reactions such as condensation with amines to form Schiff bases, reduction to an alcohol, or oxidation to a carboxylic acid.[14] These transformations open avenues for creating fused heterocyclic systems and other complex molecules.[14]

The resulting derivatives have shown promise in various therapeutic areas, including:

  • Anticancer Agents: Quinoline-based compounds have been investigated for their potential as anticancer drugs.[2]

  • Antibacterial and Antifungal Agents: The quinoline scaffold is a key component of many antimicrobial drugs.[1][2]

  • Anti-inflammatory and Analgesic Agents: Derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties.[7]

Troubleshooting

IssuePossible CauseSolution
Low YieldIncomplete reaction.Ensure anhydrous conditions. Monitor the reaction by TLC to confirm completion. Extend the reaction time if necessary.
Decomposition of Vilsmeier reagent.Maintain low temperature during the preparation of the Vilsmeier reagent.
Loss of product during work-up.Ensure complete precipitation by using sufficient crushed ice and allowing adequate time for precipitation.
Dark-colored productImpurities or side reactions.Ensure the purity of starting materials. Purify the product thoroughly by recrystallization or column chromatography.
Product is an oilIncomplete hydrolysis or impurities.Ensure thorough washing with cold water during work-up. Attempt trituration with a non-polar solvent to induce solidification.

Conclusion

The Vilsmeier-Haack reaction provides a powerful and straightforward route to the synthesis of 2-Chloro-8-methoxyquinoline-3-carbaldehyde, a key intermediate in the development of novel quinoline-based therapeutics. The detailed protocol and mechanistic insights presented in this guide are intended to empower researchers in their drug discovery efforts. The versatility of the product allows for the generation of diverse molecular libraries, increasing the potential for identifying lead compounds with significant biological activity.

References

  • Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. (2025). ResearchGate. [Link]

  • The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. (n.d.). International Journal of Science and Research (IJSR). [Link]

  • A highly efficient synthesis of 2-chloro -3-formyl- 8-methyl quinoline: Vilsmeier-haack reagent. (2015). International Journal of Chemical Studies. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. [Link]

  • Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. (2016). International Journal of Chemical Studies. [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (n.d.). Indian Journal of Chemistry. [Link]

  • A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. (n.d.). . [Link]

  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (2021). International Journal of Chemical Studies. [Link]

  • 2-Chloro-8-methoxyquinoline-3-carbaldehyde. (2009). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). Semantic Scholar. [Link]

  • 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. (2012). ResearchGate. [Link]

  • 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). (2018). Semantic Scholar. [Link]

  • Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline? (2015). ResearchGate. [Link]

  • 2-Methoxyquinoline-3-carbaldehyde. (2010). Acta Crystallographica Section E: Structure Reports Online. [Link]

Sources

Application Notes & Protocols: 2-Chloro-8-methoxyquinoline-3-carbaldehyde as a Versatile Building Block for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Bifunctional Synthon

The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with a wide spectrum of bioactivity, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Its rigid, planar structure and capacity for diverse functionalization make it a privileged pharmacophore.[2][5]

Within this important class of heterocycles, 2-Chloro-8-methoxyquinoline-3-carbaldehyde stands out as a particularly powerful and versatile building block. Its strategic value lies in its bifunctional nature, possessing two distinct and orthogonally reactive sites:

  • An Electrophilic Aldehyde Group (C3-CHO): This formyl group is a classic handle for a vast array of chemical transformations, including condensation reactions to form Schiff bases and chalcones, Wittig reactions, and as an anchor point in multicomponent reactions (MCRs).[6]

  • A Nucleophilically Labile Chloro Group (C2-Cl): The chlorine atom at the 2-position is readily displaced by various nucleophiles (N, O, S-based) via nucleophilic aromatic substitution (SNAr).[7][8] This allows for the introduction of diverse side chains and the construction of fused heterocyclic systems.

This combination allows for a stepwise, controlled synthesis of complex molecular architectures. One can selectively react at the aldehyde, then the chloro group, or utilize both simultaneously in powerful cyclocondensation reactions. This guide provides detailed protocols and technical insights into the synthesis and application of this key intermediate for researchers in synthetic chemistry and drug discovery.

Synthesis of the Building Block: 2-Chloro-8-methoxyquinoline-3-carbaldehyde

The most reliable and widely used method for the synthesis of this building block is the Vilsmeier-Haack reaction.[9][10] This reaction employs a Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide) to effect a one-pot formylation and cyclization of an appropriate N-arylacetamide.[11][12]

Protocol 2.1: Vilsmeier-Haack Synthesis

This protocol is adapted from the procedure reported by Subashini, R., et al.[11]

Reaction Scheme: N-(2-methoxyphenyl)acetamide → 2-Chloro-8-methoxyquinoline-3-carbaldehyde

Materials & Reagents:

  • N-(2-methoxyphenyl)acetamide (N-(2-anisyl)acetamide)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ice

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • Vilsmeier Reagent Preparation (Caution: Exothermic): In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool anhydrous DMF (2.3 mL, 30 mmol) to 0 °C in an ice-salt bath.

  • Add phosphorus oxychloride (6.5 mL, 70 mmol) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C throughout the addition. After addition is complete, allow the mixture to stir for 30 minutes at 0 °C to form the Vilsmeier-Haack adduct.

  • Reaction: To the prepared adduct, add N-(2-anisyl)acetamide (1.65 g, 10 mmol) portion-wise, ensuring the temperature does not rise significantly.

  • Once the addition is complete, remove the ice bath and heat the reaction mixture to 80 °C (353 K) for 15 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a generous amount of crushed ice with stirring.

  • A white or off-white precipitate will form. Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Dry the crude product under vacuum.

  • Purification: The compound can be purified by recrystallization from a petroleum ether/ethyl acetate mixture to yield colorless blocks.[11]

Causality & Rationale:

  • The Vilsmeier reagent acts as the electrophile, attacking the electron-rich aromatic ring of the acetanilide. The methoxy group at the ortho position directs the initial electrophilic substitution.

  • The subsequent cyclization is driven by the intramolecular attack of the amide oxygen onto the newly formed iminium species, followed by dehydration and chlorination by the excess POCl₃ to form the stable quinoline ring system.

  • Pouring the reaction mixture onto ice hydrolyzes the remaining reactive species and precipitates the organic product.

Physicochemical & Spectroscopic Data
PropertyValueReference
Molecular FormulaC₁₁H₈ClNO₂[11][13]
Molecular Weight221.64 g/mol [11][14]
AppearanceColorless to white solid[11]
Melting PointVaries with purity-
¹H NMR (CDCl₃)δ ~10.5 (s, 1H, CHO), 8.7 (s, 1H, H-4), 7.2-7.8 (m, 3H, Ar-H), 4.0 (s, 3H, OCH₃)Analogous data[15]

Application in Heterocycle Synthesis: Key Protocols

The dual reactivity of 2-chloro-8-methoxyquinoline-3-carbaldehyde enables a diverse range of synthetic transformations.

Protocol 3.1: Synthesis of Fused Pyrazolo[3,4-b]quinolines (Cyclocondensation)

This protocol demonstrates the power of using both reactive centers in a single transformation to build a fused heterocyclic system. The reaction with hydrazine hydrate first forms a hydrazone intermediate via the aldehyde, which then undergoes an intramolecular nucleophilic substitution to displace the chlorine atom, yielding the highly valuable pyrazoloquinoline core.[6][16]

G start 2-Chloro-8-methoxy- quinoline-3-carbaldehyde reagent1 Hydrazine Hydrate (NH₂NH₂·H₂O) Ethanol, Reflux start->reagent1 intermediate Hydrazone Intermediate (In situ) reagent1->intermediate cyclization Intramolecular Nucleophilic Aromatic Substitution (SNAr) intermediate->cyclization product 8-Methoxy-1H-pyrazolo[3,4-b]quinoline cyclization->product G sub 2-Chloro-8-methoxy- quinoline-3-carbaldehyde reagents Ethanol Catalytic Acetic Acid Reflux sub->reagents amine Substituted Aniline (e.g., 4-fluoroaniline) amine->reagents product Schiff Base Product (Imine) reagents->product

Caption: General workflow for Schiff base synthesis.

Procedure:

  • Dissolve 2-chloro-8-methoxyquinoline-3-carbaldehyde (1 mmol) and a substituted aniline (e.g., 4-fluoroaniline, 1 mmol) in absolute ethanol (20 mL) in a round-bottom flask.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 3-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture in an ice bath. The Schiff base product will typically precipitate.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and dry.

  • The product can be recrystallized from ethanol to obtain high purity.

Trustworthiness & Self-Validation:

  • Reaction Monitoring: The progress of the reaction can be easily followed by TLC, observing the disappearance of the aldehyde spot and the appearance of a new, less polar product spot.

  • Characterization: The formation of the imine can be confirmed by ¹H NMR spectroscopy, where the aldehyde proton signal (~10.5 ppm) disappears and a new imine proton signal (CH=N) appears around 8.5-9.0 ppm. [17]IR spectroscopy will show the disappearance of the C=O stretch and the appearance of a C=N stretch (~1630 cm⁻¹).

Protocol 3.3: Nucleophilic Aromatic Substitution (SNAr) of the Chloro Group

This protocol demonstrates the selective reaction at the C2-Cl position, leaving the aldehyde group intact for subsequent transformations. This is particularly useful for creating libraries of compounds with a constant aldehyde "handle" but varied substituents at the 2-position. [16][18] Procedure (for methoxy substitution):

  • To a solution of potassium hydroxide (1.5 mmol) in methanol (20 mL), add 2-chloro-8-methoxyquinoline-3-carbaldehyde (1 mmol). [18]2. Heat the mixture at reflux for 2-3 hours. The reaction proceeds via a methoxide intermediate generated in situ. [18]3. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into crushed ice.

  • The resulting precipitate of 2,8-dimethoxyquinoline-3-carbaldehyde is collected by filtration, washed with water, and dried.

  • Purify by recrystallization from a petroleum ether/ethyl acetate mixture. [18] Expertise & Field-Proven Insights:

  • The C2-Cl bond is activated towards nucleophilic attack by the electron-withdrawing nitrogen atom within the quinoline ring.

  • This reaction is highly versatile. Other nucleophiles like secondary amines (e.g., piperazine,[19] morpholine) or thiols can be used under similar basic or thermally-driven conditions to generate a wide array of derivatives. For amine nucleophiles, a base like K₂CO₃ in a polar aprotic solvent like DMF is often effective. [16]

Advanced Applications: Multicomponent Reactions (MCRs)

2-Chloro-8-methoxyquinoline-3-carbaldehyde is an excellent substrate for MCRs, which allow for the construction of highly complex molecules in a single, efficient step. These reactions are prized in drug discovery for their atom economy and ability to rapidly generate molecular diversity. [16]For example, a one-pot reaction with an active methylene compound (like 5-methyl-2,4-dihydro-3H-pyrazol-3-one) and an amine-containing heterocycle (like 6-aminouracil) in the presence of a catalyst like L-proline can lead to complex, fused pyrano[2,3-b]quinoline systems. [16]While a detailed protocol is beyond the scope of this note, researchers are encouraged to explore this area as it represents the cutting edge of this building block's utility.

Conclusion

2-Chloro-8-methoxyquinoline-3-carbaldehyde is a high-value, versatile building block for synthetic and medicinal chemistry. The presence of two distinct, reactive functional groups provides chemists with a powerful toolkit for constructing a vast array of novel heterocyclic compounds, from simple Schiff bases to complex, fused polycyclic systems. The protocols outlined in this guide serve as a validated starting point for researchers to explore the rich chemistry of this synthon in their drug discovery and materials science endeavors.

References

  • Subashini, R., Khan, F. N., Gund, M., Hathwar, V. R., & Ng, S. W. (2009). 2-Chloro-8-methoxyquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2720. [Link]

  • Al-Ostath, A., Abosheqer, A., Al-Qaisi, Z., & El-Faham, A. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(24), 15085-15109. [Link]

  • Patel, D., & Shah, T. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4). [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Broad Applications of Quinoline Derivatives: From Pharmaceuticals to Materials. [Link]

  • Semantic Scholar. (2020). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. [Link]

  • Prasanna, A., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071–1076. [Link]

  • RSC Publishing. (2025). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. [Link]

  • Choudhary, D., & Khokra, S. L. (2015). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 4(11), 1845-1847. [Link]

  • ResearchGate. (2013). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. [Link]

  • ResearchGate. Synthetic Strategies for Quinoline Based Derivatives as Potential Bioactive Heterocycles. [Link]

  • Salem, M. A., Gouda, M. A., & El-Bana, G. G. (2022). Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes. Mini-Reviews in Organic Chemistry, 19(5), 624-640. [Link]

  • ResearchGate. Vilsmeier-Haack synthesis of quinoline-carbaldehyde derivatives. [Link]

  • Semantic Scholar. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). [Link]

  • International Journal of Science and Research. The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. [Link]

  • Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. [Link]

  • Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484-8515. [Link]

  • Thorat, B. R., et al. (2018). Synthesis and Fluorescence Properties of Schiff Bases of 2-chloro-3-formylquinoline. Research Journal of Pharmacy and Technology, 11(7), 2895-2899. [Link]

  • ResearchGate. An Efficient and Facile Synthesis of 2-Chloro-3-formyl Quinolines from Acetanilides in Micellar Media by Vilsmeier-Haack Cyclisation. [Link]

  • RSC Publishing. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]

  • International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. [Link]

  • Subashini, R., et al. (2009). 2-Chloro-8-methoxy-quinoline-3-carbaldehyde. Acta Crystallographica. Section E, Structure reports online, 65(Pt 11), o2720. [Link]

  • ResearchGate. (2009). 2-Chloro-8-methylquinoline-3-carbaldehyde. [Link]

  • National Institutes of Health. (2025). Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. [Link]

  • ResearchGate. (2010). 2-Methoxyquinoline-3-carbaldehyde. [Link]

  • Semantic Scholar. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). [Link]

  • Kumar, S., et al. (2022). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. European Journal of Medicinal Chemistry, 243, 114757. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking the Potential of 2-Chloroquinoline: A Versatile Intermediate for Pharmaceutical and Chemical Synthesis. [Link]

  • ResearchGate. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. [Link]

  • PubChem. 2-Chloro-6-methoxyquinoline-3-carbaldehyde. [Link]

  • ResearchGate. (2009). 2-Chloroquinoline-3-carbaldehyde. [Link]

  • Chandraprakash, K., et al. (2010). 2-Methoxyquinoline-3-carbaldehyde. Acta Crystallographica. Section E, Structure reports online, 66(Pt 9), o2510. [Link]

Sources

Application Notes & Protocols: The Synthetic Versatility of 2-Chloro-8-methoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Modern Chemistry

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic pharmaceuticals.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] Within this esteemed class of compounds, 2-Chloro-8-methoxyquinoline-3-carbaldehyde stands out as a particularly valuable and versatile synthetic intermediate.

This molecule is endowed with two key reactive sites: an electrophilic carbaldehyde group at the C3 position and a chlorine atom at the C2 position, which is activated for nucleophilic aromatic substitution. This dual reactivity allows for a diverse range of chemical transformations, making it a powerful building block for the construction of complex, fused heterocyclic systems and for generating libraries of novel quinoline derivatives for drug discovery and materials science.[3][4]

This guide provides an in-depth exploration of the synthesis and key reactions of 2-Chloro-8-methoxyquinoline-3-carbaldehyde. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and illustrate the logical workflows through diagrams to empower researchers in their synthetic endeavors.

Part 1: Synthesis of the Core Intermediate via Vilsmeier-Haack Reaction

The most direct and efficient method for synthesizing 2-chloro-3-formylquinolines is the Vilsmeier-Haack reaction.[5][6] This one-pot reaction accomplishes the formylation and cyclization of an N-arylacetamide in a single, elegant step.

Causality and Mechanism: The reaction proceeds in two main stages. First, the Vilsmeier reagent, an electrophilic chloroiminium salt, is formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[5] Subsequently, the electron-rich aromatic ring of the N-arylacetamide (in this case, N-(2-methoxyphenyl)acetamide) attacks the Vilsmeier reagent. This is followed by an intramolecular cyclization and subsequent elimination to yield the final 2-chloro-3-formylquinoline product. The presence of the electron-donating methoxy group on the acetanilide substrate facilitates the electrophilic substitution and generally leads to good yields.[5]

G cluster_0 Vilsmeier Reagent Formation cluster_1 Quinoline Synthesis DMF DMF V_Reagent Vilsmeier Reagent (Electrophilic) DMF->V_Reagent + POCl3 POCl₃ POCl3->V_Reagent Mix Reaction Mixture (Heating) V_Reagent->Mix Addition Start N-(2-methoxyphenyl)acetamide Start->Mix Quench Pour onto Ice Mix->Quench Filter Filter & Dry Crude Product Quench->Filter Purify Purification (Recrystallization) Filter->Purify Product 2-Chloro-8-methoxy- quinoline-3-carbaldehyde Purify->Product

Caption: Experimental workflow for the Vilsmeier-Haack synthesis.

Experimental Protocol 1: Synthesis of 2-Chloro-8-methoxyquinoline-3-carbaldehyde

This protocol is adapted from established Vilsmeier-Haack cyclization procedures.[6]

Materials & Reagents:

Reagent Molar Mass ( g/mol ) Amount Moles (mmol)
N,N-Dimethylformamide (DMF) 73.09 2.3 mL 30
Phosphorus oxychloride (POCl₃) 153.33 6.5 mL 70
N-(2-methoxyphenyl)acetamide 165.19 1.65 g 10
Crushed Ice - ~200 g -
Ethyl Acetate - As needed -

| Petroleum Ether | - | As needed | - |

Procedure:

  • Vilsmeier Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool N,N-dimethylformamide (DMF, 2.3 mL) to 0 °C in an ice bath.

  • Add phosphorus oxychloride (POCl₃, 6.5 mL) dropwise to the cooled DMF with constant stirring over 20-30 minutes. Causality: This exothermic reaction forms the Vilsmeier reagent. Slow, cooled addition is critical to control the reaction temperature and prevent side reactions.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

  • Cyclization Reaction: To the prepared Vilsmeier reagent, add N-(2-methoxyphenyl)acetamide (1.65 g) portion-wise.

  • Remove the ice bath and heat the reaction mixture to 80-90 °C using an oil bath. Maintain this temperature for 15 hours. Trustworthiness: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 7:3 petroleum ether:ethyl acetate mobile phase).

  • Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto approximately 200 g of crushed ice with stirring. A precipitate will form. Causality: This step quenches the reaction and hydrolyzes any remaining Vilsmeier reagent.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Dry the crude product in a desiccator.

  • Purification: Purify the compound by recrystallization from a petroleum ether/ethyl acetate mixture to yield colorless crystals.[6]

Expected Outcome:

  • Appearance: Colorless or white solid.[6]

  • Melting Point: ~190 °C.[7]

  • Yield: Moderate to good yields are typically reported for this reaction.

Part 2: Reactions of the Aldehyde Functionality

The C3-carbaldehyde group is a versatile handle for elaboration, readily undergoing condensation reactions with various nucleophiles.

A. Schiff Base Formation: Gateway to Fused Systems

Condensation with primary amines or hydrazines yields imines (Schiff bases), which are not only important final products but also key intermediates for subsequent intramolecular cyclizations.[1][3]

Causality and Mechanism: The reaction involves the nucleophilic attack of the amine's lone pair on the electrophilic aldehyde carbon, forming a hemiaminal intermediate. This is followed by the acid-catalyzed elimination of a water molecule to form the C=N double bond of the imine.

G Start 2-Chloro-8-methoxy- quinoline-3-carbaldehyde Mix Combine & Reflux Start->Mix Amine Primary Amine / Hydrazine (e.g., Phenylhydrazine) Amine->Mix Solvent Ethanol (Solvent) Solvent->Mix Catalyst Glacial Acetic Acid (Catalyst) Catalyst->Mix Cool Cool to Room Temp. Mix->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Product Schiff Base Product Wash->Product

Caption: General workflow for Schiff base synthesis.

Experimental Protocol 2: Synthesis of a Phenylhydrazone Derivative

This protocol describes the reaction with phenylhydrazine to form a stable phenylhydrazone, a type of Schiff base.[1][3]

Materials & Reagents:

Reagent Amount Purpose
2-Chloro-8-methoxyquinoline-3-carbaldehyde 1.0 mmol Starting Material
Phenylhydrazine 1.0 mmol Nucleophile
Absolute Ethanol 20 mL Solvent

| Glacial Acetic Acid | 2-3 drops | Catalyst |

Procedure:

  • Dissolution: Dissolve 2-Chloro-8-methoxyquinoline-3-carbaldehyde (1.0 mmol) in absolute ethanol (20 mL) in a 50 mL round-bottom flask, with gentle warming if necessary.

  • Addition: Add phenylhydrazine (1.0 mmol) to the solution, followed by 2-3 drops of glacial acetic acid. Causality: The acid catalyzes the dehydration step, accelerating the formation of the imine.

  • Reaction: Reflux the mixture for 2-4 hours. Trustworthiness: Monitor the reaction by TLC until the starting aldehyde spot disappears.

  • Isolation: Cool the reaction mixture to room temperature. The product will often precipitate from the solution.

  • Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and dry to obtain the pure phenylhydrazone derivative.

Part 3: Reactions of the C2-Chloro Group

The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (S_N_Ar), allowing for the introduction of a wide array of functionalities.

A. Nucleophilic Substitution with Methoxide

A classic example is the substitution of the chloro group with a methoxy group, which can significantly alter the electronic properties and biological activity of the quinoline core.[8][9]

Causality and Mechanism: The reaction proceeds via a Meisenheimer-like intermediate. The highly nucleophilic methoxide ion attacks the electron-deficient C2 carbon, forming a tetrahedral intermediate. The aromaticity is restored by the subsequent expulsion of the chloride leaving group.

G Start 2-Chloro-8-methoxy- quinoline-3-carbaldehyde Mix Combine & Heat (373 K / 100 °C) Start->Mix Base Potassium Hydroxide (KOH) Base->Mix Solvent Methanol (Solvent & Nucleophile Source) Solvent->Mix Quench Pour onto Ice Mix->Quench Filter Filter Precipitate Quench->Filter Purify Recrystallize Filter->Purify Product 2,8-Dimethoxyquinoline- 3-carbaldehyde Purify->Product

Caption: Workflow for nucleophilic substitution with methoxide.

Experimental Protocol 3: Synthesis of 2,8-Dimethoxyquinoline-3-carbaldehyde

This protocol is based on the procedure for converting 2-chloro-3-quinolinecarboxaldehyde to its 2-methoxy analog.[8][9]

Materials & Reagents:

Reagent Molar Mass ( g/mol ) Amount Moles (mmol)
2-Chloro-8-methoxyquinoline-3-carbaldehyde 221.64 2.22 g 10
Potassium Hydroxide (KOH) 56.11 1.0 g ~17.8
Methanol (MeOH) 32.04 50 mL -

| Crushed Ice | - | ~200 g | - |

Procedure:

  • Preparation: In a 100 mL round-bottom flask, dissolve potassium hydroxide (1.0 g) in methanol (50 mL).

  • Addition: Add 2-Chloro-8-methoxyquinoline-3-carbaldehyde (2.22 g) to the methanolic KOH solution.

  • Reaction: Heat the mixture to reflux (approximately 100 °C) for 2.5 hours. Causality: The KOH deprotonates methanol to form the potent methoxide nucleophile in situ. Heating provides the necessary activation energy for the S_N_Ar reaction.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ~200 g of crushed ice. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system like a petroleum ether/ethyl acetate mixture to yield the pure 2,8-dimethoxyquinoline-3-carbaldehyde.[8]

Part 4: Tandem Reactions & Fused Ring Synthesis

The true synthetic power of 2-Chloro-8-methoxyquinoline-3-carbaldehyde is realized when both reactive sites are engaged, often in a tandem sequence, to construct complex fused heterocyclic systems.

A. Synthesis of Pyrazolo[3,4-b]quinolines

Reacting the title compound with hydrazine or its derivatives can lead to the formation of a pyrazolo[3,4-b]quinoline core, a scaffold of significant interest in medicinal chemistry.

Causality and Mechanism: This is a two-step, one-pot process. First, a condensation reaction occurs between the hydrazine and the aldehyde to form a hydrazone (Schiff base), as detailed in Protocol 2. With continued heating, an intramolecular nucleophilic aromatic substitution takes place: the second nitrogen of the hydrazone attacks the C2 carbon, displacing the chloride and forming the fused pyrazole ring.

G Start 2-Chloro-8-methoxy- quinoline-3-carbaldehyde Step1 Step 1: Condensation (Schiff Base Formation) Start->Step1 Nuc Hydrazine Hydrate Nuc->Step1 Solvent Refluxing Ethanol Solvent->Step1 Intermediate Hydrazone Intermediate Step1->Intermediate Step2 Step 2: Intramolecular S_N_Ar Cyclization Intermediate->Step2 Product Fused Pyrazolo[3,4-b]quinoline Step2->Product

Caption: Logical pathway for pyrazolo[3,4-b]quinoline synthesis.

Experimental Protocol 4: Synthesis of a Methoxy-1H-pyrazolo[3,4-b]quinoline Derivative

This is a representative protocol for the synthesis of fused pyrazoloquinolines.[1]

Materials & Reagents:

Reagent Amount Purpose
2-Chloro-8-methoxyquinoline-3-carbaldehyde 1.0 mmol Starting Material
Hydrazine Hydrate 1.2 mmol Bifunctional Nucleophile
Ethanol 25 mL Solvent

| Pyridine | 2-3 drops | Base Catalyst |

Procedure:

  • Initial Reaction: In a 50 mL round-bottom flask, dissolve 2-Chloro-8-methoxyquinoline-3-carbaldehyde (1.0 mmol) in ethanol (25 mL).

  • Add hydrazine hydrate (1.2 mmol) and a few drops of pyridine. Causality: Pyridine acts as a mild base to facilitate the intramolecular cyclization step by neutralizing the HCl byproduct.

  • Reflux: Heat the mixture to reflux for 6-8 hours. Trustworthiness: The reaction can be monitored by TLC, observing the consumption of the starting material and the formation of a new, more polar product spot.

  • Isolation: Cool the reaction mixture. The product often precipitates upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration.

  • Purification: Wash the solid with cold ethanol and dry. If necessary, further purification can be achieved by recrystallization or column chromatography.

References

  • BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis.
  • Biosynth. (n.d.). 2-Chloro-8-methoxyquinoline-3-carbaldehyde.
  • Subashini, R., Khan, F. N., Gund, M., Hathwar, V. R., & Ng, S. W. (2009). 2-Chloro-8-methoxyquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2720.
  • Hamama, W. S., Zoorob, H. H., & Abdel-Wahab, B. F. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8195-8225.
  • Abdel-Wahab, B. F., & Khidre, R. E. (2012). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry, 2013, 685415.
  • Chandraprakash, K., Ramesh, P., Ravichandran, K., Mohan, P. S., & Ponnuswamy, M. N. (2010). 2-Methoxyquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2567.
  • Abdel-Wahab, B. F., Khidre, R. E., & El-Aal, A. A. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Mini-Reviews in Organic Chemistry, 9(4), 427-446.
  • Abdel-Wahab, B. F., Hamama, W. S., & El-Aal, A. A. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Journal of the Iranian Chemical Society, 15(7), 1437-1461.
  • Tekale, A. S., Shaikh, S. A. L., & Tirpude, H. A. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies, 4(6), 95-98.

Sources

Application Notes and Protocols: The Strategic Utility of 2-Chloro-8-methoxyquinoline-3-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: Identifying a Privileged Scaffold for Drug Discovery

The quinoline ring system is a quintessential "privileged structure" in medicinal chemistry. Its bicyclic aromatic framework is a cornerstone in numerous natural products, alkaloids, and a plethora of synthetic drugs, celebrated for an extensive range of biological activities.[1][2][3] Compounds incorporating the quinoline nucleus have demonstrated potent anticancer, antimicrobial, antimalarial, anti-inflammatory, and antiviral properties.[1][3][4]

Within this esteemed class of compounds, 2-Chloro-8-methoxyquinoline-3-carbaldehyde emerges as a particularly valuable and versatile building block. Its synthetic potential is rooted in the strategic placement of three key functional groups on the quinoline core:

  • A Nucleophilically Susceptible C2-Chloro Group: This serves as an excellent leaving group, providing a reliable handle for introducing diverse structural motifs through substitution reactions.

  • An Electrophilic C3-Carbaldehyde: This aldehyde is a gateway for constructing a vast array of new heterocyclic systems and functional group interconversions via condensation and addition reactions.

  • An Electron-Donating C8-Methoxy Group: This group modulates the electronic properties and lipophilicity of the entire scaffold, which can profoundly influence pharmacokinetic properties and biological target interactions. It can also serve as a synthetic precursor to the corresponding 8-hydroxyquinoline, a well-known metal-chelating pharmacophore.[5]

This combination of reactive sites makes 2-Chloro-8-methoxyquinoline-3-carbaldehyde an ideal starting material for combinatorial library synthesis and the rational design of novel therapeutic agents.

Chemical Properties & Identifiers
IUPAC Name 2-Chloro-8-methoxyquinoline-3-carbaldehyde
CAS Number 73568-28-2[6]
Molecular Formula C₁₁H₈ClNO₂[6][7]
Molecular Weight 221.64 g/mol [6][7]
Appearance Solid
Melting Point 190 °C[6]

The Synthetic Versatility of a Bifunctional Building Block

The power of 2-Chloro-8-methoxyquinoline-3-carbaldehyde in drug discovery lies in its bifunctionality. The distinct reactivity of the C2-chloro and C3-carbaldehyde groups allows for selective, sequential, or sometimes concerted reactions to build molecular complexity efficiently.

  • The C3-Carbaldehyde: A Gateway to Molecular Diversity The aldehyde group is exceptionally reactive towards nitrogen nucleophiles, enabling the straightforward synthesis of imines (Schiff bases) and hydrazones. These intermediates are not merely synthetic curiosities; they often exhibit significant biological activity themselves or serve as precursors for intramolecular cyclization to form fused heterocyclic systems like pyrazoles, triazines, or pyridines.[1][8]

  • The C2-Chloro Group: A Linchpin for Substitution The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution. This allows for the introduction of various amine, thiol, or alcohol-containing fragments, fundamentally altering the steric and electronic profile of the molecule to optimize target binding and pharmacokinetic (ADME) properties.

This dual reactivity is the key to its utility, allowing chemists to explore chemical space in multiple vectors from a single, readily accessible starting material.

main 2-Chloro-8-methoxy- quinoline-3-carbaldehyde sub C2-Chloro Group (Nucleophilic Substitution) main->sub cond C3-Carbaldehyde Group (Condensation/Addition) main->cond amines Amines (R-NH2) sub->amines Forms C-N bonds thiols Thiols (R-SH) sub->thiols Forms C-S bonds alcohols Alcohols (R-OH) sub->alcohols Forms C-O bonds hydrazines Hydrazines (R-NHNH2) cond->hydrazines Forms Hydrazones active_methylene Active Methylene Compounds cond->active_methylene Knoevenagel/etc. organometallics Organometallics (e.g., Grignard) cond->organometallics Forms sec-Alcohols

Caption: Reactivity pathways of the bifunctional core scaffold.

Application Note I: Synthesis of Pyrazolo[3,4-b]quinoline Derivatives as Anticancer Agents

Scientific Rationale: The quinoline scaffold is integral to drugs that function by inhibiting critical cellular processes in cancer, such as DNA replication and cell division.[9] Specifically, derivatives are known to act as inhibitors of tyrosine kinases, topoisomerases, and tubulin polymerization.[9][10] Fusing a pyrazole ring to the quinoline core to create the pyrazolo[3,4-b]quinoline system has been shown to yield compounds with potent antiproliferative activity against a range of human cancer cell lines.[1][8] The following protocol details a reliable two-step synthesis leveraging the dual reactivity of our title compound.

Experimental Workflow:

G start 2-Chloro-8-methoxy- quinoline-3-carbaldehyde + Phenylhydrazine step1 Step 1: Condensation Solvent: Ethanol Catalyst: Acetic Acid Reflux, 2-4h start->step1 intermediate Intermediate: Schiff Base (Hydrazone) C₁₇H₁₄ClN₃O step1->intermediate step2 Step 2: Cyclization Solvent: Nitrobenzene Catalyst: Pyridine Reflux, 6-8h intermediate->step2 product Product: 6-Methoxy-1-phenyl-1H- pyrazolo[3,4-b]quinoline C₁₇H₁₃N₃O step2->product

Caption: Two-step synthesis of a pyrazolo[3,4-b]quinoline derivative.

Detailed Protocol:

  • Part 1: Synthesis of the Hydrazone Intermediate (Schiff Base)

    • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-Chloro-8-methoxyquinoline-3-carbaldehyde (1.0 eq) in absolute ethanol (20 mL/mmol).

    • Addition: Add phenylhydrazine (1.1 eq) to the solution, followed by 3-4 drops of glacial acetic acid to catalyze the condensation. The use of a slight excess of the hydrazine component ensures complete consumption of the starting aldehyde.

    • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The formation of the less polar hydrazone product should be evident.

    • Isolation: Upon completion, cool the reaction mixture to room temperature. The hydrazone product will often precipitate. Collect the solid by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum. The product is typically of sufficient purity for the next step.

  • Part 2: Intramolecular Cyclization to form Pyrazolo[3,4-b]quinoline

    • Setup: In a flask suitable for high-temperature reactions, suspend the dried hydrazone intermediate (1.0 eq) from Part 1 in nitrobenzene (10 mL/mmol).

    • Catalyst Addition: Add a catalytic amount of pyridine (0.1 eq). Pyridine acts as a base to facilitate the intramolecular nucleophilic attack that drives the cyclization.

    • Reaction: Heat the mixture to reflux (approx. 210 °C) and maintain for 6-8 hours. The high temperature is necessary to overcome the activation energy for the aromatic cyclization reaction.

    • Work-up and Purification: Cool the mixture and pour it into a beaker of ice-cold hexane to precipitate the crude product. Collect the solid by filtration. The crude product should be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure pyrazolo[3,4-b]quinoline derivative.[1][2]

Anticipated Results and Data: Derivatives synthesized via this route are expected to show cytotoxic activity. The data below is representative of results obtained for similar quinoline-based compounds.[8][11][12]

Compound Modification (R-group on hydrazine) IC₅₀ (µM) vs. MCF-7 (Breast) IC₅₀ (µM) vs. HepG2 (Liver)
A Phenyl7.411.2
B 4-Chlorophenyl2.14.5
C 4-Nitrophenyl1.53.8
D 2,4-Dinitrophenyl0.92.1

This table contains illustrative data.

Application Note II: A Versatile Scaffold for Novel Antimicrobial Agents

Scientific Rationale: The quinoline core is famous for its role in the "quinolone" class of antibiotics, which function by inhibiting bacterial DNA gyrase and topoisomerase IV.[1] The 2-chloroquinoline-3-carbaldehyde scaffold serves as a precursor to a wide variety of heterocyclic systems that exhibit broad-spectrum antibacterial and antifungal activity.[4][8][13] Hydrazone derivatives, in particular, have been identified as a pharmacophore of interest, with studies demonstrating their potent antimicrobial effects.[14]

Detailed Protocol: Synthesis of Quinoline-3-carbaldehyde Hydrazone Derivatives

This protocol describes the one-step synthesis of a library of hydrazone derivatives for antimicrobial screening. The reaction involves the condensation of the aldehyde with various substituted carbohydrazides.

  • Reagent Preparation: In a series of labeled vials, place 2-Chloro-8-methoxyquinoline-3-carbaldehyde (1.0 eq, e.g., 50 mg).

  • Addition of Hydrazides: To each vial, add a solution of a different substituted carbohydrazide or hydrazine hydrate (1.1 eq) in dimethylformamide (DMF, 2 mL). Examples include isonicotinic hydrazide, benzohydrazide, and 2-cyanoacetohydrazide.

  • Catalysis: Add one drop of glacial acetic acid to each vial to catalyze the reaction.

  • Reaction: Cap the vials and heat at 80 °C for 6 hours with stirring.

  • Isolation and Analysis: After cooling, the products can often be precipitated by adding water. The solids are collected by filtration, washed, and dried. The purity can be assessed by LC-MS, and the compounds can be directly submitted for antimicrobial screening. This parallel synthesis approach is highly efficient for generating a compound library for structure-activity relationship (SAR) studies.[2]

Data Presentation: Antimicrobial Activity The synthesized compounds would be tested against a panel of pathogenic microbes to determine their Minimum Inhibitory Concentration (MIC).

Compound Substituent (from Hydrazide) MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli
E H (from Hydrazine Hydrate)64>128
F Phenyl (from Benzohydrazide)3264
G 4-Pyridyl (from Isoniazid)1632
H CH₂CN (from Cyanoacetohydrazide)1616

This table contains illustrative data based on published results for similar hydrazones.[14]

Structure-Activity Relationship (SAR) Causality: The data often reveals that incorporating additional hydrogen bond donors/acceptors (like in the pyridyl ring of Compound G) or moieties capable of alternative interactions can enhance antimicrobial potency. The electron-withdrawing nature of the cyano group in Compound H may also contribute to its improved activity.

Application Note III: Prototyping Multi-Target Ligands for Alzheimer's Disease

Scientific Rationale: Alzheimer's Disease (AD) is a multifactorial neurodegenerative disorder, making a "one-target, one-drug" approach challenging. The Multi-Target-Directed Ligand (MTDL) strategy aims to design single molecules that can modulate several key pathological pathways, such as cholinergic deficiency, Aβ peptide aggregation, oxidative stress, and metal dyshomeostasis.[5][15][16] The quinoline scaffold is a promising starting point. Specifically, 8-hydroxyquinoline derivatives are known metal chelators that inhibit Aβ aggregation.[5][17] Our starting material, with its C8-methoxy group, provides a scaffold that can be elaborated into novel MTDLs, where the methoxy group can be retained to optimize BBB permeability or later demethylated to unmask the chelating phenol.

Proposed Synthetic Strategy: Reductive Amination

A key strategy is reductive amination, which transforms the aldehyde into an amine linker. This linker can be used to attach other pharmacophoric fragments, such as those known to inhibit cholinesterase enzymes.

G start 2-Chloro-8-methoxy- quinoline-3-carbaldehyde + Primary Amine (R-NH₂) step1 Step 1: Imine Formation Solvent: Methanol Room Temp, 1h start->step1 intermediate Intermediate: Imine (in situ) step1->intermediate step2 Step 2: Reduction Reagent: NaBH₄ 0°C to RT, 2h intermediate->step2 product Product: Secondary Amine Linker step2->product

Caption: Reductive amination workflow to create amine-linked derivatives.

Detailed Protocol: Synthesis of an Amine-Linked Derivative

  • Imine Formation: Dissolve 2-Chloro-8-methoxyquinoline-3-carbaldehyde (1.0 eq) in methanol (15 mL/mmol) in a round-bottom flask. Add the desired primary amine (e.g., benzylamine, 1.1 eq) and stir the mixture at room temperature for 1 hour. The reaction progress can be monitored by the disappearance of the aldehyde spot on TLC.

  • Reduction: Cool the flask in an ice bath to 0 °C. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes. Causality: NaBH₄ is a mild reducing agent that selectively reduces the imine bond without affecting the quinoline ring. Adding it slowly at a low temperature controls the exothermic reaction.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2 hours.

  • Quenching and Work-up: Carefully add water to quench the excess NaBH₄. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purification: Purify the product by column chromatography on silica gel.

This protocol provides a robust method for linking the quinoline core to various other fragments, enabling the exploration of MTDLs for neurodegenerative diseases. The resulting amine is a versatile handle for further functionalization.

Conclusion and Future Perspectives

2-Chloro-8-methoxyquinoline-3-carbaldehyde is far more than a simple chemical intermediate; it is a strategic platform for innovation in medicinal chemistry. Its predictable and orthogonal reactivity allows for the efficient and systematic development of novel compounds targeting a wide spectrum of diseases. The protocols and applications detailed herein provide a foundational framework for its use in anticancer, antimicrobial, and neurodegenerative disease research. Future exploration could extend its application to the synthesis of novel antiviral and anti-inflammatory agents, leveraging the full, proven potential of the privileged quinoline scaffold.

References

  • Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. [Link]

  • Abdel-Wahab, B. F., & Khidre, R. E. (2014). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry, 2014, 1–16. [Link]

  • Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]

  • Bakr, M. F., et al. (2017). Synthesis, antibacterial and anticancer evaluation of some new 2-chloro-3-hetarylquinolines. ResearchGate. [Link]

  • Gümüş, F., et al. (2020). Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives. Bioorganic Chemistry, 101, 104014. [Link]

  • Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]

  • Abdel-Wahab, B. F., et al. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ResearchGate. [Link]

  • Fun, H. K., et al. (2009). 2-Chloro-8-methoxy-quinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2720. [Link]

  • Abdel-Wahab, B. F., et al. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ARKIVOC, 2012(1), 211-276. [Link]

  • Royal Society of Chemistry. (2018). Review: Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]

  • Chandraprakash, K., et al. (2011). 2-Methoxyquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2948. [Link]

  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. BMC Chemistry, 13(1), 105. [Link]

  • Al-Ostath, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences, 8(1), 1-22. [Link]

  • MySkinRecipes. (n.d.). 2-Chloro-8-methoxyquinoline-3-carbaldehyde. Retrieved from [Link]

  • Kumar, S., et al. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 25(10), 2683-2697. [Link]

  • Prati, F., et al. (2016). Novel 8-Hydroxyquinoline Derivatives as Multitarget Compounds for the Treatment of Alzheimer's Disease. ChemMedChem, 11(12), 1295-1308. [Link]

  • Abdel-Wahab, B. F., & Khidre, R. E. (2014). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. ResearchGate. [Link]

  • Kassab, R. M., et al. (2020). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. Molecules, 25(23), 5729. [Link]

  • de Paula, G. L., et al. (2022). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. Alzheimer's & Dementia, 18(S9), e067883. [Link]

  • Wang, Y., et al. (2023). Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 246, 114975. [Link]

  • Al-Tel, T. H., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4166. [Link]

  • da Silva, T., et al. (2023). 8-Hydroxyquinoline Derivatives as Drug Candidates for the Treatment of Alzheimer's Disease. Current Medicinal Chemistry. [Link]

  • Pisani, L., et al. (2022). 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. Redox Biology, 54, 102361. [Link]

  • Kumar, D., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(37), 21961-21982. [Link]

  • Trendafilova, N., et al. (2021). Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. International Journal of Molecular Sciences, 22(18), 9879. [Link]

Sources

protocol for purification of 2-Chloro-8-methoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Purification of 2-Chloro-8-methoxyquinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-8-methoxyquinoline-3-carbaldehyde is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its purity is paramount for the successful synthesis of downstream targets and for ensuring the reliability of biological data. This document provides a detailed guide to the purification of 2-Chloro-8-methoxyquinoline-3-carbaldehyde, with a focus on recrystallization and column chromatography techniques. The protocols are designed to be robust and reproducible, and are supported by explanations of the underlying chemical principles.

Introduction

2-Chloro-8-methoxyquinoline-3-carbaldehyde is a versatile heterocyclic compound that serves as a building block in medicinal chemistry. The presence of chloro, methoxy, and carbaldehyde functional groups allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of novel therapeutic agents, including those with potential antimalarial, antimicrobial, and anticancer properties[1][2].

The Vilsmeier-Haack reaction is a common method for the synthesis of this compound, typically starting from N-(2-anisyl)acetamide[3]. As with many organic syntheses, the crude product contains unreacted starting materials, reagents, and byproducts. Therefore, a robust purification strategy is essential to obtain a highly pure product suitable for further research and development. This guide outlines two effective purification methods: recrystallization and column chromatography.

Compound Profile

A summary of the key physical and chemical properties of 2-Chloro-8-methoxyquinoline-3-carbaldehyde is provided in the table below.

PropertyValueReference(s)
Molecular Formula C₁₁H₈ClNO₂[3][4][5]
Molecular Weight 221.64 g/mol [3][4]
Appearance Colorless blocks or white solid[3]
Melting Point 190 °C[4]
Synthesis Method Vilsmeier-Haack reaction[3]
Storage Conditions 2-8°C, sealed, dry[2]

Purification Workflow

The general workflow for the purification of 2-Chloro-8-methoxyquinoline-3-carbaldehyde is depicted below. The choice between recrystallization and column chromatography will depend on the nature and quantity of the impurities present in the crude product.

PurificationWorkflow Purification Workflow for 2-Chloro-8-methoxyquinoline-3-carbaldehyde crude Crude Product (from Vilsmeier-Haack reaction) tlc_analysis TLC Analysis (Assess purity and impurity profile) crude->tlc_analysis recrystallization Protocol 1: Recrystallization (For relatively pure crude product) tlc_analysis->recrystallization High Purity column_chromatography Protocol 2: Column Chromatography (For complex impurity profiles) tlc_analysis->column_chromatography Low Purity / Multiple Impurities pure_solid Pure Crystalline Solid recrystallization->pure_solid column_chromatography->pure_solid purity_analysis Post-Purification Analysis (TLC, MP, NMR) pure_solid->purity_analysis final_product Pure 2-Chloro-8-methoxyquinoline-3-carbaldehyde purity_analysis->final_product

Caption: Purification workflow for 2-Chloro-8-methoxyquinoline-3-carbaldehyde.

Detailed Purification Protocols

Protocol 1: Recrystallization

Recrystallization is an effective technique for purifying compounds that are crystalline solids at room temperature. The principle is based on the differential solubility of the desired compound and its impurities in a given solvent or solvent mixture at different temperatures. For 2-Chloro-8-methoxyquinoline-3-carbaldehyde, a mixture of petroleum ether and ethyl acetate has been shown to be an effective solvent system[1][3][6][7].

Materials:

  • Crude 2-Chloro-8-methoxyquinoline-3-carbaldehyde

  • Ethyl acetate

  • Petroleum ether

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Dissolution: In a fume hood, place the crude 2-Chloro-8-methoxyquinoline-3-carbaldehyde in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely. The use of a minimal amount of solvent is crucial to ensure a good yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: To the hot solution, slowly add petroleum ether dropwise until the solution becomes slightly turbid. The turbidity indicates that the solution is saturated and crystallization is about to begin.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold petroleum ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase[8]. This method is particularly useful when the crude product contains multiple impurities with polarities similar to the desired compound[9].

Materials:

  • Crude 2-Chloro-8-methoxyquinoline-3-carbaldehyde

  • Silica gel (60-120 mesh)

  • Organic solvents (e.g., petroleum ether, ethyl acetate, dichloromethane)[10]

  • Chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • TLC Analysis: Before performing column chromatography, determine the optimal solvent system using TLC. A good solvent system will result in an Rf value of 0.2-0.4 for the desired compound and provide good separation from impurities[8][10]. A common starting point is a mixture of petroleum ether and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase. Carefully pour the slurry into the chromatography column, ensuring that the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. If a solvent gradient is required, start with a less polar solvent system and gradually increase the polarity by increasing the proportion of the more polar solvent.

  • Fraction Collection: Collect the eluent in fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-Chloro-8-methoxyquinoline-3-carbaldehyde.

Post-Purification Analysis

To confirm the purity and identity of the final product, the following analytical techniques are recommended:

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system indicates a high degree of purity. The spot can be visualized under UV light (254 nm) or by using a staining agent such as iodine vapor or 2,4-dinitrophenylhydrazine (DNPH), which is specific for aldehydes and ketones[10].

  • Melting Point Determination: A sharp melting point that is consistent with the literature value (190 °C) is a strong indicator of purity[4]. A broad or depressed melting point suggests the presence of impurities[9].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure of the purified compound. The obtained spectra should be consistent with the expected structure of 2-Chloro-8-methoxyquinoline-3-carbaldehyde[11][12].

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield after recrystallization Too much solvent used for dissolution.Use the minimum amount of hot solvent required to dissolve the crude product.
Premature crystallization during filtration.Ensure the filtration apparatus is pre-heated and the filtration is performed quickly.
Poor separation in column chromatography Inappropriate solvent system.Optimize the solvent system using TLC to achieve better separation. A shallower solvent gradient may also improve resolution.
Column overloading.Use an appropriate amount of silica gel relative to the amount of crude product. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight[10].
Product appears as an oil Presence of impurities.Attempt trituration with a non-polar solvent like hexanes to induce crystallization. If this fails, repurify using column chromatography[9].

Conclusion

The purification of 2-Chloro-8-methoxyquinoline-3-carbaldehyde is a critical step in its use as a synthetic intermediate. Both recrystallization and column chromatography are effective methods for obtaining a high-purity product. The choice of method will depend on the specific impurity profile of the crude material. By following the detailed protocols and troubleshooting guide provided in this application note, researchers can consistently obtain high-quality 2-Chloro-8-methoxyquinoline-3-carbaldehyde for their research and development needs.

References

  • Subashini, R., Khan, F. N., Gund, M., Hathwar, V. R., & Ng, S. W. (2009). 2-Chloro-8-methoxyquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2720. [Link]

  • Chandraprakash, K., Ramesh, P., Ravichandran, K., Mohan, P. S., & Ponnuswamy, M. N. (2010). 2-Methoxyquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2510. [Link]

  • Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. [Link]

  • Columbia University. (n.d.). Column Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-8-methoxy-quinoline-3-carbaldehyde. PubChem. Retrieved from [Link]

  • Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. (2016). International Journal of Chemical Studies. [Link]

  • Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. [Link]

  • Khan, F. N., Subashini, R., Hathwar, V. R., & Ng, S. W. (2009). 2-Chloroquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2719. [Link]

  • Organic Chemistry Lab Techniques. (2022, February 12). Column Chromatography [Video]. YouTube. [Link]

  • Roopan, S. M., Khan, F. N., Subashini, R., Hathwar, V. R., & Ng, S. W. (2009). 2-Chlorobenzo[h]quinoline-3-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 65(11), o2721. [Link]

  • MySkinRecipes. (n.d.). 2-Chloro-8-methoxyquinoline-3-carbaldehyde. Retrieved from [Link]

  • Chandraprakash, K., Ramesh, P., Ravichandran, K., Mohan, P. S., & Ponnuswamy, M. N. (2010). 2-Methoxyquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2510. [Link]

Sources

Application Note: 2-Chloro-8-methoxyquinoline-3-carbaldehyde as a Versatile Scaffold for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1] Consequently, they have become one of the most important classes of drug targets in modern medicine.[2][3] The quinoline core is a privileged scaffold found in numerous approved kinase inhibitors, such as Neratinib and Cabozantinib, highlighting its utility in medicinal chemistry.[4] This application note provides a detailed guide on leveraging 2-Chloro-8-methoxyquinoline-3-carbaldehyde, a bifunctional building block, for the synthesis of diverse kinase inhibitor libraries. We present detailed protocols for key chemical transformations, explain the rationale behind experimental choices, and discuss strategies for developing structure-activity relationships (SAR).

Introduction to the 2-Chloro-8-methoxyquinoline-3-carbaldehyde Scaffold

2-Chloro-8-methoxyquinoline-3-carbaldehyde is a highly valuable starting material for drug discovery. Its structure incorporates two distinct and orthogonally reactive sites: a formyl (aldehyde) group at the C3 position and a chloro group at the C2 position. This unique arrangement allows for sequential or directed chemical modifications, enabling the rapid generation of diverse molecular architectures.

  • The Aldehyde Group (C3): This group is a prime site for condensation reactions with various amines and hydrazines to form Schiff bases (imines), which can be final products or intermediates for further cyclization.[5][6] It can also undergo reductive amination to introduce flexible linkers.[7]

  • The Chloro Group (C2): The chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr) and serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[8][9] This position is often critical for kinase inhibitors, as substituents here can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.

This dual reactivity makes the scaffold an ideal platform for combinatorial synthesis and the exploration of chemical space around the quinoline core.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₁H₈ClNO₂
Molecular Weight 221.64 g/mol
CAS Number 73568-28-2[10]
Appearance Pale yellow to yellow solid
Solubility Soluble in DMF, DMSO, and chlorinated solvents
Reactivity Profile Visualization

The diagram below illustrates the two primary reactive centers on the 2-Chloro-8-methoxyquinoline-3-carbaldehyde molecule that are exploited in the synthesis of kinase inhibitors.

Caption: Key reactive sites for synthetic diversification.

Core Synthetic Strategies and Protocols

This section details three fundamental synthetic transformations that utilize the scaffold's reactivity to build kinase inhibitor libraries.

Strategy A: Schiff Base Formation with Aromatic Amines

The condensation of the C3-aldehyde with a primary amine is one of the most direct methods to introduce diversity. The resulting imine can serve as a key structural element or as an intermediate for more complex heterocyclic systems like azetidinones.[9]

Rationale: This reaction is typically straightforward, high-yielding, and tolerant of a wide range of functional groups on the amine coupling partner. The choice of a simple alcohol like ethanol as a solvent facilitates easy removal during workup, and the optional addition of a catalytic amount of acid can accelerate imine formation.

Protocol 2.1: General Procedure for Schiff Base Synthesis

  • Setup: To a round-bottom flask, add 2-Chloro-8-methoxyquinoline-3-carbaldehyde (1.0 eq).

  • Reagent Addition: Dissolve the starting material in ethanol (EtOH). Add the desired substituted aniline (1.1 eq).

  • Reaction: Add a few drops of glacial acetic acid as a catalyst. Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[11]

  • Workup: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.

  • Purification: Wash the collected solid with cold ethanol and dry under vacuum. If necessary, recrystallize from a suitable solvent like an ethanol/ethyl acetate mixture to obtain the pure Schiff base derivative.

Strategy B: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds, particularly for creating biaryl structures prevalent in modern kinase inhibitors.[8][12] This reaction couples the C2-chloro position with a variety of aryl or heteroaryl boronic acids.[13]

Rationale: Palladium catalysts like Pd(PPh₃)₄ are effective for coupling with aryl chlorides. The choice of a base (e.g., K₃PO₄ or K₂CO₃) and an anhydrous solvent like THF or dioxane is critical to ensure the efficiency of the catalytic cycle. Running the reaction under an inert atmosphere (Nitrogen or Argon) prevents the degradation of the palladium(0) catalyst.[14]

Protocol 2.2: General Procedure for Suzuki-Miyaura Coupling

  • Setup: In a Schlenk flask or sealed tube, combine 2-Chloro-8-methoxyquinoline-3-carbaldehyde (1.0 eq), the desired arylboronic acid (1.3 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and anhydrous dioxane via syringe.

  • Reaction: Heat the mixture to 90-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired 2-aryl-8-methoxyquinoline-3-carbaldehyde.

Strategy C: Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the quinoline nitrogen and the C3-aldehyde activates the C2 position for SNAr. This allows for the direct displacement of the chlorine atom with nitrogen, oxygen, or sulfur nucleophiles.[9]

Rationale: This reaction is fundamental for installing amine side chains that can mimic the adenine portion of ATP and interact with the kinase hinge region. The reaction is often performed in a polar aprotic solvent like DMF or DMSO to facilitate the nucleophilic attack and can be run with or without a base, depending on the nucleophilicity of the amine.

Protocol 2.3: General Procedure for SNAr with Amines

  • Setup: In a sealed vial, dissolve 2-Chloro-8-methoxyquinoline-3-carbaldehyde (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add the desired amine nucleophile (1.5-2.0 eq). If the amine is used as a salt, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 eq).

  • Reaction: Seal the vial and heat the mixture to 80-120 °C for 6-18 hours. Monitor the reaction's progress by LC-MS.

  • Workup: Cool the reaction to room temperature and pour it into ice-water. A precipitate will often form.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry. Further purification can be achieved by silica gel chromatography if necessary.

Exemplary Multi-Step Synthesis Workflow

The following workflow demonstrates how the previously described strategies can be combined to synthesize a hypothetical, multi-kinase inhibitor candidate. The design incorporates a biaryl moiety for potency and an amine-derived side chain for hinge binding.

G A 2-Chloro-8-methoxy- quinoline-3-carbaldehyde B Step 1: Suzuki Coupling (Protocol 2.2) Reagent: 4-fluorophenylboronic acid A->B C Intermediate A: 2-(4-fluorophenyl)-8-methoxy- quinoline-3-carbaldehyde B->C D Step 2: Reductive Amination (Modified Schiff Base Reaction) Reagent: Piperazine, NaBH(OAc)3 C->D E Final Product: Putative Kinase Inhibitor D->E

Caption: Multi-step synthesis of a potential kinase inhibitor.

Structure-Activity Relationship (SAR) Considerations

Systematic modification of the synthesized compounds is crucial for optimizing their biological activity. Structure-activity relationship (SAR) studies help identify which molecular features are critical for potency and selectivity.[15] The bifunctional nature of the starting material is ideal for building a focused library to probe SAR.

Table for SAR Exploration:

Position of VariationR¹ Group at C2 (via Suzuki)R² Group at C3 (via Reductive Amination)Target Kinase (Hypothetical)IC₅₀ (nM)Rationale for Modification
Lead Compound Phenyl4-Methylpiperazin-1-ylKinase X50Initial hit from screening.
C2 Variation 4-Fluorophenyl4-Methylpiperazin-1-ylKinase X25Introduce H-bond acceptor to probe pocket.
C2 Variation 3-Pyridyl4-Methylpiperazin-1-ylKinase X80Alter electronics and explore water contacts.
C3 Variation PhenylMorpholin-4-ylKinase X150Modify solubility and polarity.
C3 Variation Phenyl(R)-3-aminopyrrolidin-1-ylKinase X15Introduce chiral center and H-bond donor.

IC₅₀ values are hypothetical for illustrative purposes.

This systematic approach allows researchers to deduce which functional groups and steric properties enhance binding affinity to the target kinase. For example, many potent inhibitors for kinases like JAKs and EGFR have been developed through similar SAR-driven strategies.[16][17]

Conclusion

2-Chloro-8-methoxyquinoline-3-carbaldehyde is a powerful and versatile scaffold for the efficient synthesis of kinase inhibitors. Its dual reactive sites permit a wide array of chemical modifications, including Schiff base formation, nucleophilic substitution, and palladium-catalyzed cross-coupling reactions. The protocols and strategies outlined in this note provide a robust framework for researchers in drug discovery to generate diverse libraries, conduct SAR studies, and ultimately develop novel and potent therapeutic agents targeting the kinome.

References

  • Biosynth. (n.d.). 2-Chloro-8-methoxyquinoline-3-carbaldehyde. Retrieved from Biosynth Product Page.[10]

  • Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515.[5]

  • Chandraprakash, K., Ramesh, P., Ravichandran, K., Mohan, P. S., & Ponnuswamy, M. N. (2011). 2-Methoxyquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2848.[18]

  • Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Publishing.[19]

  • Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances.[6]

  • Fun, H. K., et al. (2009). 2-Chloro-8-methoxy-quinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online.[20]

  • Costa, B. M., et al. (2023). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. ChemistryOpen.[4]

  • Li, J., et al. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. Molecules.[21]

  • Abdel-Maksoud, M. S., et al. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI.[16]

  • El-Damasy, D. A., et al. (2023). New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. MDPI.[22]

  • Attwood, M. M., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.[23]

  • D'Agostino, M., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. MDPI.[24]

  • Abdel-Wahab, B. F., et al. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ResearchGate.[25]

  • Abdel-Wahab, B. F., & Khidre, R. E. (2012). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry.[26]

  • Timm, T., et al. (2011). Cross-reactivity of compounds with selected kinases. ResearchGate.[27]

  • Anonymous. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies.[11]

  • Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances.[7]

  • Grdina, A., et al. (2020). 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. European Journal of Medicinal Chemistry.[28]

  • P. S. Mohan, et al. (2011). 2-Methoxyquinoline-3-carbaldehyde. ResearchGate.[29]

  • Wang, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.[30]

  • Steiner, E. A., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering.[8]

  • D'Agostino, M., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. ResearchGate.[31]

  • Liu, K., et al. (2023). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. MDPI.[1]

  • Flores-Alamo, M., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI.[12]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science.[2]

  • CeMM Research Center for Molecular Medicine of the Austrian Academy of Sciences. (2024). Kinase inhibitors can accelerate the degradation of target proteins, study reveals. Phys.org.[3]

  • Govindarao, K., et al. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. ACS Omega.[13]

  • Kumar, A., et al. (2023). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. Bioorganic Chemistry.[9]

  • Radhakrishnan, P., et al. (2021). Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. European Journal of Medicinal Chemistry.[15]

  • Jantaruk, P., et al. (2023). Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds. Molecules.[17]

  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline. Retrieved from BenchChem.[14]

  • Leese, M. P., et al. (2006). SAR studies of 2-methoxyestradiol and development of its analogs as probes of anti-tumor mechanisms. Bioorganic & Medicinal Chemistry Letters.[32]

Sources

Application Notes and Protocols for 2-Chloro-8-methoxyquinoline-3-carbaldehyde as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Potential of a Tailored Quinoline Fluorophore

Quinoline and its derivatives represent a significant class of heterocyclic compounds that are foundational in the development of novel fluorescent probes.[1][2][3] Their inherent photophysical properties, combined with the facility of synthetic modification, establish them as potent tools in cellular imaging, chemical sensing, and as key structural motifs in pharmacologically active agents.[1][4] The quinoline scaffold, a fusion of benzene and pyridine rings, provides a platform for developing fluorescent molecules for bio-imaging and as chemosensors to monitor interactions with target molecules through changes in fluorescence emission or intensity.[3][4] This document provides a comprehensive guide to the synthesis and a proposed application of 2-Chloro-8-methoxyquinoline-3-carbaldehyde as a selective fluorescent probe. While this molecule is a known synthetic intermediate[5][6][7], its potential as a reactive fluorescent probe remains an area of active exploration. Herein, we propose a detailed protocol for its use in detecting primary amines through a fluorescence turn-on mechanism, a common strategy in probe design.[8][9]

Synthesis of 2-Chloro-8-methoxyquinoline-3-carbaldehyde

The primary route for the synthesis of 2-Chloro-8-methoxyquinoline-3-carbaldehyde is the Vilsmeier-Haack reaction.[10][11][12][13] This reaction facilitates the formylation and cyclization of an appropriate N-acyl-ortho-anisidine precursor to yield the target quinoline derivative.

Principle of Synthesis

The Vilsmeier-Haack reaction employs a Vilsmeier reagent, an electrophilic chloroiminium ion, generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[11][14] This reagent then effects an electrophilic substitution on an electron-rich aromatic substrate, in this case, N-(2-methoxyphenyl)acetamide, leading to cyclization and the introduction of a formyl group.[10]

DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophilic Iminium Cation) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Cyclization Intermediate Vilsmeier_Reagent->Intermediate Acetanilide N-(2-methoxyphenyl)acetamide Acetanilide->Intermediate Electrophilic Attack Product 2-Chloro-8-methoxy- quinoline-3-carbaldehyde Intermediate->Product Hydrolysis

Caption: Synthesis via the Vilsmeier-Haack Reaction.

Protocol for Synthesis

This protocol is adapted from established procedures for the Vilsmeier-Haack synthesis of related quinoline derivatives.[10][11][15]

Materials:

  • N-(2-methoxyphenyl)acetamide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Ice

  • Ethyl acetate for recrystallization

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, place anhydrous DMF.

  • Cool the flask to 0°C in an ice-salt bath.

  • Slowly add freshly distilled POCl₃ (approximately 7 equivalents to the acetanilide) dropwise to the cooled DMF with constant stirring, ensuring the temperature remains below 5°C.

  • After the addition is complete, continue stirring the mixture for an additional 30 minutes at 0-5°C to ensure the complete formation of the Vilsmeier reagent.

  • To this mixture, add N-(2-methoxyphenyl)acetamide (1 equivalent) portion-wise, maintaining the temperature below 10°C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 80-90°C for 10-15 hours.[10]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture onto crushed ice with stirring.

  • A solid precipitate will form. Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Filter the solid product using a Büchner funnel and wash it thoroughly with cold water.

  • Dry the crude product in a desiccator.

  • Further purify the product by recrystallization from ethyl acetate to yield colorless or pale yellow crystals of 2-Chloro-8-methoxyquinoline-3-carbaldehyde.[10]

Application as a Fluorescent Probe for Primary Amines (Proposed)

Principle of Detection

The aldehyde group at the 3-position of the quinoline ring is a reactive site for nucleophilic addition. We propose that 2-Chloro-8-methoxyquinoline-3-carbaldehyde can act as a fluorescent probe for primary amines (e.g., amino acids, proteins) through the formation of a Schiff base. This reaction is expected to modulate the photophysical properties of the quinoline core.

The non-fluorescent or weakly fluorescent nature of the probe in its free aldehyde form could be attributed to efficient non-radiative decay pathways. Upon reaction with a primary amine, the formation of the imine linkage extends the π-conjugation of the system. This can lead to a significant enhancement of fluorescence intensity (a "turn-on" response) due to the promotion of an Intramolecular Charge Transfer (ICT) state and a reduction in non-radiative decay.[8]

Probe 2-Chloro-8-methoxyquinoline- 3-carbaldehyde (Weakly Fluorescent) Schiff_Base Schiff Base Adduct (Highly Fluorescent) Probe->Schiff_Base Amine Primary Amine (e.g., Amino Acid) Amine->Schiff_Base Nucleophilic Attack & Dehydration

Caption: Proposed mechanism for primary amine detection.

Experimental Protocol for Amine Detection

Materials and Reagents:

  • 2-Chloro-8-methoxyquinoline-3-carbaldehyde (stock solution in DMSO)

  • Analyte of interest (e.g., Glycine, Bovine Serum Albumin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (spectroscopic grade)

  • Quartz cuvettes

  • Fluorometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mM stock solution of 2-Chloro-8-methoxyquinoline-3-carbaldehyde in DMSO.

    • Prepare a 10 mM stock solution of the primary amine analyte (e.g., Glycine) in PBS buffer (pH 7.4). For protein detection, prepare a suitable stock concentration (e.g., 1 mg/mL BSA) in PBS.

  • Fluorescence Measurement:

    • In a quartz cuvette, place 2 mL of PBS buffer (pH 7.4).

    • Add an aliquot of the probe stock solution to achieve a final concentration of 10 µM.

    • Mix thoroughly and record the baseline fluorescence spectrum (e.g., Excitation at ~350 nm, Emission scan from 400-600 nm). The optimal excitation and emission wavelengths should be determined experimentally.

    • Add increasing concentrations of the primary amine analyte to the cuvette.

    • After each addition, incubate the solution for a predetermined time (e.g., 15 minutes) at room temperature to allow for the Schiff base formation.

    • Record the fluorescence spectrum after each addition and incubation period.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration.

    • Determine the limit of detection (LOD) and the linear range of detection.

Start Start Prep_Stocks Prepare Probe and Analyte Stock Solutions Start->Prep_Stocks Add_Buffer Add PBS Buffer to Cuvette Prep_Stocks->Add_Buffer Add_Probe Add Probe to Cuvette (Final Conc. 10 µM) Add_Buffer->Add_Probe Measure_Baseline Record Baseline Fluorescence Add_Probe->Measure_Baseline Add_Analyte Add Analyte (Increasing Concentrations) Measure_Baseline->Add_Analyte Incubate Incubate for 15 min Add_Analyte->Incubate Measure_Fluorescence Record Fluorescence Spectrum Incubate->Measure_Fluorescence More_Analyte More Concentrations? Measure_Fluorescence->More_Analyte More_Analyte->Add_Analyte Yes Plot_Data Plot Fluorescence Intensity vs. Analyte Concentration More_Analyte->Plot_Data No End End Plot_Data->End

Caption: Experimental workflow for amine detection.

Hypothetical Data Presentation

The following table summarizes hypothetical data for the detection of a model primary amine using 2-Chloro-8-methoxyquinoline-3-carbaldehyde.

Analyte Concentration (µM)Fluorescence Intensity (a.u.) at λₑₘFold Change
0501.0
102505.0
204809.6
50110022.0
100230046.0
200450090.0

Troubleshooting

IssuePossible CauseSuggested Solution
No or weak fluorescence signal Incorrect excitation/emission wavelengths. Probe degradation. Low quantum yield of the Schiff base product.Determine optimal wavelengths by running excitation and emission scans. Prepare fresh probe solutions. Consider modifying the probe structure to enhance fluorescence.
High background fluorescence Impurities in the probe or solvent. Autofluorescence from the sample matrix.Purify the probe further. Use spectroscopic grade solvents. Run a blank sample containing only the buffer and analyte to subtract background.
Poor sensitivity Inefficient reaction between the probe and analyte. Short incubation time.Optimize reaction conditions (pH, temperature, incubation time). Increase probe concentration if possible without causing aggregation.
Signal instability Photobleaching of the fluorophore.Reduce excitation light intensity or exposure time. Use an anti-fade reagent if compatible with the assay.

Conclusion

2-Chloro-8-methoxyquinoline-3-carbaldehyde is a readily synthesizable compound with significant potential as a reactive fluorescent probe. The proposed application for the detection of primary amines provides a framework for its further investigation in chemical biology and drug development. The principles and protocols outlined in this document are intended to serve as a detailed guide for researchers to explore and validate the utility of this promising quinoline derivative.

References

  • A Comparative Analysis of the Fluorescent Properties of Quinoline Derivatives - Benchchem. (n.d.).
  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2023). Crimson Publishers.
  • Vilsmeier-Haack Formylation of 6-Chloroquinoline Derivatives: Application Notes and Protocols - Benchchem. (n.d.).
  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2023). Crimson Publishers.
  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2025).
  • Fluorescence enhancement of quinolines by protonation. (2020). RSC Advances. [Link]

  • Pawar, K., Srinu, S., Gaddam, M., & Sharma, A. (2025). Quinoline-Based Fluorescent Probe for Various Applications. In Small Organic Molecules-Based Fluorescent Biosensors and their Applications. CRC Press.
  • Subashini, R., Khan, F. N., Gund, M., Hathwar, V. R., & Ng, S. W. (2009). 2-Chloro-8-methoxyquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2720. [Link]

  • A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Deriv
  • The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. (n.d.). International Journal of Science and Research (IJSR).
  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determin
  • Synthesis and Fluorescent Properties of Novel Isoquinoline Deriv
  • Vilsmeier-Haack synthesis of quinoline-carbaldehyde derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Choudhary, D., & Khokra, S. L. (2016). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 5(6), 2552-2555. [Link]

  • Using Fluorescence Imaging to Track Drug Delivery and Guide Treatment Planning In Vivo. (2016). Springer Protocols.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
  • Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems. (n.d.). PMC - NIH.
  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases. (2024). Asian Journal of Green Chemistry.
  • Lessons in Organic Fluorescent Probe Discovery. (n.d.). PMC - PubMed Central - NIH.
  • Fluorescence imaging of drug target proteins using chemical probes. (2020). PMC.
  • 2-Chloro-8-methylquinoline-3-carbaldehyde. (2025).
  • 2-Chloro-8-methoxy-quinoline-3-carbaldehyde. (2009). PubMed. [Link]

  • 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). (n.d.). Semantic Scholar.
  • How Fluorescent Probes Can Enhance Drug Delivery. (2019). Drug Discovery And Development.
  • 2-Chloro-7-Methoxyquinoline-3-Carbaldehyde. (n.d.). MySkinRecipes.
  • 2-Methoxyquinoline-3-carbaldehyde. (n.d.). PMC - NIH.
  • 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. (2025).
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
  • 2-Chloro-7-methoxyquinoline-3-carboxaldehyde. (n.d.). Sigma-Aldrich.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
  • (PDF) 2-Methoxyquinoline-3-carbaldehyde. (n.d.).

Sources

Application Notes and Protocols for the Reaction of 2-Chloro-8-methoxyquinoline-3-carbaldehyde with Amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Modern Chemistry

The quinoline nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural backbone of numerous natural products, pharmaceuticals, and functional materials.[1][2] Compounds incorporating the quinoline ring system have demonstrated a vast array of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] Among the diverse array of quinoline-based synthons, 2-Chloro-8-methoxyquinoline-3-carbaldehyde stands out as a particularly valuable and versatile building block.

This bifunctional molecule possesses two key reactive sites: an electrophilic aldehyde group at the C3 position and a chlorine atom at the C2 position, which is activated for nucleophilic aromatic substitution (SNAr). This duality allows for a rich and tunable chemistry, primarily with amine nucleophiles, leading to a wide spectrum of molecular architectures. The reaction can proceed via two distinct pathways:

  • Schiff Base Formation: Condensation of an amine with the aldehyde group to form an imine.

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of the C2-chloro substituent by an amine.

The ability to selectively target one site over the other, or to engage both in sequential reactions, provides chemists with a powerful tool for library synthesis and the development of novel chemical entities. This guide provides an in-depth exploration of these reaction pathways, offering mechanistic insights, detailed experimental protocols, and characterization data to empower researchers in drug discovery and related fields.

Section 1: Mechanistic Underpinnings

Understanding the underlying mechanisms is critical for controlling reaction outcomes, optimizing conditions, and troubleshooting experiments. The reactivity of 2-Chloro-8-methoxyquinoline-3-carbaldehyde with amines is governed by the interplay of electronics, sterics, and reaction conditions.

Pathway A: Schiff Base Formation (Condensation)

The reaction between the carbaldehyde and a primary amine is a classic condensation reaction that yields a Schiff base (or imine). This process is typically reversible and often catalyzed by a small amount of acid.

Causality of the Mechanism: The reaction initiates with the nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon of the aldehyde. The subsequent proton transfers lead to a carbinolamine intermediate. Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Elimination of water and a final deprotonation step yield the stable imine product. The acid catalyst serves to activate the carbonyl group towards nucleophilic attack and facilitates the dehydration step.

Diagram: Mechanism of Schiff Base Formation

Schiff_Base_Formation Mechanism of Schiff Base Formation Start Quinoline-CHO + R-NH2 Activated Protonated Carbonyl Start->Activated + H+ Attack Nucleophilic Attack Activated->Attack + R-NH2 Carbinolamine Carbinolamine Intermediate Attack->Carbinolamine - H+ Protonated_OH Protonated Carbinolamine Carbinolamine->Protonated_OH + H+ Dehydration Dehydration (Loss of H2O) Protonated_OH->Dehydration Imine Schiff Base (Imine) Dehydration->Imine - H+

Caption: Acid-catalyzed formation of a Schiff base from the carbaldehyde.

Pathway B: Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C2 position of the quinoline ring is susceptible to displacement by nucleophiles, including primary and secondary amines. This is a classic example of an SNAr reaction.

Causality of the Mechanism: The quinoline ring's nitrogen atom is strongly electron-withdrawing, which significantly reduces the electron density at the C2 and C4 positions, making them electrophilic. The reaction proceeds via a two-step addition-elimination mechanism. The amine nucleophile attacks the electron-deficient C2 carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, typically faster step, the leaving group (chloride ion) is expelled, and the aromaticity of the quinoline ring is restored. The reaction is often facilitated by heat and the presence of a base to neutralize the HCl generated.

Diagram: Mechanism of Nucleophilic Aromatic Substitution (SNAr)

SNAr_Mechanism Mechanism of Nucleophilic Aromatic Substitution (SNAr) Start Quinoline-Cl + R2NH Attack Nucleophilic Attack at C2 Start->Attack Meisenheimer Meisenheimer Intermediate (Resonance Stabilized) Attack->Meisenheimer Elimination Loss of Cl- Meisenheimer->Elimination Product 2-Aminoquinoline Derivative Elimination->Product

Caption: The addition-elimination mechanism for SNAr at the C2 position.

Section 2: Experimental Protocols & Workflow

The choice of experimental conditions is paramount in directing the reaction towards the desired product. Milder conditions generally favor Schiff base formation, while more forcing conditions are required for SNAr.

General Experimental Workflow

The overall process from starting material to purified product follows a logical sequence. Adherence to this workflow ensures reproducibility and high purity of the final compounds.

Diagram: General Experimental Workflow

Experimental_Workflow Start Reagents: 2-Cl-8-MeO-Quinoline-3-CHO Amine, Solvent, Catalyst/Base Reaction Reaction Setup (Heating, Stirring) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Work-up (Quenching, Extraction) Monitoring->Workup Reaction Complete Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS, mp) Purification->Characterization Final Pure Product Characterization->Final

Caption: Standard workflow for synthesis, purification, and analysis.

Protocol 1: Selective Synthesis of a Schiff Base Derivative

This protocol details the formation of an imine at the aldehyde position while leaving the C2-chloro group intact. It is exemplified by the reaction with 4-methylaniline.

  • Objective: To synthesize (E)-N-(4-methylphenyl)-1-(2-chloro-8-methoxyquinolin-3-yl)methanimine.

  • Rationale: This reaction is performed under mild, acid-catalyzed conditions in a protic solvent at moderate temperature. These conditions are sufficient to promote condensation at the aldehyde but are not harsh enough to facilitate the SNAr reaction at a significant rate.

  • Materials:

    • 2-Chloro-8-methoxyquinoline-3-carbaldehyde (1.0 mmol, 221.6 mg)

    • 4-methylaniline (p-toluidine) (1.05 mmol, 112.5 mg)

    • Ethanol (10 mL)

    • Glacial Acetic Acid (2-3 drops)

    • Round-bottom flask, condenser, magnetic stirrer, heating mantle.

  • Procedure:

    • To a 50 mL round-bottom flask, add 2-Chloro-8-methoxyquinoline-3-carbaldehyde and ethanol. Stir until the solid is fully dissolved.

    • Add 4-methylaniline to the solution, followed by 2-3 drops of glacial acetic acid. The acetic acid acts as a catalyst to accelerate the condensation.[3]

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-90 °C) with continuous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.[3]

    • Once the starting aldehyde is consumed, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

    • Collect the precipitated solid product by vacuum filtration.

    • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

    • Dry the product under vacuum to yield the desired Schiff base. Further purification can be achieved by recrystallization from ethanol if necessary.

  • Self-Validation/Characterization:

    • ¹H NMR: Expect the disappearance of the aldehyde proton singlet around δ 10.0 ppm and the appearance of a new imine proton singlet (CH=N) around δ 8.8-9.0 ppm.[3]

    • IR (KBr): Look for the disappearance of the C=O stretch (approx. 1690 cm⁻¹) and the appearance of a C=N imine stretch (approx. 1620-1630 cm⁻¹).[3]

    • Mass Spec (ESI+): Confirm the [M+H]⁺ ion corresponding to the product's molecular weight (C₁₈H₁₅ClN₂O).

Protocol 2: Selective Synthesis of a 2-Aminoquinoline Derivative (SNAr)

This protocol describes the nucleophilic substitution of the C2-chloro group using a secondary amine, morpholine, as an example.

  • Objective: To synthesize 2-(morpholin-4-yl)-8-methoxyquinoline-3-carbaldehyde.

  • Rationale: This reaction requires more forcing conditions than Schiff base formation. A high-boiling polar aprotic solvent (DMF) is used to achieve the necessary temperature, and a base (K₂CO₃) is added to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.[2][4]

  • Materials:

    • 2-Chloro-8-methoxyquinoline-3-carbaldehyde (1.0 mmol, 221.6 mg)

    • Morpholine (1.2 mmol, 104.5 mg, 0.10 mL)

    • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 mmol, 207.3 mg)

    • N,N-Dimethylformamide (DMF) (8 mL)

    • Round-bottom flask, condenser, magnetic stirrer, heating mantle.

  • Procedure:

    • In a dry round-bottom flask, combine 2-Chloro-8-methoxyquinoline-3-carbaldehyde, potassium carbonate, and DMF.

    • Add morpholine to the suspension with stirring.

    • Attach a reflux condenser and heat the reaction mixture to 100-110 °C for 6-8 hours.

    • Monitor the reaction by TLC until the starting material is no longer visible.

    • After completion, cool the mixture to room temperature and pour it into 50 mL of ice-cold water.

    • A solid precipitate will form. Stir the suspension for 30 minutes to ensure complete precipitation.

    • Collect the product by vacuum filtration and wash thoroughly with water to remove DMF and inorganic salts.

    • Dry the crude product. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 2-aminoquinoline derivative.

  • Self-Validation/Characterization:

    • ¹H NMR: The aldehyde proton singlet around δ 10.0 ppm should be retained. Significant shifts in the aromatic protons of the quinoline ring are expected due to the change in the C2 substituent. New signals corresponding to the morpholine protons will appear.

    • ¹³C NMR: Note the upfield shift of the C2 carbon signal upon replacement of the electronegative chlorine with a nitrogen atom.

    • Mass Spec (ESI+): Confirm the [M+H]⁺ ion corresponding to the product's molecular weight (C₁₅H₁₆N₂O₃).

Section 3: Data Summary and Characterization

The reaction's outcome is highly dependent on the amine's nucleophilicity and the reaction conditions. The following table summarizes expected products.

Amine TypeTypical ConditionsPrimary Product TypeRationale
Primary Aromatic (e.g., Aniline)EtOH, cat. Acetic Acid, RefluxSchiff Base Aniline is a moderate nucleophile. Mild acidic conditions favor reversible condensation at the aldehyde.
Primary Aliphatic (e.g., Benzylamine)MeOH, Room TempSchiff Base More nucleophilic than anilines; the reaction is often fast even at room temperature.
Secondary Aliphatic (e.g., Morpholine)DMF, K₂CO₃, 100 °CSNAr Product Strong nucleophiles that cannot form Schiff bases. Forcing conditions are needed to overcome the activation energy for SNAr.
Hydrazine Derivatives (e.g., Phenylhydrazine)EtOH, cat. Acetic Acid, RefluxHydrazone Reacts similarly to primary amines at the aldehyde to form a stable C=N bond.[1][4]

Section 4: Applications in Drug Discovery

The derivatives synthesized from 2-Chloro-8-methoxyquinoline-3-carbaldehyde are of significant interest to medicinal chemists. The quinoline scaffold is a "privileged structure" found in many FDA-approved drugs.

  • Anticancer Agents: Schiff bases and their metal complexes derived from quinoline aldehydes have been investigated as potential anti-cancer agents, showing cytotoxicity against various cancer cell lines.[5][6]

  • Antimicrobial Activity: Many quinoline derivatives exhibit potent antibacterial and antifungal properties.[1][2] The ability to easily generate libraries of compounds by reacting the parent aldehyde with diverse amines allows for rapid structure-activity relationship (SAR) studies.

  • Antitubercular Agents: Novel quinoline Schiff bases have been synthesized and screened for their activity against M. tuberculosis, with some compounds showing very promising results.[7]

  • Enzyme Inhibition: The 8-hydroxyquinoline scaffold (accessible from 8-methoxy precursors) is a known metal chelator and has been used to design inhibitors for various metalloenzymes.[8]

Section 5: Safety and Handling

Proper safety precautions are essential when working with halogenated aromatic aldehydes.

  • Hazards: 2-Chloroquinoline-3-carbaldehyde and its derivatives are generally classified as irritants. They can cause serious eye and skin irritation and may cause respiratory irritation.[9][10] They may be harmful if swallowed or inhaled.[11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[10][12]

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[10][12] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[9]

  • Storage: Store the chemical in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[9][10]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[9][10]

References

  • Design and synthesis of quinoline-triazole schiff base metal complexes as potential anti-cancer agents. FAO AGRIS.
  • Synthesis and Characterization of Some New Quinoline-2-one, Schiff bases, Pyrazole and Pyrazoline Compounds Derived From Hydrazide Containing Isoxazoline or Pyrimidine Cycles.
  • Synthesis of novel Amino Quinoline containing Schiff's bases and divalent Cu, Co, Ni and Zn metal complexes. Bulletin of Environment, Pharmacology and Life Sciences.
  • Synthesis, Spectral Characterization and Antitubercular Study of Novel Quinoline Schiff Base and Its Metal Complexes. Taylor & Francis Online.
  • Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. MDPI.
  • 2-Chloro-8-methoxyquinoline-3-carbaldehyde | 73568-28-2. Biosynth.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry.
  • SAFETY DATA SHEET - 2-Chloro-8-methoxyquinoline-3-carbaldehyde. Fisher Scientific.
  • SAFETY DATA SHEET - 8-Hydroxyquinoline-2-carboxaldehyde. Fisher Scientific.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs (2018). Royal Society of Chemistry.
  • 2-CHLOROQUINOLINE-3-CARBALDEHYDE SDS, Safety D
  • SAFETY DATA SHEET - Benzaldehyde, 2-hydroxy-3-methoxy-. Fisher Scientific.
  • Material Safety D
  • Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives.
  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry.
  • 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-8-methoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 2-Chloro-8-methoxyquinoline-3-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into optimizing the yield and purity of this important synthetic intermediate. The following information is curated from established protocols and field experience to help you navigate the common challenges associated with its Vilsmeier-Haack synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing 2-Chloro-8-methoxyquinoline-3-carbaldehyde?

The most prevalent and efficient method is the Vilsmeier-Haack reaction.[1][2] This reaction involves the cyclization and formylation of an appropriate N-arylacetamide, specifically N-(2-methoxyphenyl)acetamide, using the Vilsmeier reagent, which is typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3]

Q2: Why is the Vilsmeier-Haack reaction preferred for this synthesis?

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic compounds.[4][5] For N-(2-methoxyphenyl)acetamide, it facilitates a one-pot cyclization to form the quinoline ring system while simultaneously introducing the formyl group at the 3-position and chlorinating the 2-position, making it a highly efficient transformation.

Q3: What are the critical safety precautions for this reaction?

Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. The reaction should be performed under anhydrous conditions, and the quenching step with ice water must be done slowly and cautiously to manage the exothermic reaction.

Detailed Experimental Protocol

This protocol outlines a standard procedure for the synthesis of 2-Chloro-8-methoxyquinoline-3-carbaldehyde via the Vilsmeier-Haack reaction.

Materials:

  • N-(2-methoxyphenyl)acetamide (1.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous (used as reagent and solvent)

  • Phosphorus oxychloride (POCl₃) (approx. 7.0 eq)

  • Crushed ice and water

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution for neutralization

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, add anhydrous DMF (3.0 eq). Cool the flask to 0°C in an ice-salt bath.

  • Add POCl₃ (7.0 eq) dropwise to the DMF via the dropping funnel with vigorous stirring.[6] Maintain the temperature below 5°C during the addition. After the addition is complete, stir the mixture for an additional 30-60 minutes at 0°C to ensure the complete formation of the Vilsmeier reagent.[3]

  • Addition of Substrate: Add N-(2-methoxyphenyl)acetamide (1.0 eq) portion-wise to the pre-formed Vilsmeier reagent. Ensure the temperature is kept low during this addition.

  • Reaction: After the substrate is fully added, slowly allow the reaction mixture to warm to room temperature. Then, heat the mixture to 80-90°C and maintain this temperature for 12-15 hours.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a significant amount of crushed ice. Cautiously and slowly pour the reaction mixture onto the crushed ice with vigorous stirring.[6][7]

  • Neutralization and Precipitation: The resulting acidic solution is then carefully neutralized with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until a pH of 7-8 is reached.[3][7] This step is crucial for the precipitation of the product.

  • Isolation and Purification: Collect the precipitated solid by filtration. Wash the solid thoroughly with cold water to remove any inorganic salts and residual DMF.[3] Dry the crude product under vacuum. The product can be further purified by recrystallization from a suitable solvent system, such as a petroleum ether/ethyl acetate mixture, to yield the final product as colorless blocks.[6]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing explanations and actionable solutions.

Issue 1: Low or No Yield of the Desired Product

Question: My reaction has resulted in a very low yield (<30%) or has failed completely. What are the most likely causes and how can I improve the outcome?

This is a common problem that can be traced back to several key factors. A systematic approach to troubleshooting is essential.

Potential Cause Scientific Explanation Recommended Solution
Moisture Contamination The Vilsmeier reagent is a highly electrophilic chloroiminium salt that is rapidly hydrolyzed by water.[8] Moisture in the glassware, solvents, or from the atmosphere will quench the reagent, preventing it from reacting with the substrate.Ensure all glassware is oven-dried or flame-dried before use. Use fresh, anhydrous grade DMF and POCl₃.[3] Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Incorrect Reagent Stoichiometry An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion of the starting material. The ratio of POCl₃ to DMF and the substrate is critical.[3] Studies have shown that a significant excess of POCl₃ can be necessary to drive the reaction to completion.Optimize the molar ratio of reagents. For this specific synthesis, a POCl₃ to substrate ratio of 7:1 and a DMF to substrate ratio of 3:1 has been reported to be effective.[6] Some syntheses of similar quinolines have used up to 12-15 equivalents of POCl₃ to maximize yield.[9]
Suboptimal Reaction Temperature/Time The cyclization and formylation steps require sufficient thermal energy to overcome the activation barrier. Insufficient heating or reaction time will result in a low conversion rate.[10]Ensure the reaction is heated to the optimal temperature range of 80-90°C.[9] Monitor the reaction progress by TLC until the starting material spot has been consumed. Reaction times of 12-15 hours are typical.[6]
Degraded Reagents Old or improperly stored DMF can decompose to form dimethylamine.[11] Dimethylamine is nucleophilic and will react with the Vilsmeier reagent, reducing its effective concentration.Use a fresh bottle of anhydrous DMF. A quick check for purity is to note its smell; a fishy odor indicates the presence of dimethylamine.[11] Ensure the POCl₃ is also fresh and has been stored under anhydrous conditions.
Improper Work-up The product may exist as a protonated quinolinium salt in the acidic reaction mixture.[7] Failure to properly neutralize the solution will prevent the free base from precipitating, leading to significant loss of product during isolation.After quenching on ice, basification is essential.[7] Slowly add a base (e.g., NaHCO₃, NaOH) until the pH is neutral or slightly basic (pH 7-8). Ensure thorough stirring to allow for complete precipitation.
Issue 2: Formation of Impurities and Purification Challenges

Question: My crude product is an oily residue or a deeply colored solid, and it's difficult to purify. What are these impurities and how can I minimize them?

The formation of colored impurities or oily byproducts often points to side reactions or incomplete reactions.

Potential Cause Scientific Explanation Recommended Solution
Incomplete Cyclization If the reaction does not go to completion, you may have formylated intermediates that have not cyclized. These can be difficult to separate from the final product.As mentioned above, ensure adequate reaction time and temperature. Confirm the disappearance of the starting material via TLC.
Side Reactions At elevated temperatures, the highly reactive Vilsmeier reagent can lead to the formation of polymeric or tar-like substances, especially if the substrate or intermediates are unstable under the reaction conditions.Maintain strict temperature control. Add the substrate at a low temperature before gradually heating the reaction mixture. Avoid overheating or prolonged heating after the reaction has reached completion.
Hydrolysis of Product While unlikely for the 2-chloro group under acidic work-up, prolonged exposure to strong base during neutralization could potentially lead to side products, though this is more relevant for other quinoline derivatives.Neutralize the reaction mixture carefully and avoid making the solution strongly basic for extended periods. The target pH should be around 7-8.
Purification Issues The crude product can sometimes be an oily solid due to residual DMF or minor impurities.After filtration, wash the crude solid extensively with cold water to remove DMF. If the product remains oily, try triturating it with a non-polar solvent like hexane or diethyl ether to induce crystallization and remove soluble impurities. For final purification, recrystallization from a petroleum ether/ethyl acetate solvent system is highly effective.[6] If this fails, silica gel column chromatography is a reliable alternative.[4][7]

Reaction Mechanism & Workflow Visualization

To better understand the process and troubleshoot effectively, it is crucial to visualize the reaction mechanism and the logical flow of the experimental workflow.

Vilsmeier-Haack Reaction Mechanism

The reaction proceeds in several key stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[12][13]

  • Electrophilic Attack: The electron-rich aromatic ring of N-(2-methoxyphenyl)acetamide attacks the Vilsmeier reagent.

  • Cyclization: A subsequent intramolecular cyclization occurs, leading to the formation of the quinoline ring system.

  • Hydrolysis: During the aqueous work-up, the iminium intermediate is hydrolyzed to yield the final carbaldehyde product.[14]

G DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate1 Electrophilic Attack Intermediate Vilsmeier_Reagent->Intermediate1 Substrate N-(2-methoxyphenyl)acetamide Substrate->Intermediate1 Electrophilic Attack Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Final_Product 2-Chloro-8-methoxy- quinoline-3-carbaldehyde Intermediate2->Final_Product Hydrolysis Hydrolysis Aqueous Work-up (H₂O)

Caption: Mechanism of 2-Chloro-8-methoxyquinoline-3-carbaldehyde synthesis.

Troubleshooting Workflow

When encountering a low yield, follow this systematic diagnostic workflow to identify and resolve the issue.

G start Low Yield Observed check_moisture 1. Check for Moisture (Anhydrous Reagents/Glassware?) start->check_moisture check_stoichiometry 2. Verify Stoichiometry (Sufficient POCl₃ Excess?) check_moisture->check_stoichiometry Yes action_moisture Dry all materials thoroughly. Use fresh anhydrous reagents. check_moisture->action_moisture No check_conditions 3. Review Reaction Conditions (Temp: 80-90°C? Time: 12-15h?) check_stoichiometry->check_conditions Yes action_stoichiometry Increase POCl₃ to 7-12 eq. check_stoichiometry->action_stoichiometry No check_workup 4. Examine Work-up (Neutralization to pH 7-8?) check_conditions->check_workup Yes action_conditions Ensure proper heating and monitor by TLC. check_conditions->action_conditions No action_workup Carefully neutralize with base until precipitation is complete. check_workup->action_workup No success Yield Improved check_workup->success Yes action_moisture->check_stoichiometry action_stoichiometry->check_conditions action_conditions->check_workup action_workup->success

Caption: Systematic workflow for troubleshooting low reaction yield.

References

  • BenchChem. (2025). Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide. Benchchem.
  • Subashini, R., Khan, F. N., Gund, M., Hathwar, V. R., & Ng, S. W. (2009). 2-Chloro-8-methoxyquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2720. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(12), 6425-6453.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry.
  • Wikipedia contributors. (2023). Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Chandraprakash, K., et al. (2012). 2-Methoxyquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o769. [Link]

  • NROChemistry. (2021). Vilsmeier-Haack Reaction [Video]. YouTube. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Asian Journal of Green Chemistry. (2024). Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases.
  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. [Link]

  • ResearchGate. (2009). 2-Chloro-8-methylquinoline-3-carbaldehyde. [Link]

  • Turkish Journal of Chemistry. (2024).
  • BenchChem. (2025). Technical Support Center: Vilsmeier-Haack Reaction on Acetanilides.
  • International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. (2015). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Indian Journal of Chemistry. (2005).
  • ResearchGate. (2022). Journal of Pharma Research UNDER SOLVENT-FREE CONDITIONS, ACETYLATION and VILSMEIER-HAACK FORMYLATION REACTIONS WITH ACETANILIDES and ANILINES. [Link]

  • DUT Open Scholar. (2012). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. [Link]

  • ResearchGate. (2019). Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline?[Link]

  • Benchchem. (2025). Vilsmeier-Haack Reaction Technical Support Center.
  • ARKIVOC. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)malonaldehyde and some of its reactions.
  • Google Patents. (2021). Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • ResearchGate. (2009). 2-Chloroquinoline-3-carbaldehyde. [Link]

Sources

Technical Support Center: Synthesis of 2-Chloro-8-methoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Chloro-8-methoxyquinoline-3-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important synthetic intermediate. Here, we address common challenges and frequently encountered side reactions, providing in-depth troubleshooting advice and optimized protocols to ensure the success of your experiments. Our approach is grounded in mechanistic principles to help you not only solve problems but also understand their root causes.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing 2-Chloro-8-methoxyquinoline-3-carbaldehyde?

A1: The most established and widely used method is the Vilsmeier-Haack reaction.[1][2][3] This reaction involves the cyclization and formylation of N-(2-methoxyphenyl)acetamide (also known as N-(2-anisyl)acetamide) using the Vilsmeier reagent.[1][4]

Q2: What is the Vilsmeier reagent and how is it formed?

A2: The Vilsmeier reagent is a chloroiminium salt, which acts as the key electrophile in this reaction.[5] It is typically generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a chlorinating agent like phosphorus oxychloride (POCl₃).[6][7] The reaction between DMF and POCl₃ forms the electrophilic (chloromethylene)dimethyliminium chloride.[5][6]

Q3: What is the role of each component in the reaction?

A3:

  • N-(2-methoxyphenyl)acetamide: This is the substrate that provides the benzene ring and the nitrogen atom for the formation of the quinoline core. The methoxy and acetamido groups are crucial for activating the ring towards electrophilic attack.

  • Phosphorus Oxychloride (POCl₃): This is the dehydrating and chlorinating agent that activates the DMF to form the Vilsmeier reagent.[8][9]

  • N,N-Dimethylformamide (DMF): This molecule is the source of the formyl group (-CHO) that is introduced at the 3-position of the quinoline ring.[5]

  • Ice/Water (during workup): The reaction is quenched with water (often as ice) to hydrolyze the iminium intermediate formed after the electrophilic aromatic substitution, which reveals the final aldehyde product.[8][10]

Q4: What are the typical reaction conditions?

A4: The Vilsmeier reagent is usually prepared at a low temperature (e.g., 0 °C). After the addition of the N-(2-methoxyphenyl)acetamide substrate, the reaction mixture is heated, often to around 80-90 °C, for several hours to drive the cyclization to completion.[1][4][11]

Visualizing the Main Reaction Pathway

The synthesis proceeds through the formation of the Vilsmeier reagent, followed by electrophilic attack and cyclization.

Vilsmeier-Haack Synthesis cluster_0 Vilsmeier Reagent Formation cluster_1 Quinoline Ring Formation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Substrate N-(2-methoxyphenyl)acetamide Intermediate Iminium Intermediate Substrate->Intermediate + Vilsmeier Reagent (Electrophilic Attack & Cyclization) Product 2-Chloro-8-methoxy- quinoline-3-carbaldehyde Intermediate->Product Hydrolysis (Workup)

Caption: Main synthetic pathway for 2-Chloro-8-methoxyquinoline-3-carbaldehyde.

Troubleshooting Guide: Side Reactions & Solutions

This section addresses specific issues that may arise during the synthesis, providing potential causes, diagnostic methods, and corrective actions.

Problem 1: Low or No Yield of the Desired Product

Q: My reaction has resulted in a very low yield, or I've only recovered the starting material. What could be the cause?

A: This is a common issue that can stem from several factors related to reagents, reaction conditions, or the workup process.

Potential Cause Diagnostic Check Solution & Preventative Measures
Degraded Reagents POCl₃: Should be colorless to pale yellow. A dark color indicates decomposition. DMF: Should be anhydrous. Check for water content.POCl₃: Use freshly distilled or a newly opened bottle. Handle under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture contamination. DMF: Use anhydrous grade DMF. If necessary, dry it over molecular sieves before use.
Incomplete Vilsmeier Reagent Formation The reaction mixture does not become thick or change color upon addition of POCl₃ to DMF.Ensure the addition of POCl₃ to DMF is done at a low temperature (0-5 °C) with efficient stirring. A slight exotherm should be observed. Allow the reagent to form completely (typically 15-30 minutes) before adding the substrate.
Insufficient Reaction Temperature or Time TLC analysis of the reaction mixture shows a significant amount of starting material (N-(2-methoxyphenyl)acetamide) even after prolonged heating.The cyclization step requires sufficient thermal energy. Ensure the reaction is heated to the recommended temperature (e.g., 80-90 °C) and maintained for the specified duration (which can be up to 15 hours).[1][4] Monitor the reaction progress by TLC until the starting material is consumed.
Premature Quenching The reaction was quenched before completion.Always verify reaction completion via TLC before proceeding to the workup step.
Problem 2: Presence of a Major, More Polar Impurity

Q: After workup, I have a significant byproduct that is more polar than my product on the TLC plate and is difficult to remove by recrystallization.

A: This is highly indicative of hydrolysis of the 2-chloro group, leading to the formation of 2-hydroxy-8-methoxyquinoline-3-carbaldehyde (or its tautomer, a quinolone).

  • Causality: The 2-chloro position on the quinoline ring is activated towards nucleophilic substitution. During the aqueous workup, particularly if the mixture becomes too hot or is stirred for an extended period, water can act as a nucleophile and displace the chloride ion. The conversion of 2-chloroquinolines to their 2-oxo (quinolone) counterparts by heating in acidic solutions is a known transformation.[12]

  • Diagnostic Steps:

    • TLC Analysis: The hydrolyzed product will have a lower Rf value (be more polar) than the desired chloro-compound due to the presence of the hydroxyl/amide group.

    • ¹H NMR Spectroscopy: Look for the disappearance of the characteristic quinoline proton signals and the appearance of a broad peak corresponding to an N-H or O-H proton.

    • Mass Spectrometry: The mass of the byproduct will be 18 amu less than the starting chloro-compound (M-Cl+OH), resulting in a molecular weight of approximately 203.19 g/mol .

  • Solutions & Preventative Measures:

    • Cold Workup: Always pour the reaction mixture onto a large amount of crushed ice to keep the temperature low during the hydrolysis of the iminium intermediate.[1][4]

    • Minimize Contact Time: Do not stir the aqueous mixture for an unnecessarily long time. Filter the precipitated crude product as soon as it has fully formed.

    • pH Control: After the initial quench, neutralizing the acidic solution with a mild base (e.g., sodium bicarbonate or sodium acetate solution) can reduce the driving force for hydrolysis.[6]

Visualizing the Hydrolysis Side Reaction

Hydrolysis_Side_Reaction Product 2-Chloro-8-methoxy- quinoline-3-carbaldehyde Byproduct 2-Hydroxy-8-methoxy- quinoline-3-carbaldehyde (Quinolone byproduct) Product->Byproduct H₂O / Heat (During Workup)

Caption: Formation of the primary hydrolysis byproduct.

Problem 3: The Crude Product is a Dark, Tarry Oil Instead of a Solid

Q: Instead of the expected white or pale yellow solid, my workup yielded a dark, oily, or resinous material.

A: This often points to issues with stoichiometry, excessive heating, or impurities in the starting materials.

Potential Cause Diagnostic Check Solution & Preventative Measures
Incorrect Stoichiometry Review the molar equivalents of reagents used.An excess of the Vilsmeier reagent can lead to side reactions and the formation of colored byproducts. A common ratio is a significant excess of POCl₃ relative to DMF and the substrate. A published procedure uses 7 equivalents of POCl₃ and 3 equivalents of DMF for 1 equivalent of substrate.[1][4] Adhere closely to a validated protocol.
Overheating The reaction temperature significantly exceeded the recommended range.Use a temperature-controlled heating mantle and monitor the internal reaction temperature. Overheating can cause decomposition of the substrate, product, and reagents, leading to polymerization and tar formation.
Impure Starting Material The N-(2-methoxyphenyl)acetamide was not pure.Ensure the purity of your starting acetanilide. Recrystallize it if necessary before use. Impurities can interfere with the cyclization or decompose under the harsh reaction conditions.
Incomplete Hydrolysis Insufficient water was used during the quench, or the pH was not suitable for complete hydrolysis of the iminium salt.Quench the reaction mixture in a sufficiently large volume of ice/water to ensure complete hydrolysis and precipitation of the product. Adjusting the pH with a base like sodium acetate can facilitate the process.[6]

Experimental Protocol: Troubleshooting Workflow

When encountering a problem, a systematic approach is key. The following workflow can help diagnose and resolve issues efficiently.

Troubleshooting_Workflow Start Experiment Fails (e.g., Low Yield, Impurities) Check_Reagents Step 1: Verify Reagent Quality (POCl₃, Anhydrous DMF) Start->Check_Reagents Check_Conditions Step 2: Review Reaction Conditions (Temp, Time, Stoichiometry) Check_Reagents->Check_Conditions Reagents OK Replace_Reagents Solution: Use Fresh/ Anhydrous Reagents Check_Reagents->Replace_Reagents Reagents Bad Analyze_Product Step 3: Analyze Crude Product (TLC, NMR, MS) Check_Conditions->Analyze_Product Conditions Correct Adjust_Conditions Solution: Correct Parameters per Validated Protocol Check_Conditions->Adjust_Conditions Conditions Incorrect Impurity_ID Identify Impurity Analyze_Product->Impurity_ID Hydrolysis Hydrolysis Product Detected (e.g., Quinolone) Impurity_ID->Hydrolysis Polar Spot Starting_Material Starting Material Recovered Impurity_ID->Starting_Material Non-polar Spot Tar Tar / Decomposition Impurity_ID->Tar Oily Product Fix_Workup Solution: Optimize Workup (Use Ice, Minimize Time) Hydrolysis->Fix_Workup Fix_Reaction Solution: Increase Temp/Time Monitor with TLC Starting_Material->Fix_Reaction Fix_All Solution: Check Stoichiometry, Control Temp, Purify SM Tar->Fix_All

Sources

Technical Support Center: A Guide to the Stability and Storage of 2-Chloro-8-methoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Chloro-8-methoxyquinoline-3-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile quinoline derivative in their work. Here, we provide in-depth information on its stability, recommended storage conditions, and troubleshooting advice for common experimental challenges. Our goal is to ensure the integrity of your experiments through proper handling and storage of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 2-Chloro-8-methoxyquinoline-3-carbaldehyde?

To maintain the chemical integrity of 2-Chloro-8-methoxyquinoline-3-carbaldehyde, it is crucial to store it under appropriate conditions. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Some suppliers also recommend protection from light and air.[2] An inert atmosphere, such as nitrogen or argon, is beneficial for long-term storage to prevent oxidation and hydrolysis.

ParameterRecommended ConditionRationale
Temperature Cool (2-8 °C recommended)Minimizes the rate of potential degradation reactions.
Atmosphere Dry, Inert (Nitrogen or Argon)Prevents oxidation of the aldehyde group and hydrolysis of the chloro group.
Light Amber vial or stored in the darkQuinoline derivatives can be photosensitive, and light can catalyze degradation.[1]
Container Tightly sealedPrevents exposure to moisture and atmospheric oxygen.[1][3]
Q2: What are the known instabilities and degradation pathways for this compound?

2-Chloro-8-methoxyquinoline-3-carbaldehyde possesses two primary reactive sites susceptible to degradation: the aldehyde group and the 2-chloro substituent on the quinoline ring.

  • Oxidation of the Aldehyde: Aromatic aldehydes can be oxidized to the corresponding carboxylic acid, especially in the presence of air (oxygen).[4] This is a common degradation pathway for aldehydes and can be accelerated by light and certain metal impurities.

  • Hydrolysis of the Chloro Group: The chlorine atom at the 2-position of the quinoline ring is susceptible to nucleophilic substitution, including hydrolysis. In the presence of water or moisture, it can be replaced by a hydroxyl group, forming 2-hydroxy-8-methoxyquinoline-3-carbaldehyde.

  • Photodegradation: Quinoline derivatives can exhibit photostability issues.[1][5] Exposure to UV or even ambient light over extended periods can lead to complex degradation pathways and the formation of colored impurities.

  • Reaction with Nucleophiles: The aldehyde group can react with various nucleophiles. While this is the basis of its synthetic utility, unintentional reactions with nucleophilic solvents (e.g., methanol, ethanol) or contaminants can occur during storage or in experimental setups.

Below is a diagram illustrating the primary degradation pathways.

G cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation main 2-Chloro-8-methoxyquinoline- 3-carbaldehyde oxidized 2-Chloro-8-methoxyquinoline- 3-carboxylic acid main->oxidized [O] (Air, Light) hydrolyzed 2-Hydroxy-8-methoxyquinoline- 3-carbaldehyde main->hydrolyzed H₂O (Moisture) photo_products Complex Degradation Products main->photo_products (Light Exposure)

Caption: Potential degradation pathways for 2-Chloro-8-methoxyquinoline-3-carbaldehyde.

Troubleshooting Guide

Problem 1: My compound has developed a yellowish or brownish tint over time.
  • Potential Cause: This is often an indication of degradation, likely through oxidation or photodegradation. The formation of conjugated impurities can lead to discoloration.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been stored according to the recommendations (cool, dark, dry, inert atmosphere).

    • Purity Check: Analyze the compound's purity using techniques like HPLC, LC-MS, or ¹H NMR to identify potential degradation products.

    • Purification: If the purity is compromised, consider recrystallization or column chromatography to repurify the material before use.

Problem 2: I am observing an unexpected side product in my reaction, possibly with a mass corresponding to the loss of chlorine and the addition of a hydroxyl group.
  • Potential Cause: This strongly suggests hydrolysis of the 2-chloro substituent. This can happen if there is residual moisture in your reaction solvents or reagents, or if the starting material was improperly stored and exposed to humidity.

  • Troubleshooting Steps:

    • Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Perform reactions under an inert atmosphere (nitrogen or argon).

    • Check Starting Material: If possible, analyze your starting material for the presence of the hydrolyzed impurity.

    • Solvent Choice: Be mindful of using protic solvents, as they can facilitate hydrolysis, especially at elevated temperatures.

Problem 3: My reaction yields are inconsistent, or the reaction is not proceeding to completion.
  • Potential Cause: The reactivity of the aldehyde can be diminished if it has partially oxidized to the less reactive carboxylic acid. The presence of impurities can also interfere with the desired reaction.

  • Troubleshooting Steps:

    • Confirm Purity: Before starting your reaction, confirm the purity of the 2-Chloro-8-methoxyquinoline-3-carbaldehyde. An NMR spectrum can quickly indicate the presence of the aldehyde proton (around 10 ppm) and the absence of a carboxylic acid proton.

    • Fresh is Best: Use a freshly opened container of the reagent whenever possible, or repurify older stock if its purity is questionable.

    • Reaction Conditions: Aromatic aldehydes are generally less reactive than their aliphatic counterparts due to resonance stabilization.[6] You may need to adjust your reaction conditions (e.g., temperature, catalyst, reaction time) to drive the reaction to completion.

Experimental Protocols

Protocol for a Quick Purity Check by ¹H NMR
  • Sample Preparation: Dissolve a small amount (5-10 mg) of 2-Chloro-8-methoxyquinoline-3-carbaldehyde in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire a ¹H NMR spectrum.

  • Analysis:

    • Look for the characteristic aldehyde proton singlet, typically in the range of δ 9.5-10.5 ppm.

    • Examine the aromatic region for the expected quinoline protons.

    • The methoxy group should appear as a singlet around δ 4.0 ppm.

    • The absence of a broad singlet in the δ 10-13 ppm range suggests the absence of the carboxylic acid impurity. The presence of a new set of aromatic signals may indicate the hydrolyzed product.

Protocol for Handling and Dispensing
  • Inert Atmosphere: If possible, handle the compound in a glovebox or under a stream of inert gas.

  • Minimize Exposure: Open the container only as long as necessary to dispense the required amount.

  • Cleanliness: Use clean, dry spatulas and glassware to avoid introducing contaminants.

  • Resealing: After dispensing, purge the container with an inert gas before tightly resealing it for storage.

G cluster_storage Long-Term Storage cluster_handling Handling Workflow storage Store at 2-8°C Inert Atmosphere Protected from Light start Equilibrate to Room Temperature storage->start Retrieve dispense Dispense in Inert Atmosphere start->dispense reseal Purge with Inert Gas & Reseal Tightly dispense->reseal end Return to Storage reseal->end end->storage Store

Caption: Recommended workflow for handling and storage of 2-Chloro-8-methoxyquinoline-3-carbaldehyde.

Incompatible Materials

To prevent unwanted reactions and degradation, avoid storing or mixing 2-Chloro-8-methoxyquinoline-3-carbaldehyde with the following:

  • Strong Oxidizing Agents: Can lead to the rapid and potentially hazardous oxidation of the aldehyde group.

  • Strong Bases: Can promote side reactions and degradation.

  • Strong Acids: May catalyze hydrolysis or other reactions.

  • Nucleophiles: Amines, alcohols, and thiols can react with the aldehyde group.

  • Water/Moisture: Can cause hydrolysis of the chloro group.

By adhering to these guidelines, you can ensure the stability and reliability of 2-Chloro-8-methoxyquinoline-3-carbaldehyde in your research endeavors. For further assistance, please consult the Safety Data Sheet (SDS) provided by your supplier.

References

  • Fiveable. (n.d.). Aromatic Aldehyde Definition. Retrieved from [Link]

  • Vedantu. (n.d.). Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from [Link]

  • eGyanKosh. (n.d.). AROMATIC ALDEHYDES AND KETONS. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

  • Online Chemistry Notes. (2022). Aromatic Aldehydes and Ketones - Preparation and Properties. Retrieved from [Link]

  • Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. [Link]

  • Quora. (2013). Why does aromatic aldehydes do not respond to fehling's test? Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-Chloro-8-methoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Chloro-8-methoxyquinoline-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the purification of this important synthetic intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and overcome experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of 2-Chloro-8-methoxyquinoline-3-carbaldehyde, and how does this impact purification?

A1: The most prevalent synthetic route is the Vilsmeier-Haack reaction.[1][2][3] This reaction involves the formylation of an electron-rich aromatic compound, in this case, a derivative of acetanilide, using a Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide).[4][5][6] Understanding this synthesis is crucial because incomplete reaction or side reactions can introduce specific impurities. The primary impurities often include unreacted starting materials or byproducts from the Vilsmeier reagent itself.[7][8] Therefore, the purification strategy must effectively separate the desired product from these related compounds.

Q2: What are the initial steps I should take to assess the purity of my crude 2-Chloro-8-methoxyquinoline-3-carbaldehyde?

A2: Before attempting large-scale purification, a preliminary purity assessment is essential. Thin-Layer Chromatography (TLC) is an invaluable technique for this purpose.[2][9] Due to the aromatic nature of the quinoline ring, the compound is UV-active and can be visualized on a TLC plate under a UV lamp (254 nm).[9] This initial analysis will help you to identify the number of components in your crude product and to select an appropriate solvent system for column chromatography. A melting point determination can also be a strong indicator of purity; a broad or depressed melting point suggests the presence of impurities.

Q3: My crude product is a dark, oily residue. How should I proceed?

A3: An oily or dark-colored crude product often indicates the presence of polymeric byproducts or other high-molecular-weight impurities. Before attempting more rigorous purification methods, trituration can be an effective first step. This involves stirring the oil with a non-polar solvent, such as hexanes or a mixture of hexanes and ethyl acetate, which may induce the precipitation of your desired product while the more soluble impurities remain in the solvent.[10]

Troubleshooting Guide: Purification Workflows

This section provides a systematic approach to troubleshoot common purification challenges. The following diagram illustrates a general workflow for diagnosing and resolving purification issues.

Purification_Troubleshooting_Workflow cluster_Initial_Assessment Initial Assessment cluster_Purification_Strategy Purification Strategy cluster_Troubleshooting Troubleshooting Crude_Product Crude Product (Oily or Solid?) TLC_Analysis TLC Analysis (Number of spots?) Crude_Product->TLC_Analysis Recrystallization Recrystallization TLC_Analysis->Recrystallization Single major spot, crystalline solid Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Multiple spots or oily product Low_Yield_Recrystallization Low Recrystallization Yield Recrystallization->Low_Yield_Recrystallization Co_elution Impurities Co-elute Column_Chromatography->Co_elution Product_Sticking Product Sticks to Column Column_Chromatography->Product_Sticking

Caption: A workflow diagram for troubleshooting the purification of 2-Chloro-8-methoxyquinoline-3-carbaldehyde.

Issue 1: Low Yield or No Crystallization During Recrystallization

Possible Cause: The chosen solvent system may be too effective at dissolving the compound, even at low temperatures, or impurities may be inhibiting crystal formation.

Solutions:

  • Optimize the Solvent System: A mixed solvent system is often more effective than a single solvent. For 2-Chloro-8-methoxyquinoline-3-carbaldehyde, a mixture of petroleum ether and ethyl acetate has been successfully used for recrystallization.[1]

    • Protocol: Dissolve the crude product in a minimum amount of the "good" solvent (e.g., ethyl acetate) at an elevated temperature. Slowly add the "poor" solvent (e.g., petroleum ether) until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Induce Crystallization: If crystals do not form readily, try scratching the inside of the flask at the solvent-air interface with a glass rod to create nucleation sites. Adding a seed crystal of the pure compound, if available, can also initiate crystallization.

  • Pre-purification: If significant impurities are present, a preliminary purification by column chromatography may be necessary before attempting recrystallization.

Data Presentation: Recrystallization Solvent Properties

SolventBoiling Point (°C)PolarityRole in Recrystallization
Ethyl Acetate77.1Moderate"Good" solvent - dissolves the compound
Petroleum Ether40-60Low"Poor" solvent - induces precipitation
Issue 2: Impurities Co-elute with the Product During Column Chromatography

Possible Cause: The polarity of the chosen eluent system is not providing sufficient resolution to separate the product from a specific impurity.

Solutions:

  • Fine-Tune Eluent Polarity: Adjust the ratio of your solvents in small increments. For quinoline aldehydes, a common starting point for the mobile phase is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[9]

  • Change the Solvent System: If adjusting the polarity of the current system is ineffective, switch to a different solvent system with different selectivity. For example, a dichloromethane/methanol system can offer different separation characteristics.[9]

  • Alter the Stationary Phase: While silica gel is the most common stationary phase, for basic compounds like quinolines, residual acidic sites on the silica can cause tailing or irreversible adsorption. In such cases, consider using neutral or basic alumina as the stationary phase.[9]

Experimental Protocols: General Protocol for Column Chromatography

  • TLC Analysis: Determine the optimal eluent system using TLC. The ideal eluent should provide an Rf value of approximately 0.2-0.3 for your product and show good separation from impurities.[9]

  • Column Packing: Prepare a slurry of silica gel in the least polar eluent. Gently pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a thin layer of sand to the top to prevent disturbance.[11]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Carefully add the sample solution to the top of the column. Alternatively, for compounds with poor solubility in the eluent, use a "dry loading" technique by adsorbing the compound onto a small amount of silica gel before adding it to the column.[9]

  • Elution: Begin eluting with the non-polar solvent system determined by TLC. Gradually increase the polarity of the eluent to move your compound down the column. Collect fractions of a consistent volume.[12]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product. Combine the pure fractions and remove the solvent under reduced pressure.[9]

Data Presentation: Example TLC Solvent Systems for Quinoline Aldehydes

Quinoline Aldehyde DerivativeStationary PhaseMobile Phase (v/v)
2-Chloro-3-formyl quinoline derivativesSilica GelChloroform:Petroleum Ether:Ethyl Acetate (9.5:0.5)[2]
2-Methoxyquinoline-3-carbaldehydeSilica GelPetroleum Ether:Ethyl Acetate (85:15)[13]
Issue 3: Product Appears to be Decomposing on the Column

Possible Cause: The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds.

Solutions:

  • Deactivate the Silica Gel: Before packing the column, you can deactivate the silica gel by adding a small percentage of a base, such as triethylamine (typically 0.1-1%), to the eluent. This will neutralize the acidic sites on the silica surface.

  • Switch to a Different Stationary Phase: As mentioned previously, using a more inert stationary phase like neutral or basic alumina can prevent decomposition.[9]

Purity Assessment Post-Purification

After purification, it is crucial to verify the purity of your 2-Chloro-8-methoxyquinoline-3-carbaldehyde. Standard analytical techniques for this purpose include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for structural elucidation and purity assessment.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. The melting point for 2-Chloro-8-methoxyquinoline-3-carbaldehyde is reported to be around 190 °C.[14]

By following this structured troubleshooting guide and understanding the chemical principles behind each purification step, you will be well-equipped to overcome the challenges associated with the purification of 2-Chloro-8-methoxyquinoline-3-carbaldehyde and obtain a high-purity product for your research endeavors.

References

  • Subashini, R., Khan, F. N., Gund, M., Hathwar, V. R., & Ng, S. W. (2009). 2-Chloro-8-methoxyquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2720. [Link]

  • Chandraprakash, K., Ramesh, P., Ravichandran, K., Mohan, P. S., & Ponnuswamy, M. N. (2010). 2-Methoxyquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2510. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 22, 2026, from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved January 22, 2026, from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 22, 2026, from [Link]

  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (2010). 2-Methoxyquinoline-3-carbaldehyde. [Link]

  • Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 22, 2026, from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved January 22, 2026, from [Link]

  • International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. [Link]

  • Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. [Link]

  • Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. [Link]

  • Semantic Scholar. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). [Link]

  • ResearchGate. (2009). 2-Chlorobenzo[h]quinoline-3-carbaldehyde. [Link]

  • ResearchGate. (2009). 2-Chloroquinoline-3-carbaldehyde. [Link]

  • YouTube. (2022, February 13). Column Chromatography. [Link]

  • PubMed. (2009). 2-Chloro-8-methoxy-quinoline-3-carbaldehyde. [Link]

  • ResearchGate. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). [Link]

  • Amerigo Scientific. (n.d.). 8-Methoxyquinoline-2-carbaldehyde. Retrieved January 22, 2026, from [Link]

  • IISTE.org. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-8-methoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Chloro-8-methoxyquinoline-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile intermediate. As a key building block in medicinal chemistry, successful and reproducible synthesis is paramount. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, grounded in mechanistic principles and field-proven experience.

The primary and most effective route to 2-Chloro-8-methoxyquinoline-3-carbaldehyde is the Vilsmeier-Haack cyclization of N-(2-methoxyphenyl)acetamide.[1] This one-pot reaction uses a potent electrophilic agent, the Vilsmeier reagent, to achieve both cyclization and formylation.[2] This guide focuses on optimizing this specific transformation.

Core Synthesis Protocol: Vilsmeier-Haack Cyclization

This protocol represents a standard, validated starting point for the synthesis. Subsequent sections will address common deviations and optimization strategies.

Step-by-Step Methodology
  • Vilsmeier Reagent Formation:

    • In a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, add anhydrous N,N-dimethylformamide (DMF) (e.g., 2.3 mL, 30 mmol).

    • Cool the flask to 0-5 °C using an ice-salt bath.

    • Slowly add phosphorus oxychloride (POCl₃) (e.g., 6.5 mL, 70 mmol) dropwise via the dropping funnel over 30-60 minutes.[1][3]

    • Causality: This is a highly exothermic reaction.[4] Slow, cooled addition is critical to prevent uncontrolled temperature spikes which can lead to reagent decomposition and side product formation. The product of this step is the electrophilic chloroiminium salt, the Vilsmeier reagent.[2][4]

    • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes to ensure complete formation of the reagent.

  • Reaction with Substrate:

    • To the pre-formed Vilsmeier reagent, add solid N-(2-methoxyphenyl)acetamide (e.g., 1.65 g, 10 mmol) portion-wise, ensuring the temperature remains below 10°C.

    • Once the addition is complete, remove the ice bath and fit the flask with a reflux condenser.

    • Heat the reaction mixture to 80-90 °C and maintain this temperature for 10-15 hours.[1][5]

    • Expert Insight: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting acetanilide is consumed.[3][6] To prepare a TLC sample, carefully take a small aliquot from the reaction, quench it in a separate vial with a few drops of saturated sodium bicarbonate solution, extract with ethyl acetate, and spot the organic layer.

  • Work-up and Isolation:

    • After cooling the reaction mixture to room temperature, slowly and carefully pour it onto a vigorously stirred slurry of crushed ice (e.g., 200-300 g).[1]

    • Causality: This step quenches the excess POCl₃ and hydrolyzes the intermediate iminium species to the final aldehyde product. This process is highly exothermic and releases HCl gas; perform this in a well-ventilated fume hood.

    • Neutralize the acidic solution by slowly adding a saturated solution of sodium carbonate or sodium bicarbonate until the pH is approximately 7-8.[7] The product should precipitate as a solid.

    • Stir the resulting suspension for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold water to remove inorganic salts.

  • Purification:

    • Dry the crude product under vacuum.

    • For further purification, recrystallize the solid from a suitable solvent system, such as a mixture of ethyl acetate and petroleum ether.[1][8]

Troubleshooting Guide

This section addresses the most common problems encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yielded very little or no desired product. What went wrong?

This is the most frequent issue and can be attributed to several factors, primarily related to the reagents and reaction conditions.

Possible Cause 1: Inactive Vilsmeier Reagent

  • Explanation: The Vilsmeier reagent is extremely sensitive to moisture. Both DMF and POCl₃ must be anhydrous, and the reaction should be conducted under a dry atmosphere (e.g., nitrogen or argon, or at minimum a drying tube). Moisture will rapidly decompose the POCl₃ and the Vilsmeier reagent, halting the reaction.[4]

  • Solution:

    • Use freshly opened or properly stored anhydrous DMF.

    • Use freshly distilled or high-purity POCl₃.[4]

    • Ensure all glassware is flame-dried or oven-dried immediately before use.

Possible Cause 2: Insufficient Stoichiometry

  • Explanation: The Vilsmeier-Haack cyclization is a complex, multi-step process that consumes a significant amount of the reagent. An insufficient molar ratio of the Vilsmeier reagent to the substrate is a common reason for incomplete reactions.[3]

  • Solution:

    • Increase the molar equivalents of POCl₃ relative to the N-(2-methoxyphenyl)acetamide. Ratios of 7:1 (POCl₃:Substrate) or even higher have been reported to be effective.[1][5]

    • Ensure the POCl₃ is also in excess relative to the DMF (a common ratio is ~2:1).

Possible Cause 3: Suboptimal Reaction Temperature or Time

  • Explanation: The cyclization and formylation steps require sufficient thermal energy to proceed at a reasonable rate. If the temperature is too low or the reaction time is too short, the starting material will remain unconsumed.[3]

  • Solution:

    • Ensure the reaction temperature reaches and is maintained at 80-90 °C.

    • Extend the reaction time. Monitor the reaction progress by TLC and continue heating until the starting material spot disappears.[3]

Q2: My final product is a dark, tarry substance and is difficult to purify. Why did this happen?

The formation of tar or polymeric material often points to side reactions caused by excessive heat or improper quenching.

Possible Cause 1: Localized Overheating

  • Explanation: While the reaction requires heat, uncontrolled or excessive temperatures (e.g., >100-110 °C) can lead to polymerization and decomposition of the starting material and product.

  • Solution:

    • Use an oil bath with a temperature controller and contact thermometer for precise temperature control.

    • Ensure efficient stirring to distribute heat evenly throughout the reaction mixture.

Possible Cause 2: Improper Work-up

  • Explanation: Pouring the hot reaction mixture directly into a small amount of ice or water can cause a violent, localized exothermic reaction, leading to decomposition. Similarly, adding the quenching solution too quickly can have the same effect.

  • Solution:

    • Always cool the reaction mixture to room temperature before quenching.

    • Pour the reaction mixture slowly into a large, vigorously stirred beaker of crushed ice. The large thermal mass of the ice will absorb the heat of quenching safely.[3]

Q3: I am having trouble isolating my product during the work-up. It seems to be soluble or forms an emulsion.

Isolation issues are typically related to the pH of the aqueous solution or the presence of residual DMF.

Possible Cause 1: Incorrect pH during Precipitation

  • Explanation: The quinoline nitrogen is basic and can be protonated at low pH, forming a water-soluble salt. If the solution is not properly neutralized, the product will not precipitate. Conversely, highly basic conditions can potentially lead to hydrolysis of the chloro group.

  • Solution:

    • Carefully adjust the pH to 7-8 using a saturated solution of a mild base like sodium bicarbonate.[5] Use pH paper to monitor the neutralization.

    • If the product still does not precipitate, try extracting the neutralized aqueous solution with an organic solvent like dichloromethane or ethyl acetate.

Possible Cause 2: Emulsion Formation

  • Explanation: The presence of DMF and other reaction byproducts can sometimes lead to the formation of a stable emulsion during extraction, making phase separation difficult.[4]

  • Solution:

    • If an emulsion forms during extraction, add a saturated aqueous solution of NaCl (brine).[4] This increases the polarity of the aqueous phase and helps to break the emulsion, driving the organic product into the organic layer.

    • Allow the mixture to stand for an extended period in a separatory funnel. Gentle swirling, rather than vigorous shaking, can also help prevent emulsion formation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this reaction? The reaction proceeds in two main stages. First, DMF reacts with POCl₃ to form the highly electrophilic Vilsmeier reagent (a chloroiminium ion).[2] Second, the electron-rich aromatic ring of N-(2-methoxyphenyl)acetamide attacks this reagent. A series of steps involving a double formylation, intramolecular cyclization, and elimination of water then occurs to form the final 2-chloro-8-methoxyquinoline-3-carbaldehyde.[2][5]

Q2: How does the methoxy group on the starting material influence the reaction? The methoxy (-OCH₃) group is a strong electron-donating group (EDG). Its presence on the aromatic ring of the N-arylacetamide substrate activates the ring towards electrophilic substitution by the Vilsmeier reagent. This generally leads to higher yields and facilitates the cyclization step compared to substrates with electron-withdrawing groups.[2]

Q3: What are the critical safety precautions for the Vilsmeier-Haack reaction? This reaction involves hazardous materials and must be handled with care.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Always handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]

  • Quenching: The work-up procedure is highly exothermic and releases HCl gas. It must be performed slowly, with adequate cooling, and in a well-ventilated fume hood.[4]

  • Anhydrous Conditions: Ensure the reaction is protected from moisture to prevent uncontrolled reactions and reagent decomposition.

Q4: Can I use a different chlorinating agent instead of POCl₃? While POCl₃ is the most common reagent, other chlorinating agents like thionyl chloride (SOCl₂) or phosgene derivatives can also be used with DMF to form a Vilsmeier reagent.[9][10] However, POCl₃ is generally preferred for this specific transformation due to its reliability and well-documented success. Optimization would be required if changing the reagent.

Data & Visualization

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis, providing a range and a typical optimal value based on literature reports.

ParameterRangeOptimal (Reported)Rationale & Notes
Molar Ratio (POCl₃:Substrate) 3 - 15 equivalents7 equivalents[1]A large excess is required to drive the multi-step reaction to completion. Higher ratios often improve yield.[5]
Molar Ratio (POCl₃:DMF) 1.5 - 3 equivalents~2.3 equivalents[1]Ensures complete activation of DMF to form the Vilsmeier reagent.
Reagent Formation Temp. 0 - 10 °C0 - 5 °CCritical for controlling the exothermic reaction and preventing reagent decomposition.[5]
Reaction Temperature 70 - 100 °C80 - 90 °C[11]Provides the necessary activation energy for the cyclization and formylation steps.
Reaction Time 4 - 15 hours10 - 15 hours[1]Monitor by TLC to determine completion, as it can vary based on scale and substrate purity.
Work-up pH 6 - 8~7[5]Crucial for the complete precipitation of the neutral product and avoiding the formation of soluble salts.
Experimental Workflow Visualization

G cluster_0 Vilsmeier Reagent Formation (0-5°C) cluster_1 Reaction (80-90°C) cluster_2 Work-up & Purification DMF Anhydrous DMF Reagent Vilsmeier Reagent DMF->Reagent Add POCl₃ dropwise POCl3 POCl₃ POCl3->Reagent Substrate N-(2-methoxyphenyl)acetamide ReactionMix Reaction Mixture Substrate->ReactionMix Add to Reagent ReactionMix->ReactionMix Quench Pour onto Ice ReactionMix->Quench Neutralize Neutralize (pH 7-8) Quench->Neutralize Filter Filter Solid Neutralize->Filter Purify Recrystallize Filter->Purify

Caption: General experimental workflow for the synthesis.

Troubleshooting Logic Diagram

G Start Problem: Low or No Product Yield CheckReagents Are reagents anhydrous & pure? Start->CheckReagents ReagentsNo Use fresh anhydrous reagents & dry glassware. CheckReagents->ReagentsNo No CheckStoich Is POCl₃:Substrate ratio ≥ 7:1? CheckReagents->CheckStoich Yes ReagentsNo->CheckStoich StoichNo Increase equivalents of POCl₃. CheckStoich->StoichNo No CheckConditions Was reaction run at 80-90°C to completion (TLC)? CheckStoich->CheckConditions Yes StoichNo->CheckConditions ConditionsNo Increase temperature or extend reaction time. CheckConditions->ConditionsNo No Success Yield should improve. CheckConditions->Success Yes ConditionsNo->Success

Caption: Troubleshooting decision tree for low product yield.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis.
  • Reddy, C. S., et al. (n.d.). Synthesis, Antimicrobial Activities and Cytogenetic Studies of Newer Diazepino Quinoline Derivatives via Vilsmeier-Haack Reaction. PubMed.
  • BenchChem. (n.d.). Vilsmeier-Haack Formylation of 6-Chloroquinoline Derivatives: Application Notes and Protocols.
  • BenchChem. (n.d.). Optimization of Vilsmeier-Haack reaction parameters.
  • Iyengar, et al. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar.
  • BenchChem. (n.d.). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
  • Subashini, R., et al. (2009). 2-Chloro-8-methoxyquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2720.
  • Patil, S. S., & Telvekar, V. N. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies.
  • Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8, 8484-8515.
  • Kumar, A., et al. (2024). Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases. Asian Journal of Green Chemistry.
  • Chandraprakash, K., et al. (n.d.). 2-Methoxyquinoline-3-carbaldehyde. National Center for Biotechnology Information.
  • Sharma, S., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Gaikwad, S. D., et al. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies.

Sources

Technical Support Center: 2-Chloro-8-methoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Chloro-8-methoxyquinoline-3-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the common yet critical challenge of solubility with this versatile quinoline derivative. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to make informed decisions in your experiments.

The quinoline scaffold is a cornerstone in medicinal chemistry, but its planar, aromatic nature often leads to poor solubility in aqueous media and even some organic solvents.[1] Understanding the physicochemical properties of 2-Chloro-8-methoxyquinoline-3-carbaldehyde is the first step toward successful experimental outcomes. This guide provides a structured approach to solving solubility challenges, from solvent selection to advanced solubilization techniques.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and dissolution of 2-Chloro-8-methoxyquinoline-3-carbaldehyde.

Q1: What is the best starting solvent to dissolve 2-Chloro-8-methoxyquinoline-3-carbaldehyde?

Answer: Based on extensive review of synthetic procedures, the most common and effective solvents for dissolving 2-Chloro-8-methoxyquinoline-3-carbaldehyde and its analogs are polar aprotic solvents.

  • For Reactions: For chemical reactions, solvents such as ethanol, methanol, acetone, and ethyl acetate have been successfully used, often with heating to achieve complete dissolution.[3][4][5] The choice depends on the specific requirements of your reaction, such as temperature and reactant compatibility.

Q2: My compound is not dissolving at room temperature. What should I do?

Answer: This is a common observation. The dissolution of this compound can be kinetically slow. The following steps are recommended:

  • Gentle Heating: Warm the solution gently. A water bath at 40-50°C is often sufficient to significantly increase both the rate of dissolution and the solubility limit. Many reaction protocols involving this class of compounds utilize heating or refluxing conditions.[4][5]

  • Sonication: Use an ultrasonic bath. Sonication provides energy to break up the crystal lattice of the solid, facilitating its interaction with the solvent. This can be particularly effective for preparing solutions without heating.

  • Increase Solvent Volume: If you are not constrained by concentration requirements, adding more solvent is the simplest way to achieve dissolution.

Q3: Is 2-Chloro-8-methoxyquinoline-3-carbaldehyde soluble in aqueous solutions?

Answer: Like most quinoline derivatives, 2-Chloro-8-methoxyquinoline-3-carbaldehyde is expected to have very poor solubility in water and neutral aqueous buffers.[1] Its hydrophobic quinoline core and the presence of a chloro-substituent contribute to this property. For biological assays requiring aqueous media, it is standard practice to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it serially into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system (typically <1% v/v).

Q4: How stable is the compound in solution? Should I be concerned about degradation?

Answer: While specific stability studies are not published, we can infer stability from its use in various chemical reactions.

  • In Aprotic Solvents (DMSO, DMF): The compound is expected to be relatively stable. For a similar compound, 8-hydroxyquinoline-2-carbaldehyde, DMSO stock solutions are stable for up to 6 months at -80°C and 1 month at -20°C.[2] It is best practice to store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • In Protic Solvents (Methanol, Ethanol): There is a theoretical risk of nucleophilic substitution of the 2-chloro group by the alcohol solvent, especially at elevated temperatures or over long periods, to form the corresponding 2-methoxy or 2-ethoxy derivative. While many syntheses are performed in refluxing ethanol without reporting this as a major issue, it is a possibility.[3] For long-term storage, aprotic solvents are preferred. If using protic solvents, it is recommended to prepare solutions fresh.

Section 2: Troubleshooting Guide for Solubility Issues

Encountering persistent solubility problems? This section provides a logical workflow to diagnose and solve the issue.

Troubleshooting Workflow

This diagram outlines a systematic approach to addressing solubility challenges.

G cluster_0 Phase 1: Initial Dissolution Attempt cluster_1 Phase 2: Enhancement Techniques cluster_2 Phase 3: Advanced Strategies Start Start: Weigh Compound Solvent Select Solvent (e.g., DMSO, DMF) Start->Solvent Vortex Vortex/Stir at RT Solvent->Vortex Check Visually Inspect: Is it Dissolved? Vortex->Check Heat Gentle Heating (40-50°C) Check->Heat No Success Success: Solution Prepared Check->Success Yes Check2 Visually Inspect: Is it Dissolved? Heat->Check2 Sonicate Sonication Sonicate->Check2 Check2->Sonicate No CoSolvent Add Co-solvent (e.g., NMP, Toluene) Check2->CoSolvent Still No Check2->Success Yes Check3 Problem Solved? CoSolvent->Check3 ChangeSolvent Try Alternative Solvent (e.g., Dioxane, THF) ChangeSolvent->Check3 Purity Verify Compound Purity (NMR, LC-MS) Purity->Success Check3->ChangeSolvent No Check3->Purity Still No Check3->Success Yes

Caption: A step-by-step workflow for troubleshooting solubility.

Detailed Explanations for Troubleshooting Steps
  • Verify Compound Purity: Before investing significant time in solubility optimization, confirm the identity and purity of your material. Impurities can sometimes be insoluble and give the false impression that your target compound is not dissolving.

  • Co-Solvent Systems: If a single solvent is insufficient, a co-solvent system can be effective. For example, if your compound is poorly soluble in a primary solvent required for a reaction (e.g., Toluene), pre-dissolving it in a small amount of a stronger solvent (like DMF or DMSO) before adding it to the bulk solvent can maintain its solubility.

  • Consider pH Modification (for aqueous media): Although this compound lacks strongly acidic or basic functional groups, the quinoline nitrogen is weakly basic (pKa of the protonated form is low). In highly acidic aqueous solutions, protonation might slightly enhance solubility, but this is generally not a primary method for this class of compounds.

Section 3: Protocols and Data

Solubility Profile

As quantitative solubility data is not available in published literature, the following table summarizes the qualitative solubility based on reported uses in synthetic chemistry.

SolventTypeQualitative SolubilityRecommended UseReference
Dimethyl Sulfoxide (DMSO)Polar AproticHighStock solutions[2]
N,N-Dimethylformamide (DMF)Polar AproticHighStock solutions, Reactions[3][6]
EthanolPolar ProticModerate (improves with heat)Reactions, Recrystallization[3][5]
MethanolPolar ProticModerate (improves with heat)Reactions[4]
Ethyl AcetateModerately PolarLow at RT, Good when hotRecrystallization, Purification[4][6][7]
AcetonePolar AproticModerateReactions[3]
ChloroformNonpolarModerateCharacterization (NMR)[5]
Water / PBSAqueousVery Low / InsolubleNot recommended for primary dissolution[1]
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a reliable method for preparing a standard stock solution for use in biological or chemical screening.

Materials:

  • 2-Chloro-8-methoxyquinoline-3-carbaldehyde (MW: 221.64 g/mol )

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Vial with a PTFE-lined cap

  • Pipettors and sterile tips

  • Vortex mixer and/or sonicator

Procedure:

  • Preparation: Tare a clean, dry vial on the analytical balance.

  • Weighing: Carefully weigh out 2.22 mg of 2-Chloro-8-methoxyquinoline-3-carbaldehyde into the vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial.

  • Dissolution:

    • Cap the vial tightly and vortex vigorously for 1-2 minutes.

    • Visually inspect for any remaining solid particles.

    • If solid remains, place the vial in an ultrasonic bath for 5-10 minutes.

    • If necessary, gently warm the vial to 30-40°C in a water bath until all solid is dissolved. Allow to cool to room temperature.

  • Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent degradation from multiple freeze-thaw cycles.

Protocol 2: General Method for Solubility Determination

If you need to determine the approximate solubility in a new solvent, this protocol provides a straightforward method.

Procedure:

  • Weigh approximately 1 mg of the compound into a small, tared vial.

  • Add the selected solvent in small, precise increments (e.g., 50 µL).

  • After each addition, cap the vial and vortex/sonicate for 2-3 minutes.

  • Visually inspect for complete dissolution against a dark background.

  • Continue adding solvent until the compound is fully dissolved.

  • Calculate the approximate solubility:

    • Solubility (mg/mL) = Mass of Compound (mg) / Total Volume of Solvent (mL)

Section 4: Chemical Rationale and Mechanistic Insights

Why is this Compound Poorly Soluble?

The solubility of a molecule is governed by the balance between its interactions with itself (crystal lattice energy) and its interactions with the solvent (solvation energy).

G cluster_0 Solid State (High Lattice Energy) cluster_1 Solution State (High Solvation Energy) Compound1 Planar Quinoline (π-π stacking) Compound2 Dipolar Aldehyde (dipole-dipole) Compound1->Compound2 Strong Intermolecular Forces LatticeEnergy Overcoming Lattice Energy Solvated Solvent molecules surround the compound LatticeEnergy->Solvated Requires Favorable Solvent Interactions

Caption: The balance between lattice energy and solvation energy.

  • High Crystal Lattice Energy: The planar, rigid structure of the quinoline ring system promotes efficient crystal packing through π-π stacking interactions. Additionally, the polar aldehyde and chloro groups can participate in dipole-dipole interactions, further strengthening the crystal lattice. A large amount of energy is required to break these interactions.

  • Solvation Energy: For dissolution to occur, the energy released when the molecule interacts with solvent molecules must be sufficient to overcome the lattice energy. Polar aprotic solvents like DMSO are excellent hydrogen bond acceptors and have large dipole moments, allowing them to effectively solvate the polar groups of the molecule and disrupt the crystal lattice.

References

  • Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. [Link]

  • International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(5), 95-99. [Link]

  • Balaji, K., et al. (2017). Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent. International Journal of Pharmaceutical Research, 9(2). [Link]

  • Romero, A. H. (2016). A Modified Procedure for the Synthesis of 2-Chloroquinoline-3-Carbaldehydes Using Phosphorus Pentachloride. Phosphorus, Sulfur, and Silicon and the Related Elements, 191(3), 288-290. [Link]

  • Wikipedia contributors. (2023). Quinoline. In Wikipedia, The Free Encyclopedia. [Link]

Sources

Technical Support Center: Purification of 2-Chloro-8-methoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Chloro-8-methoxyquinoline-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity-related issues encountered during and after its synthesis. We will move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and optimize these methods for your specific experimental context.

The primary synthetic route to this compound is the Vilsmeier-Haack reaction, typically involving the formylation of N-(2-anisyl)acetamide using a reagent prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][2][3][4] While effective, this reaction can lead to several impurities that complicate downstream applications. This guide provides a structured, question-and-answer approach to identifying and eliminating these contaminants.

Frequently Asked Questions & Troubleshooting Guide

Q1: My final product is a yellow or brownish oil, but the literature describes it as a colorless or white solid. What went wrong?

A1: Diagnosis and Explanation

This is a common issue often indicative of residual impurities or incomplete reaction. The expected product, 2-Chloro-8-methoxyquinoline-3-carbaldehyde, is a crystalline solid.[1] An oily or discolored appearance typically points to one or more of the following:

  • Unreacted Starting Material: N-(2-anisyl)acetamide may remain if the reaction did not go to completion.

  • Vilsmeier-Haack Intermediates: Complex iminium salts formed during the reaction may not have been fully hydrolyzed during the workup.[5]

  • Residual Solvents: High-boiling point solvents like DMF are notoriously difficult to remove completely and can trap other impurities, resulting in an oil.

  • Side-Products: The highly reactive Vilsmeier reagent can lead to minor, often colored, side-products.

dot

Caption: Initial troubleshooting workflow for an impure product.

Q2: My TLC plate shows a major product spot but also a baseline spot and some streaking. How do I address this?

A2: Diagnosis and Purification Strategy

This TLC profile suggests the presence of highly polar impurities.

  • Baseline Spot: This often corresponds to hydrolyzed Vilsmeier intermediates or salts that are highly polar and adsorb strongly to the silica gel.

  • Streaking: This can be caused by acidic or basic impurities interacting strongly with the silica gel, or by overloading the TLC plate. The aldehyde functional group itself can sometimes streak on silica.

For this scenario, column chromatography is the recommended method of purification. Recrystallization is unlikely to be effective as the highly polar impurities will not co-crystallize but may adhere to the surface of your desired crystals.

Column Chromatography Protocol

This protocol provides a general workflow. The specific solvent system should be optimized based on your initial TLC analysis.[6]

  • Slurry Preparation: Prepare a slurry of silica gel (100-200 mesh) in a non-polar solvent (e.g., hexane or petroleum ether).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure no air bubbles are trapped. Add a thin layer of sand on top to protect the silica bed.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column. This technique prevents the use of a strong solvent that can disrupt the column packing and leads to better separation.

    • Wet Loading: Dissolve the crude product in the smallest possible volume of the initial, least polar eluent. Carefully pipette this solution onto the top of the column.[6]

  • Elution: Begin eluting with a non-polar solvent system and gradually increase the polarity. A common starting point for quinoline aldehydes is a mixture of petroleum ether and ethyl acetate.[1][7] Monitor the fractions by TLC.

  • Fraction Collection: Collect fractions and analyze them using TLC. Combine the fractions that contain the pure product and remove the solvent under reduced pressure.

ParameterRecommended ConditionRationale
Stationary Phase Silica Gel (100-200 mesh)Standard choice for moderately polar compounds like quinoline aldehydes.
Mobile Phase (Eluent) Gradient: Petroleum Ether to Petroleum Ether:Ethyl Acetate (e.g., 9:1 -> 8:2)Starts non-polar to elute non-polar impurities first, then polarity is increased to elute the desired product.
TLC Visualization UV light (254 nm), Potassium Permanganate or Vanillin stainQuinoline ring is UV active. Stains help visualize non-UV active impurities.[6]
Q3: After purification, my yield is very low. What are the potential causes and how can I improve it?

A3: Causality and Optimization

Low yield can stem from issues in the reaction itself or losses during purification.

1. Incomplete Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is sensitive to reaction conditions. The formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃ is a critical first step.[5][8]

  • Cause: Insufficient heating or reaction time can lead to incomplete conversion of the starting N-(2-anisyl)acetamide.[1][9]

  • Solution: Ensure the reaction mixture is heated appropriately (e.g., 353 K or 80-90°C) for the recommended duration (7-15 hours).[1][9] Monitor the reaction progress by TLC until the starting material spot disappears.

2. Product Loss During Workup: The workup typically involves pouring the reaction mixture onto ice to hydrolyze intermediates and precipitate the product.[1][9]

  • Cause: If the product has some water solubility or forms a fine suspension, significant material can be lost during filtration.

  • Solution: After filtration, extract the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to recover any dissolved product.

3. Loss During Purification:

  • Cause (Recrystallization): Using too much solvent or a solvent system in which the product is too soluble at room temperature will result in significant loss.

  • Solution: Perform small-scale solvent screening to find an optimal system where the product is sparingly soluble at low temperatures but highly soluble at high temperatures. A petroleum ether/ethyl acetate mixture is often reported to be effective.[1][7]

  • Cause (Chromatography): If the product binds too strongly to the silica gel or if the chosen eluent is not polar enough, the product may not elute completely from the column.

  • Solution: Ensure the final eluent polarity is sufficient to achieve an Rf of ~0.3-0.4 on TLC for your product, which generally ensures good elution from the column.

dot

Synthesis_and_Impurities cluster_reactants Reactants cluster_reaction Vilsmeier-Haack Reaction cluster_products Crude Mixture Acet N-(2-anisyl)acetamide Reaction Cyclization & Formylation Acet->Reaction Vilsmeier Vilsmeier Reagent (DMF + POCl₃) Vilsmeier->Reaction Product 2-Chloro-8-methoxy- quinoline-3-carbaldehyde Reaction->Product Desired Path Impurity1 Unreacted Starting Material Reaction->Impurity1 Incomplete Reaction Impurity2 Hydrolyzed Intermediates Reaction->Impurity2 Incomplete Hydrolysis Impurity3 Residual DMF

Caption: Origin of common impurities during synthesis.

Q4: How can I confirm the purity and identity of my final product?

A4: Analytical Validation

Confirming the structure and purity of your final compound is a critical, self-validating step. A combination of techniques should be used:

  • Thin Layer Chromatography (TLC): A pure compound should appear as a single, well-defined spot in multiple solvent systems.

  • Melting Point: A sharp melting point that matches the literature value is a strong indicator of purity. Impurities typically depress and broaden the melting point range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This is the most powerful tool for structural confirmation. Look for the characteristic aldehyde proton singlet (around 10.5 ppm), the methoxy group singlet (around 3.9 ppm), and the distinct aromatic proton signals.[9] The absence of signals from starting materials or DMF (singlets around 8.0, 2.9, and 2.7 ppm) confirms purity.

    • ¹³C NMR: Confirms the number of unique carbons and the presence of the carbonyl carbon (aldehyde), methoxy carbon, and aromatic carbons.[9]

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound (C₁₁H₈ClNO₂, Mᵣ = 221.63).[1]

References

  • Subashini, R., et al. (2009). 2-Chloro-8-methoxyquinoline-3-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 65(11), o2720. [Link]

  • Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. [Link]

  • Chandraprakash, K., et al. (2012). 2-Methoxyquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(4), o1038. [Link]

  • MDPI (2023). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. Chem. Proc., 18, 142. [Link]

  • ResearchGate (n.d.). 2-Chloro-8-methylquinoline-3-carbaldehyde. [Link]

  • RA College (2023). SYNTHESIS AND HARACTERIZATION OF QUINOLINE DERIVATIVES CATALYSED BY β-CYCLODEXTRINE. IJRAR, 10(3). [Link]

  • Chemistry Steps (n.d.). Vilsmeier-Haack Reaction. [Link]

  • NROChemistry (n.d.). Vilsmeier-Haack Reaction. [Link]

  • SIELC Technologies (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. [Link]

  • International Journal of Chemical Studies (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. Int J Chem Stud, 4(6), 95-98. [Link]

  • Z.B. Patil College (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmaceutical Research, 4(9), 566-587. [Link]

  • National Institutes of Health (NIH) (2014). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. J Chromatogr A, 1360, 117-24. [Link]

  • Organic Chemistry Portal (n.d.). Vilsmeier-Haack Reaction. [Link]

  • ResearchGate (n.d.). 2-Chloroquinoline-3-carbaldehyde. [Link]

  • Wikipedia (n.d.). Vilsmeier–Haack reaction. [Link]

  • ResearchGate (n.d.). 2-Chlorobenzo[h]quinoline-3-carbaldehyde. [Link]

  • Semantic Scholar (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). [Link]

  • RSC Advances (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Adv., 8, 8484-8515. [Link]

  • ResearchGate (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. [Link]

  • International Journal of Chemical Studies (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. Int J Chem Stud. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2-Chloro-8-methoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 2-Chloro-8-methoxyquinoline-3-carbaldehyde. This resource is designed for researchers, process chemists, and drug development professionals to navigate the complexities of scaling this synthesis from the bench to pilot plant or manufacturing scale. We will address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and field experience.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis of 2-Chloro-8-methoxyquinoline-3-carbaldehyde.

Q1: What is the most common and scalable synthetic route for 2-Chloro-8-methoxyquinoline-3-carbaldehyde?

The most prevalent and industrially adopted method is the Vilsmeier-Haack reaction .[1][2] This one-pot reaction utilizes an activated N-arylacetamide, in this case, N-(2-methoxyphenyl)acetamide, which undergoes cyclization and formylation to yield the target quinoline structure.[3][4] The Vilsmeier-Haack reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), serves as the electrophile for the transformation.[5]

Q2: Can you outline the mechanism for the Vilsmeier-Haack synthesis of this quinoline derivative?

Certainly. The reaction proceeds through two main stages:

  • Formation of the Vilsmeier Reagent: DMF, a nucleophilic amide, attacks the electrophilic phosphorus center of POCl₃. This is followed by the elimination of a phosphate species to form the highly electrophilic chloroiminium ion, commonly known as the Vilsmeier reagent.[5]

  • Electrophilic Attack and Cyclization: The electron-rich aromatic ring of N-(2-methoxyphenyl)acetamide attacks the Vilsmeier reagent. A subsequent intramolecular cyclization, driven by the acetamide group, followed by dehydration and elimination steps, leads to the formation of the 2-chloroquinoline ring system with the integrated 3-carbaldehyde group.[3]

Q3: What are the primary safety concerns when scaling up this reaction?

The Vilsmeier-Haack reaction presents two significant thermal hazards that are magnified at scale:

  • Exothermic Reagent Formation: The reaction between DMF and POCl₃ is highly exothermic. At a large scale, the reduced surface-area-to-volume ratio makes heat dissipation challenging.[6] Uncontrolled addition can lead to a dangerous thermal runaway.[7]

  • Thermal Instability: The Vilsmeier reagent itself, and the reaction mixture as a whole, can be thermally unstable. Holding the reaction at elevated temperatures for extended periods can lead to decomposition, generating gas and a rapid increase in pressure and temperature.[7]

Therefore, stringent temperature control, controlled addition rates via a dosing pump, and robust cooling capacity in the reactor are non-negotiable safety requirements. All operations should be conducted in a well-ventilated area to handle the evolution of HCl gas during the reaction and work-up.

Section 2: Troubleshooting Guide

This guide is structured to provide direct answers to specific problems you may encounter during your scale-up campaign.

Issue 1: The Reaction Yield is Significantly Lower Than on the Lab Scale.

Q: We achieved an 85% yield in the lab, but on a 5 kg scale, the yield has dropped to 50%. What are the likely causes and how can we fix this?

A drop in yield upon scale-up is a common challenge and often points to issues with mass and heat transfer.[6]

  • Cause A: Inefficient Mixing and Localized Hot Spots.

    • Explanation: In large reactors, magnetic stirring is insufficient. Inefficient overhead stirring can create localized areas of high reactant concentration or "hot spots" where the exotherm is not dissipated. This leads to the formation of degradation products and impurities.[6]

    • Solution: Employ an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine) to ensure the reaction mixture is homogeneous. Monitor the internal reaction temperature with a calibrated probe, not just the jacket temperature.[6]

  • Cause B: Poor Quality or Wet Reagents.

    • Explanation: The Vilsmeier-Haack reaction is highly sensitive to moisture. Water reacts with both POCl₃ and the Vilsmeier reagent, quenching the reaction. DMF can also degrade over time to produce dimethylamine, which consumes the reagent.[8][9]

    • Solution: Always use fresh, anhydrous grade DMF and POCl₃. Ensure all reagents are stored under inert, dry conditions. It is good practice to perform a quality check (e.g., Karl Fischer titration for water content) on incoming raw materials.[8]

  • Cause C: Improper Reaction Concentration or Stoichiometry.

    • Explanation: The optimal concentration on a small scale may not be ideal for a larger batch due to changes in solubility and heat transfer dynamics.[6] The molar ratio of POCl₃ to DMF and the substrate is also critical; an insufficient excess of the Vilsmeier reagent can lead to an incomplete reaction.[8]

    • Solution: You may need to slightly re-optimize the solvent volume. For stoichiometry, literature often suggests a significant excess of POCl₃ relative to the acetanilide substrate to drive the reaction to completion.[4]

Issue 2: The Product Fails to Precipitate During Work-up, or Oiled Out.

Q: After heating for 15 hours, we cooled the reaction and poured it into crushed ice as per the lab procedure. However, no solid crashed out. What should we do?

This is a frequent issue during work-up, especially if minor impurities are present that act as oils.

  • Cause A: Incorrect pH.

    • Explanation: The product is a solid in its neutral form. The work-up involves quenching the highly acidic reaction mixture. Incomplete neutralization will keep the product protonated and potentially soluble as a quinolinium salt.[10]

    • Solution: After pouring the reaction mixture into ice, slowly and carefully add a base like sodium carbonate or sodium hydroxide solution until the pH of the aqueous slurry is neutral to slightly basic (pH 7-8).[8][10] Vigorous stirring is essential during neutralization to ensure homogeneity and prevent localized pH spikes.

  • Cause B: Supersaturation or Oiling Out.

    • Explanation: The product may be forming a supersaturated solution or separating as an oil instead of a crystalline solid.

    • Solution 1 (Induce Crystallization): Try "seeding" the mixture with a few crystals of pure product from a previous batch. If unavailable, try scratching the inside of the vessel with a glass rod at the liquid-air interface. Sometimes, adding a small amount of a non-polar co-solvent like heptane can help induce precipitation.

    • Solution 2 (Extraction): If precipitation cannot be induced, the only alternative is to perform a liquid-liquid extraction. Extract the aqueous mixture multiple times with a suitable organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[8] You can then attempt purification via recrystallization.

Issue 3: The Final Product Purity is Low, and Recrystallization is Ineffective.

Q: Our crude product is only 90% pure by HPLC, and we are struggling to improve it by recrystallization. What impurities should we expect and how can we remove them?

  • Cause A: Unreacted Starting Material.

    • Explanation: N-(2-methoxyphenyl)acetamide may remain if the reaction did not go to completion.

    • Solution: This impurity is typically more polar than the product. During recrystallization, it may remain in the mother liquor. Experiment with different solvent systems. A common and effective method for this specific compound is recrystallization from a petroleum ether/ethyl acetate mixture.[4]

  • Cause B: Isomeric Impurities.

    • Explanation: Depending on the exact substrate and conditions, minor amounts of other regioisomers could potentially form, although the directing effects of the methoxy and acetamido groups strongly favor the desired product.

    • Solution: Isomeric impurities are often very difficult to remove by recrystallization. If this is the case, a re-evaluation of the reaction conditions (e.g., lowering the temperature) to improve selectivity is the best approach.[8] If all else fails, column chromatography on a preparative scale might be necessary, though it is less economical for large quantities.[6]

Section 3: Protocols & Data

Protocol 3.1: Lab-Scale vs. Scale-Up Parameter Comparison

The following table illustrates typical adjustments when moving from a lab-scale (10 mmol) to a pilot-scale (1.0 mol) synthesis.

ParameterLab-Scale (10 mmol)Pilot-Scale (1.0 mol)Rationale for Change
N-(2-methoxyphenyl)acetamide 1.65 g165.0 gDirect 100x scale-up of mass.
DMF (Anhydrous) 2.3 mL (30 mmol)230 mL (3.0 mol)Molar ratio to substrate maintained.
POCl₃ 6.5 mL (70 mmol)650 mL (7.0 mol)Molar ratio maintained; ensures sufficient Vilsmeier reagent.[4]
Reaction Temperature 80 °C (Oil Bath)75-80 °C (Jacketed Reactor)A slightly lower jacket setpoint may be needed to control the internal temperature due to the reaction exotherm.[6]
Addition Method Manual dropwise additionControlled addition via pumpEssential for controlling the exotherm at scale.
Work-up Quench Pour into beaker of iceReverse addition into a separate reactor with ice/waterSafer and provides better temperature control during the quench.
Purification Flash Column ChromatographyRecrystallizationRecrystallization is a more scalable and economical purification method.[6]
Typical Yield ~85%70-80%A slight decrease in yield is common on scale-up; significant drops indicate process control issues.[6]
Protocol 3.2: Detailed Scale-Up Synthesis Procedure (1.0 mol)

Warning: This reaction is highly exothermic and generates HCl gas. It must be performed in a suitable jacketed glass reactor within a walk-in fume hood by trained personnel with appropriate personal protective equipment (PPE).

  • Vilsmeier Reagent Preparation:

    • Charge anhydrous DMF (230 mL, 3.0 mol) into a dry, inerted, jacketed reactor equipped with an overhead stirrer, temperature probe, and a line to a scrubber.

    • Cool the DMF to 0-5 °C using the reactor jacket.

    • Slowly add POCl₃ (650 mL, 7.0 mol) subsurface via a dosing pump over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

    • Once the addition is complete, allow the mixture to stir at 5-10 °C for 30 minutes. The formation of the Vilsmeier reagent, a whitish solid, should be observed.

  • Reaction with Acetanilide:

    • Add N-(2-methoxyphenyl)acetamide (165.0 g, 1.0 mol) to the reactor in portions, keeping the internal temperature below 20 °C.

    • Once the addition is complete, slowly heat the reaction mixture to 80 °C.[4]

    • Maintain the reaction at 80 °C for 15 hours.[4] Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up and Isolation:

    • In a separate, larger reactor, prepare a mixture of crushed ice and water (approx. 5 L).

    • Cool the completed reaction mixture to room temperature.

    • Slowly transfer the reaction mixture into the ice/water slurry with vigorous stirring. The temperature of the quench mixture should be kept below 25 °C.

    • Once the transfer is complete, adjust the pH of the slurry to 7-8 by the slow addition of a 20% aqueous sodium carbonate solution.

    • Stir the resulting slurry for 1-2 hours to allow for complete precipitation.

    • Isolate the solid product by filtration. Wash the filter cake thoroughly with water until the filtrate is neutral.

    • Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Protocol 3.3: Purification by Recrystallization
  • Transfer the crude, dry 2-Chloro-8-methoxyquinoline-3-carbaldehyde to a clean reactor.

  • Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • While hot, slowly add petroleum ether (or hexane) until the solution becomes faintly turbid.

  • Add a few drops of hot ethyl acetate to redissolve the turbidity.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1-2 hours to maximize crystallization.

  • Collect the purified crystals by filtration, wash with a small amount of cold petroleum ether, and dry under vacuum.[4]

Section 4: Visual Guides & Workflows

Diagram 4.1: Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Quinoline Formation DMF DMF Intermediate1 Adduct DMF->Intermediate1 + POCl₃ POCl3 POCl₃ POCl3->Intermediate1 Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->Vilsmeier_Reagent - OPOCl₂⁻ Intermediate2 Iminium Adduct Vilsmeier_Reagent->Intermediate2 Acetanilide N-(2-methoxyphenyl) acetamide Acetanilide->Intermediate2 + Vilsmeier Reagent Cyclized Cyclized Intermediate Intermediate2->Cyclized Intramolecular Cyclization Product 2-Chloro-8-methoxy quinoline-3-carbaldehyde Cyclized->Product Dehydration & Hydrolysis

Caption: Vilsmeier-Haack synthesis of the target quinoline.

Diagram 4.2: Troubleshooting Workflow for Low Yield

Troubleshooting Start Low Yield Observed During Scale-Up CheckReagents Are DMF and POCl₃ fresh and anhydrous? Start->CheckReagents CheckTemp Was internal temperature controlled (no exotherm spike)? CheckReagents->CheckTemp Yes Sol_Reagents Action: Use fresh, anhydrous reagents. CheckReagents->Sol_Reagents No CheckTLC TLC/HPLC shows significant starting material? CheckTemp->CheckTLC Yes Sol_Temp Action: Improve cooling, reduce addition rate. CheckTemp->Sol_Temp No CheckWorkup Was work-up pH confirmed to be 7-8? CheckTLC->CheckWorkup No Sol_Time Action: Increase reaction time or temperature slightly. CheckTLC->Sol_Time Yes Sol_Workup Action: Re-check pH. Consider extraction. CheckWorkup->Sol_Workup No End Yield Improved CheckWorkup->End Yes Sol_Reagents->Start Sol_Temp->Start Sol_Time->Start Sol_Workup->Start

Caption: Decision tree for troubleshooting low yield issues.

References

  • BenchChem. (2025). Technical Support Center: Scale-Up Synthesis of Quinoline Derivatives.
  • BenchChem. (2025). Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide.
  • Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8, 8484-8515. Available at: [Link]

  • Subashini, R., et al. (2009). 2-Chloro-8-methoxyquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2720. Available at: [Link]

  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Available at: [Link]

  • ResearchGate. (2019). Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline? Available at: [Link]

  • International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. Available at: [Link]

  • International Journal of Pharmaceutical Erudition. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • ResearchGate. (2020). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Available at: [Link]

  • RSC Advances. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Available at: [Link]

Sources

Technical Support Center: Stability and Reaction Optimization for 2-Chloro-8-methoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 2-Chloro-8-methoxyquinoline-3-carbaldehyde. This versatile synthetic intermediate is crucial for the development of novel therapeutics and functional materials. However, its reactivity, particularly at the C2-chloro and C3-formyl positions, can also make it susceptible to decomposition under certain experimental conditions.

This guide provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you maximize your reaction yields and ensure the integrity of your compound. We will explore the causality behind common experimental pitfalls and offer field-proven solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the handling and stability of 2-Chloro-8-methoxyquinoline-3-carbaldehyde.

Q1: What are the optimal storage conditions for 2-Chloro-8-methoxyquinoline-3-carbaldehyde?

A: Proper storage is the first line of defense against degradation. Based on the general stability of substituted quinolines and related chloro-heterocycles, we recommend the following:

  • Temperature: Store in a cool environment, preferably refrigerated (2-8°C) for long-term storage.[1] Studies on similar quinolone structures show degradation can occur over time even at 4°C, but it is significantly slower than at ambient temperatures.[2]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to atmospheric moisture and oxygen, which can participate in hydrolytic and oxidative degradation pathways.

  • Light: Keep the compound in an amber vial or otherwise protected from light.[3] Aromatic aldehydes and halogenated heterocycles can be susceptible to photodegradation.

  • Container: Use a tightly sealed container to prevent moisture ingress.[4]

Q2: What is the general pH stability of this compound, and how does it affect my reaction setup?

A: The quinoline scaffold is a weak base, making its stability and solubility highly dependent on pH.[5][6]

  • Acidic Conditions (pH < 4): Strongly acidic conditions can lead to the protonation of the quinoline nitrogen. While this can increase solubility in aqueous media, it can also activate the ring towards certain undesired reactions. More importantly, heating in the presence of acid and water can facilitate the hydrolysis of the C2-chloro group to a hydroxyl group, forming the corresponding 2-oxo-1,2-dihydroquinoline-3-carbaldehyde.[7]

  • Basic Conditions (pH > 8): Strong bases (e.g., NaOH, KOH) are highly detrimental, especially at elevated temperatures. They readily act as nucleophiles, attacking the electron-deficient C2 position to displace the chloride and form the 2-hydroxy derivative.[8] This is one of the most common decomposition pathways. Use mild, non-nucleophilic organic bases (e.g., triethylamine, DIPEA) where possible, and add them at low temperatures.

  • Neutral Conditions (pH 6-8): The compound is most stable in a neutral or near-neutral pH range. When performing aqueous work-ups, ensure the pH is adjusted accordingly before extraction.

Q3: Are there any classes of reagents that are generally incompatible with 2-Chloro-8-methoxyquinoline-3-carbaldehyde?

A: Yes. Beyond strong acids and bases, exercise caution with the following:

  • Strong Oxidizing Agents: Reagents like KMnO₄, concentrated H₂O₂, or ozonolysis conditions can degrade the quinoline ring system and oxidize the sensitive aldehyde group to a carboxylic acid.[9]

  • Strong Reducing Agents: Potent reducing agents like LiAlH₄ can reduce the aldehyde group to an alcohol, but may also affect the chloro-substituent under harsh conditions.[7] Use milder reagents like NaBH₄ if only aldehyde reduction is desired.

  • Uncontrolled Nucleophiles: As discussed, strong nucleophiles (hydroxides, alkoxides, primary/secondary amines at high temperatures) can displace the C2-chloro group.[10] Reactions with nucleophiles should be carefully temperature-controlled.

Section 2: Troubleshooting Guide for Reactions

This guide provides a problem-and-solution format for issues encountered during synthesis.

Q4: My reaction mixture is turning dark brown or black upon heating. What does this indicate?

A: A dark discoloration, often leading to tar-like substances, is a definitive sign of significant decomposition or polymerization.

  • Causality: The primary cause is excessive heat. High temperatures provide the activation energy for multiple degradation pathways simultaneously. In the context of the Vilsmeier-Haack synthesis of this compound, temperatures must be carefully controlled, as overheating is known to destroy the product.[11] The aldehyde group itself can also polymerize or undergo side reactions at high temperatures.

  • Solutions:

    • Reduce Reaction Temperature: Determine if the reaction can proceed at a lower temperature, even if it requires a longer reaction time. A 10°C reduction can have a significant impact.

    • Ensure Uniform Heating: Use an oil bath and magnetic stirring to avoid localized "hot spots" that can occur with a heating mantle.

    • Check for Oxygen: If not already doing so, run the reaction under an inert atmosphere. Oxygen can promote the formation of radical species at high temperatures, leading to complex decomposition products.

Q5: I'm observing a low yield and multiple unexpected spots on my TLC analysis. How can I identify and prevent these side reactions?

A: Low yields and multiple TLC spots point to competing side reactions. The most common culprits are hydrolysis of the C2-chloro group and reactions involving the aldehyde.

  • Causality & Identification:

    • Hydrolysis Product: An unexpected product with lower Rf on silica gel (due to increased polarity) is likely the 2-hydroxy/2-oxo analog. This is caused by trace water in your reagents or solvents, especially when a base or acid is present and the reaction is heated.[7]

    • Oxidation Product: If the reaction is exposed to air, the aldehyde may be oxidized to the corresponding carboxylic acid, another polar byproduct.

    • Cannizzaro-type Reactions: In the presence of a strong base and the absence of other electrophiles, aldehydes lacking an alpha-proton can undergo disproportionation.

  • Preventative Measures:

    • Use Anhydrous Solvents: Dry your solvents using appropriate methods (e.g., molecular sieves, distillation) before use.

    • Control Reagent Addition: Add reagents, especially bases or nucleophiles, slowly and at a reduced temperature (e.g., 0°C) before allowing the reaction to warm.

    • Inert Atmosphere: Purge the reaction vessel with nitrogen or argon before adding reagents to minimize moisture and oxygen.

    • Characterize Byproducts: If possible, isolate and characterize a major byproduct. Knowing its structure provides definitive proof of the decomposition pathway, allowing you to address the specific cause.

Q6: The 2-chloro group is being unexpectedly substituted by my amine/nucleophile instead of reacting with the aldehyde. How can I improve selectivity?

A: This is a common challenge of chemoselectivity. Both the C2 and C3 positions are electrophilic. The C2 position is susceptible to nucleophilic aromatic substitution (SNAr), while the C3-aldehyde is susceptible to nucleophilic addition.

  • Causality: The SNAr reaction at the C2 position is typically slower than nucleophilic addition to the aldehyde but is often irreversible and favored by higher temperatures. If your goal is to form a Schiff base (imine) at the aldehyde, but you are getting C2-substitution, your reaction conditions are likely too harsh.

  • Solutions:

    • Lower the Temperature: Schiff base formation can often be achieved at room temperature or with gentle warming (40-50°C), whereas SNAr may require higher temperatures (>80°C). This is the most critical parameter to adjust.

    • Use a Catalyst: For Schiff base formation, a catalytic amount of a mild acid (e.g., acetic acid) can accelerate the desired reaction at the aldehyde without significantly promoting C2-substitution.

    • Reduce Reaction Time: Monitor the reaction closely by TLC. Stop the reaction as soon as the starting material is consumed to prevent the slower, undesired C2-substitution from becoming a major pathway.

    • Protecting Groups: In complex syntheses, if selectivity cannot be controlled by reaction conditions, consider protecting the aldehyde group (e.g., as an acetal) before performing a reaction at the C2 position. The acetal can be formed by reacting the aldehyde with ethylene glycol in the presence of an acid catalyst.[10]

Section 3: Protocols and Best Practices
Optimized Parameters for Reaction Stability

This table summarizes key experimental parameters and provides recommendations to minimize the decomposition of 2-Chloro-8-methoxyquinoline-3-carbaldehyde.

ParameterHigh-Risk Condition (Promotes Decomposition)Recommended "Safe" ProtocolRationale
Temperature > 90°C, especially with nucleophiles or protic solvents.0°C for reagent addition; 25-60°C for reaction.Minimizes activation energy for side reactions like SNAr and polymerization.[11]
pH / Base Strong inorganic bases (NaOH, KOH, etc.).Mild organic bases (Et₃N, DIPEA) or inorganic carbonates (K₂CO₃, Cs₂CO₃).Avoids strong nucleophiles that readily displace the C2-chloro group.[8]
pH / Acid Strong mineral acids (HCl, H₂SO₄) with heating.Catalytic amounts of mild acids (AcOH, p-TsOH).Prevents significant hydrolysis of the C2-chloro group.[7]
Solvent Protic solvents (H₂O, MeOH) at high temps; "wet" aprotic solvents.Anhydrous aprotic solvents (THF, Dioxane, Toluene, CH₂Cl₂).Reduces the source of protons and nucleophiles (H₂O) for hydrolysis.
Atmosphere Ambient air, especially when heated.Inert (N₂ or Ar).Prevents oxidation of the aldehyde and formation of moisture-promoted byproducts.
Example Protocol: High-Yield Schiff Base Formation

This protocol details the condensation of 2-Chloro-8-methoxyquinoline-3-carbaldehyde with aniline, incorporating best practices to prevent decomposition.

  • Vessel Preparation: A 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is dried in an oven and allowed to cool under a stream of dry nitrogen.

  • Reagent Loading:

    • Add 2-Chloro-8-methoxyquinoline-3-carbaldehyde (1.00 g, 4.51 mmol) to the flask.

    • Add 50 mL of anhydrous toluene via cannula or syringe.

    • Stir the mixture at room temperature until the solid is fully dissolved.

  • Reactant Addition:

    • Add aniline (0.42 g, 4.51 mmol, 1.0 eq.) dropwise via syringe.

    • Add 3 drops of glacial acetic acid as a catalyst.

  • Reaction Execution:

    • Heat the reaction mixture to 60°C using a pre-heated oil bath. (Critical Step: Avoid aggressive heating).

    • Monitor the reaction progress every 30 minutes using TLC (e.g., 3:7 Ethyl Acetate:Hexane). The product should have a higher Rf than the starting aldehyde.

    • The reaction is typically complete within 2-4 hours.

  • Work-up & Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Redissolve the crude residue in dichloromethane (50 mL) and wash with a saturated sodium bicarbonate solution (2 x 20 mL) to neutralize the acetic acid catalyst.

    • Wash with brine (1 x 20 mL), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography or recrystallization from ethanol to yield the pure Schiff base.

Section 4: Visualized Mechanistic and Troubleshooting Guides
Potential Decomposition Pathways

The following diagram illustrates the primary degradation pathways for 2-Chloro-8-methoxyquinoline-3-carbaldehyde under common destabilizing conditions.

G Start 2-Chloro-8-methoxy quinoline-3-carbaldehyde Desired Desired Product (e.g., Schiff Base) Start->Desired Controlled Conditions (e.g., Mild Base/Acid, < 60°C) Hydrolysis 2-Hydroxy-8-methoxy quinoline-3-carbaldehyde Start->Hydrolysis Strong Base (OH⁻) or Acid (H₃O⁺) + Heat Oxidation 2-Chloro-8-methoxy quinoline-3-carboxylic acid Start->Oxidation O₂ / Oxidizing Agent Tar Polymerization / Tar Start->Tar Excessive Heat (> 100°C)

Caption: Key decomposition pathways versus the desired reaction.

Troubleshooting Workflow

Use this decision tree to diagnose and resolve issues during your reaction.

G Start Start Reaction Q1 Reaction Discoloring (Dark Brown/Black)? Start->Q1 A1 Reduce Temperature Degas Solvents Run under Inert Gas Q1->A1 Yes Q2 TLC shows multiple new polar spots? Q1->Q2 No A1->Q2 A2 Use Anhydrous Solvents Check for H₂O in reagents Ensure Inert Atmosphere Q2->A2 Yes Q3 Major byproduct is C2-substituted product? Q2->Q3 No A2->Q3 A3 Lower Reaction Temp Add Mild Acid Catalyst Reduce Reaction Time Q3->A3 Yes End Proceed to Workup Q3->End No A3->End

Sources

Technical Support Center: Purification of 2-Chloro-8-methoxyquinoline-3-carbaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the chromatographic purification of 2-Chloro-8-methoxyquinoline-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of isolating this important synthetic intermediate. As a key building block in medicinal chemistry, obtaining high-purity 2-Chloro-8-methoxyquinoline-3-carbaldehyde is critical for the success of subsequent synthetic steps.[1][2]

This document moves beyond a simple protocol, offering in-depth troubleshooting advice and evidence-based solutions derived from established chemical principles and field experience. We will address common pitfalls, from poor separation to product degradation, providing you with the expertise to optimize your purification workflow.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions researchers have before undertaking the purification.

Q1: What is the most suitable stationary phase for purifying 2-Chloro-8-methoxyquinoline-3-carbaldehyde? A1: For most applications, silica gel (60-120 or 230-400 mesh for flash chromatography) is the standard and most effective stationary phase. However, quinoline derivatives possess a basic nitrogen atom that can interact strongly with the acidic surface of silica, sometimes leading to tailing or irreversible adsorption.[3] If significant streaking or low recovery is observed, consider using neutral alumina or deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (typically 0.1-1%).[3][4]

Q2: How do I determine the optimal solvent system (mobile phase) for my column? A2: The ideal solvent system is best determined empirically using Thin-Layer Chromatography (TLC) prior to running the column.[5] The goal is to find a solvent mixture that provides a retention factor (Rf) for the target compound between 0.25 and 0.35 .[6] This Rf range ensures that the compound moves efficiently through the column without eluting too quickly (risking co-elution with impurities) or too slowly (leading to band broadening).[6] A common starting point for quinoline derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[7][8]

Q3: How can I visualize the compound spots on a TLC plate? A3: 2-Chloro-8-methoxyquinoline-3-carbaldehyde is an aromatic, conjugated system and should be readily visible under UV light at 254 nm .[4] For confirmation or if UV activity is weak, specific chemical stains can be employed. A 2,4-Dinitrophenylhydrazine (DNPH) stain is highly effective as it reacts specifically with the aldehyde functional group to produce a distinct yellow or orange spot.[4] An iodine chamber can also be used as a general-purpose stain for many organic compounds.[4]

Q4: What are the most probable impurities I will encounter? A4: The impurities largely depend on the synthetic route used. If the compound is synthesized via the Vilsmeier-Haack reaction, common impurities include unreacted acetanilide starting materials, residual Vilsmeier reagent hydrolysis products (like DMF), and polymeric tar-like substances.[9][10][11][12] Incomplete reactions or side reactions can also lead to related quinoline analogs. A thorough work-up, including a basic wash, is crucial to remove acidic byproducts before attempting chromatography.[11]

Troubleshooting Guide: From Problem to Solution

This guide provides a systematic approach to resolving common issues encountered during the column chromatography of 2-Chloro-8-methoxyquinoline-3-carbaldehyde.

Problem 1: Poor Separation or Overlapping Spots
  • Likely Cause & Rationale: The most common reason is a suboptimal mobile phase that does not have sufficient selectivity for the compound versus its impurities. If the Rf values of your product and an impurity are too close on the TLC plate, they will not separate on the column. Another frequent cause is overloading the column, where the sample band is too concentrated, exceeding the separation capacity of the stationary phase and causing bands to merge.[4]

  • Solution Pathway:

    • Re-optimize the Mobile Phase: Systematically screen different solvent ratios using TLC. If a hexane/ethyl acetate system fails, try changing one of the components. For example, substituting dichloromethane for hexanes can alter the selectivity.[7][13]

    • Employ Gradient Elution: Start the column with a less polar solvent system to elute non-polar impurities first. Then, gradually and systematically increase the solvent polarity to elute your target compound, leaving more polar impurities behind.[13]

    • Reduce Sample Load: Ensure you are using an appropriate ratio of stationary phase to crude product. For difficult separations, a ratio of 100:1 (silica:crude, by weight) may be necessary. For routine purifications, 30:1 to 50:1 is a good starting point.[4]

Problem 2: Significant Streaking or Tailing of the Compound Spot
  • Likely Cause & Rationale: This is a classic sign of strong, undesirable interactions between the analyte and the stationary phase. The basic nitrogen on the quinoline ring can bind tightly to the acidic silanol groups on the surface of silica gel, causing the compound to "drag" down the column instead of moving in a tight band.[3]

  • Solution Pathway:

    • Add a Basic Modifier: Incorporate a small amount (0.1-1%) of triethylamine (Et3N) or pyridine into your eluent. These bases will preferentially bind to the acidic sites on the silica, masking them from your compound and allowing for more symmetrical peak shapes.

    • Switch to a Different Stationary Phase: If a basic modifier is ineffective or undesirable for downstream applications, switch to a more inert stationary phase like neutral alumina.[4]

    • Use Dry Loading: Ensure the compound is loaded onto the column in a very narrow band. Wet loading with a solvent in which the compound is highly soluble can cause the initial band to be too diffuse. Dry loading the compound pre-adsorbed onto a small amount of silica is often superior.[4]

Problem 3: Low Yield or Complete Loss of Product on the Column
  • Likely Cause & Rationale: The compound may be irreversibly adsorbing to the stationary phase due to the issues described in Problem 2, or it may be decomposing. Aldehydes can be susceptible to oxidation or other reactions on acidic surfaces over long periods.

  • Solution Pathway:

    • Implement Solutions from Problem 2: Using a basic modifier or switching to alumina is the first line of defense against irreversible adsorption.

    • Run the Column Faster: Minimize the residence time of the compound on the column. Use flash chromatography (applying positive pressure) to accelerate the elution process.

    • Ensure High-Quality Reagents: Use freshly distilled, high-purity solvents. Impurities in solvents (e.g., peroxides in old ether or acid in chloroform) can degrade sensitive compounds.

Troubleshooting Workflow Diagram

The following diagram provides a visual decision-making tool for troubleshooting common column chromatography issues.

Caption: Troubleshooting workflow for column chromatography purification.

Quantitative Data & Recommended Starting Parameters

The table below summarizes key parameters and suggested starting points for the purification. These should be optimized using TLC for each specific crude sample.

ParameterRecommended Value / SystemRationale & Notes
Stationary Phase Silica Gel, 230-400 meshStandard choice for flash chromatography, providing high resolution. Consider neutral alumina if basicity is an issue.
Stationary:Crude Ratio 30:1 to 100:1 (w/w)Use a higher ratio for difficult separations to prevent overloading.[4]
TLC Target Rf 0.25 - 0.35This Rf value provides the best balance for good separation on a column.[6]
Common Solvent Systems 1. Hexane / Ethyl Acetate2. Dichloromethane / MethanolHexane/EtOAc is a versatile, standard system.[7] DCM/MeOH is used for more polar compounds.[7] Start with low polarity and increase gradually.
Visualization Method UV Lamp (254 nm)The quinoline core is strongly UV-active.[4]
Basic Modifier Triethylamine (0.1 - 1% v/v)Add to the eluent to mitigate peak tailing caused by interaction with acidic silica.
Detailed Experimental Protocol: Flash Column Chromatography

This protocol outlines a general procedure for the purification of 2-Chloro-8-methoxyquinoline-3-carbaldehyde.

1. Preparation of the Column
  • Select a glass column of appropriate size for the amount of silica gel needed.

  • Secure the column vertically to a stand in a fume hood.

  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane). The consistency should be like a thin milkshake.[4]

  • Gently pour the slurry into the column. Tap the side of the column continuously to ensure the silica packs down evenly without air bubbles.

  • Once packed, add a thin layer of sand (approx. 0.5 cm) to the top of the silica bed to prevent it from being disturbed.[4]

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

2. Sample Loading (Dry Loading Method)
  • Dissolve the crude 2-Chloro-8-methoxyquinoline-3-carbaldehyde in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

  • To this solution, add a small amount of silica gel (approx. 2-3 times the weight of your crude product).

  • Remove the solvent completely under reduced pressure (using a rotary evaporator) until a fine, free-flowing powder is obtained.[4]

  • Carefully add this powder to the top of the packed column, creating a thin, even layer.

3. Elution and Fraction Collection
  • Gently add the initial, non-polar eluent to the column.

  • Apply gentle air pressure to the top of the column to initiate a steady flow (for flash chromatography, a flow rate of ~2 inches/minute is typical).

  • Begin collecting fractions in test tubes or vials. The fraction size should be consistent (e.g., 10-20 mL depending on column size).

  • If using gradient elution, gradually increase the percentage of the more polar solvent according to your TLC optimization. A stepwise gradient (e.g., 5% EtOAc -> 10% EtOAc -> 20% EtOAc) is common.

4. Analysis of Fractions
  • Monitor the collected fractions by TLC to identify which ones contain the desired product. Spot every few fractions on a TLC plate.

  • Combine the fractions that contain the pure product.

  • Remove the solvent from the combined pure fractions under reduced pressure to yield the purified 2-Chloro-8-methoxyquinoline-3-carbaldehyde.

Purification Workflow Diagram dot

G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry in Non-Polar Eluent pack_column Pack Column & Add Protective Sand Layer prep_slurry->pack_column load Load Powder onto Column dissolve Dissolve Crude Product adsorb Adsorb onto Silica Gel dissolve->adsorb evaporate Evaporate to Dry Powder adsorb->evaporate evaporate->load elute Elute with Gradient (Increasing Polarity) collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine isolate Evaporate Solvent to Isolate Final Product combine->isolate

Sources

Validation & Comparative

A Comparative Guide to 2-Chloro-8-methoxyquinoline-3-carbaldehyde and its Analogs in Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug discovery and organic synthesis, the quinoline scaffold remains a cornerstone of innovation. Its inherent biological activities and synthetic versatility have cemented its place in the medicinal chemist's toolbox. Within this broad class of compounds, quinoline aldehydes, particularly those functionalized at the 2 and 3 positions, serve as powerful intermediates for the construction of complex heterocyclic systems. This guide provides an in-depth comparative analysis of 2-Chloro-8-methoxyquinoline-3-carbaldehyde against other key quinoline aldehydes, offering insights into their synthetic utility, reactivity, and the biological relevance of their derivatives.

The Quinoline Aldehyde Core: A Gateway to Molecular Diversity

Quinoline derivatives are renowned for their wide spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3] The introduction of a carbaldehyde group at the C3 position and a reactive handle, such as a chlorine atom at the C2 position, transforms the simple quinoline core into a versatile synthon. This strategic functionalization allows for a multitude of chemical transformations, paving the way for the synthesis of novel drug candidates and functional materials.

The general synthetic route to 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction, a robust and widely adopted method.[2][4][5] This reaction involves the formylation of an appropriate N-arylacetamide using a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Figure 1: General synthesis of 2-chloroquinoline-3-carbaldehydes.

This guide will focus on a comparative analysis of three key quinoline aldehydes, with 2-Chloro-8-methoxyquinoline-3-carbaldehyde as our primary subject.

CompoundStructureKey Features
A: 2-Chloro-8-methoxyquinoline-3-carbaldehyde Methoxy group at C8 influences electronic properties and potential for hydrogen bonding.
B: 2-Chloro-6-methylquinoline-3-carbaldehyde Methyl group at C6 provides a lipophilic handle and can influence metabolic stability.
C: 2-Methoxyquinoline-3-carbaldehyde Methoxy group at C2 alters the reactivity profile compared to its chloro-analog.

Comparative Reactivity and Synthetic Potential

The reactivity of these quinoline aldehydes is primarily dictated by the substituents at the C2, C6, and C8 positions. Understanding these differences is crucial for designing efficient synthetic routes.

Nucleophilic Substitution at the C2 Position

The chlorine atom at the C2 position of Compounds A and B is a key reactive site, susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of functional groups, including amines, thiols, and alkoxides.

The electron-donating nature of the methoxy group at C8 in Compound A can slightly decrease the electrophilicity of the C2 carbon compared to the methyl group at C6 in Compound B . However, in practice, both compounds readily undergo SNAr reactions. For instance, reaction with piperazine derivatives is a common strategy to introduce a pharmacophore known for its prevalence in CNS-active drugs.[6]

In contrast, Compound C lacks the reactive chloro handle at the C2 position. Its methoxy group is generally less prone to substitution, thus limiting its utility in SNAr-based library synthesis. However, it serves as a valuable precursor where a C2-methoxy moiety is desired in the final product. Methoxy-substituted quinolines are important intermediates in the synthesis of KDR kinase inhibitors.[1][3]

Reactions of the C3-Carbaldehyde Group

The aldehyde functionality at the C3 position is a versatile handle for a plethora of chemical transformations, including:

  • Condensation Reactions: The aldehyde group readily condenses with primary amines to form Schiff bases, which can be further cyclized to generate fused heterocyclic systems. This is a widely used strategy in the synthesis of novel bioactive compounds.[2][4]

  • Reductive Amination: The aldehyde can be converted to an amine via reductive amination, providing a route to quinolinyl-methanamine derivatives.

  • Oxidation: The aldehyde can be oxidized to a carboxylic acid, opening up another avenue for functionalization, such as amide bond formation.

  • Wittig and Related Reactions: The aldehyde can participate in olefination reactions to introduce carbon-carbon double bonds.

The electronic nature of the substituents on the quinoline ring can influence the reactivity of the aldehyde group. The electron-donating methoxy group in Compound A and the methyl group in Compound B may slightly decrease the electrophilicity of the aldehyde carbon compared to an unsubstituted analog. However, for most synthetic purposes, this effect is not prohibitive.

Comparative Performance in Multicomponent Reactions

Multicomponent reactions (MCRs) are a powerful tool in drug discovery for rapidly generating molecular diversity. 2-Chloroquinoline-3-carbaldehydes are excellent substrates for various MCRs. For example, they can be used in the synthesis of complex fused heterocyclic systems like pyrimido[1][3]naphthyridines and chromenoquinolinyl-pyrimidines.[2]

The choice between Compound A and Compound B in an MCR would depend on the desired properties of the final products. The methoxy group in derivatives of Compound A could impart different solubility and metabolic profiles compared to the methyl group in derivatives of Compound B .

Biological Activity Profile of Derivatives

The true measure of a synthetic intermediate's performance in a drug discovery context lies in the biological activity of its derivatives.

Derivatives of 2-chloroquinoline-3-carbaldehydes have demonstrated a wide range of biological activities. For instance, Schiff bases derived from these compounds have been investigated for their anticancer properties. In a study, Schiff bases of substituted 2-chloroquinoline-3-carbaldehydes were synthesized and evaluated for their in vitro anticancer activity against MCF7 (mammary gland) and A549 (lung) cancer cell lines.[4] Notably, derivatives of 2-chloro-6-methoxyquinoline-3-carbaldehyde showed promising activity.[4]

The methoxy group, as present in Compound A , is a common feature in many bioactive molecules and can influence drug-receptor interactions and metabolic stability. Similarly, the methyl group in Compound B can enhance lipophilicity, which may affect cell permeability and oral bioavailability.

Experimental Protocols

To provide a practical context, detailed experimental protocols for the synthesis and a representative derivatization are provided below.

General Procedure for the Synthesis of 2-Chloroquinoline-3-carbaldehydes (Vilsmeier-Haack Reaction)

This protocol is a generalized procedure based on established methods.[4][5]

Materials:

  • Substituted acetanilide (1.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, cool DMF to 0 °C.

  • Slowly add POCl₃ (3.0 eq) to the cooled DMF while maintaining the temperature below 10 °C.

  • Stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Add the substituted acetanilide (1.0 eq) to the Vilsmeier reagent.

  • Heat the reaction mixture to 80-90 °C and maintain for 7-10 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it onto crushed ice with stirring.

  • Collect the precipitated solid by filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure 2-chloroquinoline-3-carbaldehyde.

Figure 2: Workflow for the synthesis of 2-chloroquinoline-3-carbaldehydes.

Synthesis of a Schiff Base from 2-Chloro-8-methoxyquinoline-3-carbaldehyde

Materials:

  • 2-Chloro-8-methoxyquinoline-3-carbaldehyde (1.0 eq)

  • Substituted aniline (1.0 eq)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 2-Chloro-8-methoxyquinoline-3-carbaldehyde in ethanol in a round-bottom flask.

  • Add the substituted aniline to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, the precipitated Schiff base is collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

Conclusion and Future Outlook

2-Chloro-8-methoxyquinoline-3-carbaldehyde and its analogs are undeniably powerful and versatile intermediates in modern organic and medicinal chemistry. The choice between these synthons should be guided by the specific goals of the research program.

  • 2-Chloro-8-methoxyquinoline-3-carbaldehyde (Compound A) is an excellent choice when aiming to introduce a methoxy group for potential modulation of electronic properties, hydrogen bonding interactions, and metabolic pathways.

  • 2-Chloro-6-methylquinoline-3-carbaldehyde (Compound B) is preferable when a lipophilic methyl group is desired to potentially enhance membrane permeability or explore specific hydrophobic interactions in a biological target.

  • 2-Methoxyquinoline-3-carbaldehyde (Compound C) is the synthon of choice when the final product requires a methoxy group at the C2 position, and subsequent nucleophilic substitution at this position is not intended.

The continued exploration of the reactivity of these quinoline aldehydes, particularly in the context of novel multicomponent reactions and the synthesis of complex natural product analogs, will undoubtedly lead to the discovery of new therapeutic agents. The strategic selection of the appropriate quinoline aldehyde, based on a thorough understanding of its comparative performance, is a critical first step in this endeavor.

References

  • Chandraprakash, K., et al. (2010). 2-Methoxyquinoline-3-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, E66, o2510. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

  • Gouda, M. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(13), 6986-7028. [Link]

  • Al-Ostath, A., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(29), 18671-18693. [Link]

  • Salem, M. A., et al. (2022). Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes. Mini-Reviews in Organic Chemistry, 19(4), 480-495. [Link]

  • Patil, S. B., et al. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(5), 10-13. [Link]

  • Chandraprakash, K., et al. (2010). 2-Methoxyquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2510. [Link]

Sources

A Comparative Analysis of 2-Chloro-8-methoxyquinoline-3-carbaldehyde Derivatives: Synthesis, Spectroscopic Characterization, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of 2-Chloro-8-methoxyquinoline-3-carbaldehyde and its derivatives. We will delve into the synthetic strategies, with a focus on the widely employed Vilsmeier-Haack reaction, explore the chemical reactivity of the parent molecule that allows for the generation of a diverse library of derivatives, and present a comparative study of their biological activities, particularly their potential as antimicrobial and anticancer agents. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of medicinal chemistry and heterocyclic compounds.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

Quinoline and its derivatives have long been a cornerstone in the development of therapeutic agents, exhibiting a broad spectrum of biological activities including antimicrobial, antimalarial, anti-inflammatory, and anticancer properties. The versatility of the quinoline nucleus lies in its bicyclic structure, which serves as a privileged scaffold for designing novel drug candidates. The introduction of various substituents at different positions on the quinoline ring allows for the fine-tuning of their physicochemical and pharmacological properties.

Among the vast array of quinoline derivatives, 2-Chloro-8-methoxyquinoline-3-carbaldehyde stands out as a particularly valuable and versatile synthetic intermediate. The presence of three reactive sites—the chloro group at the 2-position, the carbaldehyde function at the 3-position, and the electron-donating methoxy group at the 8-position—provides a rich platform for chemical modifications, leading to a diverse range of derivatives with potentially enhanced biological activities.[1][2][3]

This guide will focus on a comparative analysis of these derivatives, providing insights into their structure-activity relationships (SAR) and highlighting the experimental methodologies used for their synthesis and evaluation.

Synthesis of 2-Chloro-8-methoxyquinoline-3-carbaldehyde and its Derivatives

The primary and most efficient method for the synthesis of 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[4][5][6] This one-pot reaction involves the formylation and cyclization of an appropriate acetanilide using the Vilsmeier reagent, which is typically a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

General Synthetic Workflow

The synthesis of 2-Chloro-8-methoxyquinoline-3-carbaldehyde and its subsequent derivatization generally follows the workflow depicted below.

Synthetic Workflow Acetanilide Substituted Acetanilide Vilsmeier Vilsmeier-Haack Reaction (POCl3, DMF) Acetanilide->Vilsmeier Cyclization & Formylation Parent 2-Chloro-8-methoxyquinoline -3-carbaldehyde Vilsmeier->Parent Derivatization Derivatization Reactions Parent->Derivatization Nucleophilic Substitution/ Condensation Derivatives Diverse Derivatives (Schiff Bases, Hydrazones, etc.) Derivatization->Derivatives Evaluation Biological Evaluation Derivatives->Evaluation

Caption: General workflow for the synthesis and evaluation of 2-Chloro-8-methoxyquinoline-3-carbaldehyde derivatives.

Experimental Protocol: Synthesis of 2-Chloro-8-methoxyquinoline-3-carbaldehyde

The following protocol is a representative example of the Vilsmeier-Haack synthesis of the title compound, adapted from literature procedures.[5][7]

Materials:

  • N-(2-methoxyphenyl)acetamide

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (30 mmol) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (70 mmol) dropwise to the cooled DMF with constant stirring to prepare the Vilsmeier-Haack adduct.

  • To this adduct, add N-(2-methoxyphenyl)acetamide (10 mmol).

  • Heat the reaction mixture at 80-90 °C for 15 hours.

  • After completion of the reaction (monitored by TLC), pour the mixture onto crushed ice.

  • Collect the resulting white precipitate by filtration and dry it.

  • Purify the crude product by recrystallization from a mixture of petroleum ether and ethyl acetate to obtain colorless crystals of 2-Chloro-8-methoxyquinoline-3-carbaldehyde.[7]

Trustworthiness of the Protocol: This protocol is self-validating as the purity and identity of the synthesized compound can be confirmed by standard analytical techniques such as melting point determination, Thin Layer Chromatography (TLC), and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Synthesis of Derivatives

The reactivity of the chloro and aldehyde groups in 2-Chloro-8-methoxyquinoline-3-carbaldehyde allows for the synthesis of a wide array of derivatives.[2][4]

  • Schiff Bases: Condensation of the carbaldehyde group with various primary amines yields Schiff bases (imines). This reaction is typically carried out in a suitable solvent like ethanol or acetone, sometimes with a catalytic amount of acid.[4][5]

  • Hydrazones: Reaction with hydrazine hydrate or substituted hydrazines leads to the formation of hydrazone derivatives.[4][8]

  • Fused Heterocycles: The chloro and aldehyde functionalities can participate in intramolecular or intermolecular cyclization reactions to form fused heterocyclic systems like pyrazolo[3,4-b]quinolines.[4]

Comparative Analysis of Biological Activities

Derivatives of 2-Chloro-8-methoxyquinoline-3-carbaldehyde have been extensively evaluated for their biological activities, with antimicrobial and anticancer properties being the most prominent.

Antimicrobial Activity

Several studies have reported the synthesis of quinoline-3-carbaldehyde derivatives and their evaluation as antimicrobial agents against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.[8][9][10][11] The mechanism of action is often attributed to the inhibition of essential microbial enzymes like DNA gyrase or glucosamine-6-phosphate synthase.[10]

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Selected Quinoline Derivatives

Compound IDDerivative TypeS. aureus (MRSA)E. coliC. albicansReference
3q5 Hydrazone16>128>128[8]
3q6 Hydrazone16>128>128[8]
Compound 6 Not specified---[11]
Bromo derivative 28d Thiophene conjugateActiveActiveActive[12]

Note: A lower MIC value indicates higher antimicrobial activity. Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.

The data suggests that specific hydrazone derivatives show promising activity against methicillin-resistant Staphylococcus aureus (MRSA).[8] Furthermore, other quinoline derivatives have demonstrated potent activity against multidrug-resistant Gram-positive bacteria, including Clostridium difficile.[11]

Anticancer Activity

The antiproliferative and cytotoxic effects of 2-Chloro-8-methoxyquinoline-3-carbaldehyde derivatives have been investigated against various cancer cell lines.[8][13][14] The proposed mechanisms of action include the modulation of signaling pathways like PI3K/AKT/mTOR, induction of apoptosis, and cell cycle arrest.[13][14][15]

Table 2: Comparative Anticancer Activity (IC₅₀, µM) of Selected Quinoline Derivatives

Compound IDDerivative TypeHCT116 (Colon)Caco-2 (Colon)A549 (Lung)MCF-7 (Breast)Reference
Compound 49 Indolo[2,3-b]quinoline0.350.54--[13][14]
3q12 Hydrazone-->100 (59.28% viability at 100 µM)-[8]
3q17 Hydrazone-->100 (76.24% viability at 100 µM)-[8]
3q22 Hydrazone-->100 (72.92% viability at 100 µM)-[8]

Note: A lower IC₅₀ value indicates higher cytotoxic activity.

A notable example is 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (compound 49), which demonstrated significantly higher cytotoxicity against colorectal cancer cell lines (HCT116 and Caco-2) compared to the natural product neocryptolepine, with low toxicity to normal intestinal epithelial cells.[13][14] This highlights the importance of the 2-chloro and 8-methoxy substituents for potent anticancer activity. In contrast, some hydrazone derivatives showed weaker cytotoxic effects on lung and breast cancer cell lines.[8]

Structure-Activity Relationship (SAR) Insights

The biological activity of these derivatives is intricately linked to their chemical structure. The following diagram illustrates the key structural features and their influence on activity.

SAR Insights Quinoline Quinoline Scaffold Position2 2-Chloro Group (Key for Reactivity & Activity) Quinoline->Position2 Position3 3-Carbaldehyde Derivative (Modulates Biological Target Interaction) Quinoline->Position3 Position8 8-Methoxy Group (Enhances Cytotoxicity) Quinoline->Position8 BiologicalActivity Biological Activity (Antimicrobial, Anticancer) Position2->BiologicalActivity Position3->BiologicalActivity Position8->BiologicalActivity

Caption: Key structural features of 2-Chloro-8-methoxyquinoline-3-carbaldehyde derivatives influencing their biological activity.

Conclusion and Future Perspectives

2-Chloro-8-methoxyquinoline-3-carbaldehyde is a highly valuable scaffold in medicinal chemistry, providing a facile entry into a diverse range of derivatives with significant biological potential. The comparative analysis reveals that specific structural modifications can lead to potent and selective antimicrobial and anticancer agents. The indolo[2,3-b]quinoline derivative (compound 49) stands out as a promising lead for the development of novel treatments for colorectal cancer.[13][14]

Future research in this area should focus on:

  • Expanding the library of derivatives through innovative synthetic methodologies.

  • Conducting more extensive in vivo studies to validate the in vitro findings.

  • Elucidating the precise molecular mechanisms of action to guide the rational design of next-generation quinoline-based therapeutics.

References

  • Gümüş, M., Oz, M., Modanlı, G. G., Ceylan, S., Köysal, O., & Ceylan, S. (2020). Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives. Bioorganic Chemistry, 101, 104014. [Link]

  • Wang, Y., et al. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. Molecules, 27(15), 4989. [Link]

  • Subashini, R., Khan, F. N., Gund, M., Hathwar, V. R., & Ng, S. W. (2009). 2-Chloro-8-methoxyquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2720. [Link]

  • Patel, D., & Shah, T. (2014). Antibacterial Evaluation of Novel 2-Aryl-Quinoline-3-Carbaldehyde Derivatives. International Journal of Pharmaceutical Sciences and Research, 5(10), 4323-4328. [Link]

  • ResearchGate. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5 H -indolo [2,3- b ] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. [Link]

  • Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, W. A. (2015). Synthesis, molecular docking and antimicrobial evaluation of some novel quinoline-3-carbaldehyde derivatives. Chemical Science Review and Letters, 4(16), 1170-1187. [Link]

  • Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 5-9. [Link]

  • Wang, D., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS infectious diseases, 4(11), 1547–1554. [Link]

  • ResearchGate. (2014). 2-Chloro-8-methylquinoline-3-carbaldehyde. [Link]

  • Tekale, A. S., Shaikh, S. A. L., & Tirpude, H. A. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies, 4(6), 95-98. [Link]

  • ResearchGate. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. [Link]

  • Stana, A., et al. (2022). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 27(19), 6653. [Link]

  • Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484-8515. [Link]

  • Abdel-Wahab, B. F., Khidre, R. E., & Aly, A. A. (2012). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. ARKIVOC, 2012(1), 211-258. [Link]

  • Tekale, A. S., Shaikh, S. A. L., & Tirpude, H. A. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies, 4(6), 95-98. [Link]

  • ResearchGate. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). [Link]

  • Rizvi, S. U. M., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(50), 29813-29834. [Link]

  • Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484-8515. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Validation of 2-Chloro-8-methoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is the bedrock of reliable and reproducible science. The synthesis of complex heterocyclic compounds like 2-Chloro-8-methoxyquinoline-3-carbaldehyde, a valuable building block in medicinal chemistry, often presents challenges in purification and characterization. The common synthetic route, the Vilsmeier-Haack reaction, while effective, can lead to isomeric impurities or side products that are difficult to distinguish.[1][2][3][4][5] This guide provides an in-depth, integrated workflow for the structural validation of this specific quinoline derivative, explaining the causality behind each experimental choice and presenting a self-validating system to ensure the highest degree of confidence in your final product.

The Synthetic Challenge: Why Rigorous Validation is Non-Negotiable

The Vilsmeier-Haack reaction is a powerful formylation method for electron-rich aromatic and heteroaromatic compounds.[2][3][4][6] When applied to a substituted acetanilide precursor, it facilitates a cyclization and formylation sequence to build the quinoline core.[5] However, the regioselectivity of the initial electrophilic attack can be influenced by steric and electronic factors, potentially leading to isomeric byproducts. Therefore, a multi-pronged analytical approach is not just recommended; it is essential.

Our validation strategy is built on a logical progression of techniques, each providing a unique piece of the structural puzzle. We begin with a confirmation of the molecular mass, proceed to a detailed mapping of the molecular framework, and conclude with an assessment of purity against potential alternatives.

Validation_Workflow cluster_synthesis Product Generation cluster_validation Structural Validation Cascade Synthesis Synthesis via Vilsmeier-Haack MS Mass Spectrometry (MS) Confirm Molecular Weight Synthesis->MS NMR NMR Spectroscopy Elucidate Core Structure MS->NMR Correct Mass IR IR Spectroscopy Confirm Functional Groups NMR->IR Plausible Structure HPLC HPLC Analysis Assess Purity & Compare IR->HPLC Functional Groups Present Final Confirmed Structure HPLC->Final High Purity Confirmed

Caption: Integrated workflow for structural validation.

Foundational Analysis: Mass Spectrometry

The first step is always to confirm that the product has the correct molecular weight. Electron Ionization Mass Spectrometry (EI-MS) is a robust technique for this purpose.

Expected Observation: For C₁₁H₈ClNO₂, the expected monoisotopic mass is approximately 221.02 g/mol . A crucial diagnostic feature for chlorinated compounds is the isotopic pattern of the molecular ion peak (M⁺).[7] Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), you must observe two peaks: one for the molecular ion (M⁺) and another at M+2.[7] The relative intensity of the M+2 peak should be about one-third that of the M⁺ peak, providing a clear fingerprint for the presence of a single chlorine atom.[7][8]

IonExpected m/zExpected Relative IntensitySignificance
[M]⁺ (with ³⁵Cl)~221.02100%Molecular ion with the most abundant chlorine isotope.
[M+2]⁺ (with ³⁷Cl)~223.02~32%Confirms the presence of one chlorine atom.

Causality: The absence of the correct molecular weight or the characteristic M/M+2 isotopic pattern immediately indicates a failed synthesis or significant contamination, halting further, more time-consuming analyses.

The Core of Validation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atom connectivity and chemical environment of the molecule.[9][10] For a definitive structure, a combination of 1D (¹H, ¹³C) and 2D experiments is required.

¹H NMR Spectroscopy: Mapping the Protons

The ¹H NMR spectrum provides the initial, high-resolution map of the proton framework. Based on the structure of 2-Chloro-8-methoxyquinoline-3-carbaldehyde, we can predict the expected signals. The electron-withdrawing effects of the chlorine, aldehyde, and the quinoline nitrogen, along with the electron-donating methoxy group, create a distinct pattern of chemical shifts.

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationKey Correlation
H-aldehyde (-CHO)9.9 - 10.2Singlet (s)1HHighly deshielded due to C=O group.
H-48.5 - 8.7Singlet (s)1HDeshielded by adjacent nitrogen and aldehyde.
H-57.8 - 8.0Doublet (d)1HPart of the benzenoid ring system.
H-67.5 - 7.7Triplet (t)1HCoupled to both H-5 and H-7.
H-77.1 - 7.3Doublet (d)1HInfluenced by the adjacent methoxy group.
Methoxy (-OCH₃)3.9 - 4.1Singlet (s)3HCharacteristic shift for an aryl methoxy group.

Note: Predicted chemical shifts are illustrative and can be influenced by the solvent. All samples should be analyzed in the same deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for consistency.[9]

¹³C NMR Spectroscopy: The Carbon Fingerprint

A proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments.[9][11] This is invaluable for confirming the presence of all 11 carbons in the molecule.

Carbon AssignmentPredicted δ (ppm)Significance
C-aldehyde (CHO)190 - 193Characteristic aldehyde carbonyl carbon.
C-2 (C-Cl)148 - 152Deshielded due to attachment to both N and Cl.
C-8 (C-OCH₃)155 - 158Deshielded due to attachment to oxygen.
Quaternary Carbons120 - 150Includes C-3, C-4a, C-8a.
Methine Carbons (CH)110 - 140Includes C-4, C-5, C-6, C-7.
Methoxy Carbon (-OCH₃)55 - 60Typical for an aryl methoxy carbon.
2D NMR: Unambiguous Connectivity

While 1D NMR provides a strong foundation, 2D NMR experiments like HSQC and HMBC are crucial for building a self-validating dataset.[9] They remove all ambiguity by showing direct and long-range correlations between protons and carbons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. It allows for the definitive assignment of all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key to assembling the molecular puzzle. It reveals correlations between protons and carbons that are two or three bonds away.

HMBC_Correlations cluster_mol Key HMBC Correlations H_CHO H-CHO C3 C3 H_CHO->C3 3J C4 C4 H_CHO->C4 2J H4 H4 C2 C2 H4->C2 3J C4a C4a H4->C4a 2J H_OCH3 H-OCH3 C8 C8 H_OCH3->C8 3J

Sources

bioactivity of 2-Chloro-8-methoxyquinoline-3-carbaldehyde compared to similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Bioactivity of 2-Chloro-8-methoxyquinoline-3-carbaldehyde and Its Derivatives

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, widely regarded as a "privileged structure."[1][2] This designation stems from its recurring presence in a multitude of natural products and synthetic compounds that exhibit a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4][5] The versatility of the quinoline scaffold allows for structural modifications at various positions, enabling the fine-tuning of its biological profile.

Within this vast chemical space, 2-chloroquinoline-3-carbaldehydes serve as exceptionally versatile intermediates for the synthesis of novel therapeutic agents.[3][6] The reactivity of the chlorine atom at the C2 position and the carbaldehyde group at the C3 position provides two distinct handles for chemical elaboration, facilitating the construction of diverse molecular architectures. This guide focuses specifically on 2-Chloro-8-methoxyquinoline-3-carbaldehyde , a key building block, and compares its bioactivity profile with that of its structurally similar and more complex derivatives. We will delve into experimental data to elucidate structure-activity relationships (SAR), explore underlying mechanisms of action, and provide detailed protocols for the evaluation of these compounds.

The Core Moiety: 2-Chloro-8-methoxyquinoline-3-carbaldehyde

2-Chloro-8-methoxyquinoline-3-carbaldehyde (C₁₁H₈ClNO₂) is a stable crystalline solid that serves as a foundational precursor in many synthetic pathways.[7][8] While its primary role is that of a synthetic intermediate, its inherent chemical features are noteworthy. The electron-withdrawing nature of the chlorine atom and the aldehyde group, combined with the electron-donating methoxy group at the C8 position, creates a unique electronic profile that influences its reactivity and potential biological interactions. It has been investigated for various applications, including its potential use as an absorption enhancer, attributed to its ability to form hydrogen bonds and interact with biological membranes.[7] However, its true potential is unlocked when it is used to generate more complex derivatives with enhanced and specific bioactivities.

Comparative Bioactivity Analysis: From Precursor to Potent Agents

The transformation of 2-Chloro-8-methoxyquinoline-3-carbaldehyde into various derivatives often leads to a dramatic increase in biological potency. The primary strategies involve nucleophilic substitution at the C2 position and condensation reactions at the C3-carbaldehyde.

Anticancer and Cytotoxic Activity

The quinoline scaffold is a well-established pharmacophore in oncology.[5][9] Derivatives of 2-chloroquinoline-3-carbaldehyde have demonstrated significant cytotoxic effects against various human cancer cell lines.

A pivotal study by Korcz et al. illustrates the impact of substituting the C2-chloro group.[1] Starting with 2-chloroquinoline-3-carbaldehyde, they synthesized derivatives by replacing the chlorine with either a 1,2,4-triazole or a benzotriazole moiety. The subsequent condensation of the C3-carbaldehyde with various hydrazines yielded a library of hydrazones. The results clearly showed that the benzotriazole-containing quinolines elicited pronounced cancer cell growth inhibitory effects, with IC₅₀ values in the low micromolar range, whereas the more polar 1,2,4-triazole derivatives were largely inactive.[1][10] This highlights a crucial structure-activity relationship: increased lipophilicity, conferred by the benzotriazole ring, is strongly correlated with enhanced cytotoxic activity.[1]

Further derivatization of the core structure can lead to even greater potency. For instance, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (referred to as Compound 49 in its discovery study), a more complex derivative, exhibited potent and selective cytotoxicity against colorectal cancer (CRC) cell lines.[11] This compound demonstrated IC₅₀ values of 0.35 µM and 0.54 µM against HCT116 and Caco-2 cells, respectively, showing significantly higher potency than the simpler hydrazone derivatives.[11]

Compound/Derivative ClassCancer Cell LineIC₅₀ (µM)Citation
Benzotriazole-Quinoline HydrazonesDAN-G (Pancreatic), LCLC-103H (Lung), SISO (Cervical)1.23 – 7.39[1][10]
2-(1H-benzotriazol-1-yl)-3-[2-(pyridin-2-yl)hydrazonomethyl]quinoline (5e)DAN-G, LCLC-103H, SISO1.23 – 1.49[1][10]
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (Compound 49)HCT116 (Colorectal)0.35[11]
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (Compound 49)Caco-2 (Colorectal)0.54[11]
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (Compound 49)PANC-1 (Pancreatic)1.12[11]
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (Compound 49)HIEC (Normal Intestinal Epithelial)>10[11]

Table 1: Comparative in vitro cytotoxic activity (IC₅₀ values) of derivatives based on the quinoline-3-carbaldehyde scaffold.

The data clearly demonstrates a progression in potency. While the initial modifications of 2-chloroquinoline-3-carbaldehyde yield compounds with respectable micromolar activity, the construction of more rigid, polycyclic systems like the indolo[2,3-b]quinoline derivative results in a substantial leap to nanomolar-range efficacy. Furthermore, the high therapeutic index of Compound 49, being significantly less toxic to normal intestinal cells, underscores the potential for developing selective anticancer agents from this scaffold.[11]

Antimicrobial Activity

The quinoline core is also integral to many antibacterial agents.[4][12] While specific data for 2-Chloro-8-methoxyquinoline-3-carbaldehyde is limited, studies on its close analogs and derivatives show promising antimicrobial potential. A study on quinoline-3-carbaldehyde hydrazone derivatives revealed that some compounds showed noteworthy activity against Methicillin-resistant Staphylococcus aureus (MRSA) with MIC values as low as 16 µg/ml.[13] The proposed mechanism for this activity involves the inhibition of DNA topoisomerase IV, a critical bacterial enzyme.[13] This suggests that the scaffold is a viable starting point for developing new classes of antibiotics.

Mechanistic Insights: Targeting Key Cellular Pathways

Understanding the mechanism of action is critical for rational drug design. The high potency of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (Compound 49) prompted further investigation into its molecular target. Studies revealed that this compound effectively inhibits the PI3K/AKT/mTOR signaling pathway , a critical cascade that regulates cell growth, proliferation, and survival, and is frequently dysregulated in cancer.[11] Compound 49 was shown to suppress the phosphorylation of key proteins in this pathway, including AKT and S6K, leading to cell cycle arrest and apoptosis in colorectal cancer cells.[11]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K mTORC1->S6K Apoptosis Apoptosis mTORC1->Apoptosis Proliferation Cell Growth & Survival S6K->Proliferation Compound49 2-Chloro-8-methoxy-5-methyl- 5H-indolo[2,3-b]quinoline Compound49->PI3K Inhibition Compound49->AKT Inhibition of phosphorylation

Caption: PI3K/AKT/mTOR pathway inhibited by a 2-chloroquinoline derivative.

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure the reproducibility and validation of findings, detailing the experimental methodologies is paramount. Below are representative protocols for the synthesis of bioactive derivatives and their subsequent cytotoxic evaluation.

Protocol 1: Synthesis of Quinoline-3-carbaldehyde Hydrazone Derivatives

This protocol describes a general procedure for the condensation of a 2-substituted-quinoline-3-carbaldehyde with a hydrazide, a common step in creating bioactive libraries from the parent aldehyde.[1][14]

Rationale: This is a classic condensation reaction. The aldehyde group reacts with the primary amine of the hydrazide to form a hydrazone C=N bond. A catalytic amount of acid (like acetic acid) is used to protonate the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.

Step-by-Step Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 mmol of the starting 2-substituted-quinoline-3-carbaldehyde (e.g., 2-(1H-benzo[d][1][9][10]triazol-1-yl)quinoline-3-carbaldehyde) in 5 mL of a suitable solvent such as dichloromethane or ethanol.

  • Addition of Hydrazide: Add 1.0 mmol of the appropriate hydrazide (e.g., benzohydrazide) to the solution.

  • Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.

  • Reaction: Heat the mixture under reflux for 5-8 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 9:1 chloroform:methanol).

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting aldehyde spot on TLC), allow the mixture to cool to room temperature.

  • Isolation: Evaporate the solvent under reduced pressure. The resulting crude product can then be purified by recrystallization from an appropriate solvent system (e.g., DMF-methanol mixture) to yield the pure hydrazone derivative.

  • Characterization: Confirm the structure of the final product using analytical techniques such as NMR, IR spectroscopy, and Mass Spectrometry.

Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.[13]

Rationale: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. A cytotoxic compound will decrease the number of viable cells, thus reducing the amount of formazan produced.

MTT_Assay_Workflow A 1. Cell Seeding (e.g., 5x10³ cells/well in 96-well plate) B 2. Incubation (24h, 37°C, 5% CO₂) A->B C 3. Compound Treatment (Varying concentrations) B->C D 4. Incubation (48h or 72h) C->D E 5. MTT Addition (10 µL of 5 mg/mL solution) D->E F 6. Incubation (4h, formation of formazan crystals) E->F G 7. Solubilization (Add 100 µL DMSO) F->G H 8. Absorbance Reading (570 nm Plate Reader) G->H I 9. Data Analysis (Calculate % viability and IC₅₀) H->I

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Procedure:

  • Cell Culture: Seed human cancer cells (e.g., HCT116) into a 96-well microtiter plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be non-toxic (typically ≤ 0.5%).

  • Treatment: After 24 hours, remove the old medium and add 100 µL of fresh medium containing the various concentrations of the test compounds. Include wells for a negative control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for another 48 to 72 hours.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

2-Chloro-8-methoxyquinoline-3-carbaldehyde is a highly valuable scaffold in medicinal chemistry, not for its own intrinsic bioactivity, but as a gateway to a vast array of potent derivatives. The comparative analysis clearly demonstrates that strategic modifications—such as substituting the C2-chloro group with lipophilic moieties like benzotriazole or elaborating the entire structure into more complex, rigid systems like indoloquinolines—can dramatically enhance cytotoxic potency against cancer cells. The discovery that these compounds can target fundamental oncogenic pathways like PI3K/AKT/mTOR provides a strong rationale for their continued development.

Future research should focus on optimizing the lead compounds to improve their pharmacokinetic properties and further enhance their selectivity for cancer cells over healthy tissue. Exploring a wider range of substitutions on the quinoline and its appended ring systems, guided by computational modeling and the structure-activity relationships established here, will be crucial in the quest to translate these promising laboratory findings into clinically effective therapeutic agents.

References

  • Korcz, M., S̨aczewski, F., Bednarski, P. J., & Kornicka, A. (2018). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. Molecules. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2020). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. BMC Chemistry. Available at: [Link]

  • Korcz, M., S̨aczewski, F., Bednarski, P. J., & Kornicka, A. (2018). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones. Semantic Scholar. Available at: [Link]

  • Abdel-Wahab, A. H. F., et al. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ResearchGate. Available at: [Link]

  • Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Available at: [Link]

  • Sajana, C. P., et al. (2022). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. bioRxiv. Available at: [Link]

  • Nadkarni, D., et al. (2011). A "green" synthesis of N-(quinoline-3-ylmethylene)benzohydrazide derivatives and their cytotoxicity activities. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Kumar, A., et al. (2020). Synthesis and Characterization of Quinoline-Carbaldehyde Derivatives as Novel Inhibitors for Leishmanial Methionine Aminopeptidase 1. European Journal of Medicinal Chemistry. Available at: [Link]

  • Unsal-Tan, O., et al. (2021). Cytotoxic, Genotoxic, Apoptotic, and Reactive Oxygen Generating Properties of Bioactive Quinoline Derivatives as Novel Anti Breast Cancer Agents. ResearchGate. Available at: [Link]

  • Al-Ostath, A. I., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances. Available at: [Link]

  • Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Available at: [Link]

  • Singh, P., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure. Available at: [Link]

  • Mekky, A. E. M., et al. (2019). Synthesis, antibacterial and anticancer evaluation of some new 2-chloro-3-hetarylquinolines. Journal of the Chinese Chemical Society. Available at: [Link]

  • Acar, Ç., et al. (2020). Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives. Bioorganic Chemistry. Available at: [Link]

  • Janardhanan, J., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Molecular Diversity. Available at: [Link]

  • Bouyahyaoui, A., et al. (2023). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Molecules. Available at: [Link]

  • Tekale, A. S., Shaikh, S. A. L., & Tirpude, H. A. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies. Available at: [Link]

  • Tekale, A. S., Shaikh, S. A. L., & Tirpude, H. A. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies. Available at: [Link]

  • Wang, Y., et al. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. Molecules. Available at: [Link]

  • Acta Crystallographica Section E. (2009). 2-Chloro-8-methoxy-quinoline-3-carbaldehyde. PubMed. Available at: [Link]

  • Abdel-Wahab, A. H. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry. Available at: [Link]

  • Chandraprakash, K., et al. (2011). 2-Methoxyquinoline-3-carbaldehyde. Acta Crystallographica Section E. Available at: [Link]

  • Abdel-Wahab, A. H. F., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc. Available at: [Link]

  • Mendes, F., et al. (2022). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Frontiers in Chemistry. Available at: [Link]

  • Kalluraya, B., et al. (2012). Synthesis, characterization and biological evaluation of dihydropyrimidine derivatives. Journal of the Serbian Chemical Society. Available at: [Link]

  • Al-Abdullah, E. S., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules. Available at: [Link]

  • Chandraprakash, K., et al. (2011). 2-Methoxyquinoline-3-carbaldehyde. ResearchGate. Available at: [Link]

Sources

A Comparative Spectroscopic Guide to 2-Chloroquinoline and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structure is a cornerstone of innovation. Quinoline and its substituted derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of pharmaceuticals. The isomeric forms of chloroquinolines, while structurally similar, exhibit distinct electronic and steric properties that can profoundly influence their reactivity, biological activity, and spectroscopic signatures. This guide provides an in-depth spectroscopic comparison of 2-chloroquinoline and its common isomers, offering both supporting experimental data and the theoretical basis for their differentiation.

This document is structured to provide a practical and insightful comparison across four key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). Each section will detail the underlying principles, provide standardized experimental protocols, present comparative data, and offer an expert interpretation of the spectral differences.

The Structural Landscape of Chloroquinolines

The position of the chlorine atom on the quinoline ring system dictates the isomer's chemical and physical properties. The electron-withdrawing nature of chlorine, combined with its steric bulk, alters the electron density distribution and geometry of the molecule, leading to unique spectroscopic fingerprints for each isomer. Understanding these differences is critical for unambiguous identification and quality control in a research setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shift of a nucleus is exquisitely sensitive to its local electronic environment. The position of the electronegative chlorine atom creates distinct deshielding and shielding effects on the protons and carbons of the quinoline ring, allowing for clear differentiation of the isomers.

Expertise & Experience: The "Why" Behind the Shifts

The quinoline ring system's protons typically resonate in the aromatic region (δ 7.0-9.0 ppm). The nitrogen atom in the ring acts as an electron-withdrawing group, significantly deshielding adjacent protons. For instance, the proton at the C2 position (H2) in unsubstituted quinoline is the most downfield signal. When a chlorine atom is introduced, it further perturbs the electronic environment through both inductive effects (electron withdrawal) and resonance effects (electron donation from its lone pairs).

  • Inductive Effect: The electronegative chlorine atom withdraws electron density from the ring, generally causing a downfield shift (deshielding) of nearby protons. This effect is strongest for protons on the same ring as the chlorine substituent.

  • Anisotropic Effects: The circulation of π-electrons in the aromatic rings generates a magnetic field that can either shield or deshield nearby protons, depending on their position relative to the ring.

The interplay of these effects results in a unique chemical shift and coupling constant pattern for each isomer.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A standardized protocol ensures reproducibility and allows for valid comparisons between datasets.

  • Sample Preparation: Dissolve 5-10 mg of the chloroquinoline isomer in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. For ¹³C NMR, a more concentrated sample (20-50 mg) may be beneficial to obtain a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard and is often included in the deuterated solvent. Its signal is set to 0.00 ppm.

  • Data Acquisition: Acquire the ¹H spectrum on a 400 MHz or higher field NMR spectrometer. A standard pulse program is usually sufficient. For ¹³C NMR, a proton-decoupled experiment is standard.

  • Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the TMS signal.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of Chloroquinoline Isomer B Dissolve in ~0.6 mL of Deuterated Solvent (e.g., CDCl₃ with TMS) A->B C Transfer to NMR Tube B->C D Insert Sample into NMR Spectrometer (≥400 MHz) C->D E Acquire ¹H and ¹³C Spectra D->E F Fourier Transform E->F G Phase & Baseline Correction F->G H Reference to TMS (0.00 ppm) G->H I Structure Elucidation H->I

NMR Spectroscopy Workflow for Chloroquinoline Isomers
Comparative ¹H NMR Data

The chemical shifts of the protons on the quinoline ring are highly dependent on the position of the chlorine atom. The following table summarizes typical ¹H NMR chemical shifts for various chloroquinoline isomers in CDCl₃.

Position2-Chloroquinoline4-Chloroquinoline6-Chloroquinoline7-Chloroquinoline8-Chloroquinoline
H-2 -~8.8~8.9~8.9~9.0
H-3 ~7.4~7.5~7.4~7.5~7.5
H-4 ~8.0-~8.1~8.1~8.2
H-5 ~7.8~8.2~8.1~8.1~7.8
H-6 ~7.6~7.7-~7.5~7.5
H-7 ~7.8~8.1~7.7-~7.4
H-8 ~8.1~8.0~8.0~8.0-

Note: These are approximate values and can vary slightly based on solvent and concentration.

Interpretation:

  • 2-Chloroquinoline: The absence of a signal for H-2 is the most obvious feature. The chlorine at C-2 causes a general downfield shift of the protons on the heterocyclic ring.

  • 4-Chloroquinoline: H-2 and H-5 are significantly deshielded. The absence of a signal for H-4 is the key identifier.

  • 6-Chloroquinoline: The chlorine on the carbocyclic ring primarily affects the protons on that ring, with H-5 and H-7 showing notable shifts.

  • 7-Chloroquinoline: The chlorine at C-7 deshields H-6 and H-8.

  • 8-Chloroquinoline: The chlorine at C-8 strongly deshields H-7, and its proximity to the nitrogen lone pair (peri-effect) also influences the chemical shift of H-2.

Comparative ¹³C NMR Data

¹³C NMR provides complementary information, directly probing the carbon skeleton. The carbon to which the chlorine is attached (ipso-carbon) shows a characteristic chemical shift, and the electronic effects of the chlorine are propagated throughout the ring system.

Position2-Chloroquinoline4-Chloroquinoline6-Chloroquinoline7-Chloroquinoline8-Chloroquinoline
C-2 ~151~151~150~151~150
C-3 ~127~122~122~121~122
C-4 ~140~142~136~136~136
C-4a ~148~150~147~148~144
C-5 ~127~129~128~129~129
C-6 ~129~126~132~128~127
C-7 ~127~129~130~137~127
C-8 ~130~125~127~128~144
C-8a ~127~124~129~129~126

Note: These are approximate values and can vary slightly based on solvent and concentration.

Interpretation:

The ipso-carbon (the carbon directly bonded to the chlorine) is significantly shifted. For example, in 6-chloroquinoline, C-6 is at ~132 ppm, while in 8-chloroquinoline, C-8 is at ~144 ppm. These distinct chemical shifts provide a definitive method for isomer identification.

Infrared (IR) Spectroscopy: Unveiling Vibrational Modes

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its bonds. While the IR spectra of isomers can be similar, there are key differences in the "fingerprint region" (below 1500 cm⁻¹) that arise from the unique vibrational modes of the entire molecule. The C-Cl stretching and aromatic C-H out-of-plane bending vibrations are particularly useful for distinguishing between chloroquinoline isomers.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common and convenient method for obtaining IR spectra of solid and liquid samples.

  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the chloroquinoline isomer (a few milligrams of solid or a single drop of liquid) onto the center of the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: Thoroughly clean the ATR crystal after analysis.

IR_Workflow A Clean ATR Crystal B Record Background Spectrum A->B C Apply Small Amount of Sample B->C D Acquire Spectrum (16-32 scans) C->D E Clean Crystal After Use D->E F Analyze Spectrum D->F MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_anal Analysis & Detection A Direct Insertion Probe or GC B Electron Impact (70 eV) A->B C Mass Analyzer (e.g., Quadrupole) B->C D Detector C->D E Generate Mass Spectrum D->E

A Senior Application Scientist’s Guide to Confirming the Purity of 2-Chloro-8-methoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Chloro-8-methoxyquinoline-3-carbaldehyde is a key heterocyclic intermediate in synthetic chemistry, valued for its reactive sites—the chloro, aldehyde, and quinoline nitrogen—that serve as handles for constructing more complex molecular architectures, particularly in medicinal chemistry and materials science.[1] The reliability of any subsequent research, from reaction yield optimization to pharmacological screening, is fundamentally dependent on the purity of this starting material. The presence of unreacted starting materials, residual solvents, or side-products from its synthesis (typically a Vilsmeier-Haack reaction) can lead to spurious results, failed reactions, and misinterpreted data.[2]

This guide provides a comparative analysis of the essential analytical methods required to establish the purity and confirm the identity of 2-Chloro-8-methoxyquinoline-3-carbaldehyde. We will move beyond a simple listing of techniques to explain the causality behind methodological choices, presenting an integrated, self-validating workflow designed for researchers, chemists, and quality control professionals.

The Imperative of an Orthogonal Analytical Strategy

Confirming the purity of a chemical entity is not a task for a single instrument. A single technique, no matter how powerful, has inherent biases and blind spots. For instance, HPLC might not detect a co-eluting impurity, and NMR may not reveal trace inorganic contaminants. A robust purity assessment, therefore, relies on an orthogonal approach , which involves using multiple analytical methods with different and independent separation or detection principles.[3][4] This strategy ensures that an impurity missed by one method is likely to be detected by another, providing a comprehensive and trustworthy purity profile.

cluster_Purity Purity Assessment of 2-Chloro-8-methoxyquinoline-3-carbaldehyde cluster_Methods Orthogonal Methods COMPOUND Test Sample HPLC HPLC (Chromatographic Separation) COMPOUND->HPLC NMR NMR (Nuclear Properties) COMPOUND->NMR EA Elemental Analysis (Atomic Composition) COMPOUND->EA MS Mass Spec (Mass-to-Charge Ratio) COMPOUND->MS RESULT Comprehensive Purity Profile (Identity, Assay, Impurities) HPLC->RESULT NMR->RESULT EA->RESULT MS->RESULT

Caption: Orthogonal Purity Assessment Strategy.

Primary Quantitative Methods: Determining the Assay

These methods are the cornerstone of purity analysis, designed to provide a precise quantitative value (% purity or assay) of the main component relative to all detectable impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination in pharmaceutical and chemical industries. It separates the main compound from its organic impurities based on their differential partitioning between a stationary phase and a mobile phase.[5] For a moderately polar, aromatic compound like 2-Chloro-8-methoxyquinoline-3-carbaldehyde, a reversed-phase (RP-HPLC) method is the logical first choice.

Causality Behind Method Design:

  • Column: A C18 (octadecylsilane) column is selected for its hydrophobic stationary phase, which effectively retains the aromatic quinoline ring system.

  • Mobile Phase: A gradient of acetonitrile (an organic modifier) and water (a weak solvent) is employed. A gradient elution is crucial to ensure that both more polar impurities (eluting early) and less polar impurities (eluting late) are effectively separated and detected within a reasonable runtime. A mild acidic modifier like formic acid is often added to sharpen peaks by ensuring consistent ionization of the quinoline nitrogen.

  • Detector: A UV detector is ideal due to the compound's extended chromophore (the quinoline ring system), which provides strong absorbance, typically in the 254-360 nm range. A Diode Array Detector (DAD) is superior as it can assess peak purity by comparing spectra across a single peak.[6]

Experimental Protocol: RP-HPLC Purity Method

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and DAD.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-22 min: Hold at 30% B (re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: DAD, 254 nm (for quantitation) and 220-400 nm (for spectral analysis).

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of Acetonitrile/Water (1:1) for a 1.0 mg/mL stock. Dilute 1 mL of this stock to 10 mL for a working concentration of 0.1 mg/mL.

  • System Suitability Test (SST): Before sample analysis, perform five replicate injections of the working standard. The system is deemed suitable if the Relative Standard Deviation (RSD) of the peak area is ≤ 1.0%, the tailing factor is between 0.8 and 1.5, and the theoretical plate count is > 2000. This is a self-validating step mandated by guidelines like ICH Q2(R1).[7][8]

  • Quantification: Purity is calculated using the area percent method, assuming all components have a similar response factor at the chosen wavelength.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation: Hypothetical HPLC Purity Report

Peak No.Retention Time (min)Peak Area (mAU*s)Area %Identity
13.4515.60.08Unknown Impurity
28.9219580.499.782-Chloro-8-methoxyquinoline-3-carbaldehyde
312.1527.80.14Unknown Impurity
Total 19623.8 100.00
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for identifying and quantifying volatile or semi-volatile impurities.[9] While the target compound itself has a relatively high boiling point, GC-MS is invaluable for detecting residual solvents from the synthesis (e.g., DMF, ethyl acetate) or volatile starting materials that would be obscured by the solvent front in HPLC.

Comparison with HPLC:

  • Strength: Unmatched sensitivity and specificity for volatile compounds. Mass spectrometry provides definitive identification of impurities.

  • Limitation: The compound must be thermally stable and sufficiently volatile to be analyzed. 2-Chloro-8-methoxyquinoline-3-carbaldehyde may require high inlet temperatures, risking on-column degradation. It is therefore better suited for impurity analysis than for assay of the main component.

Experimental Protocol: GC-MS for Residual Solvents

  • Instrumentation: GC system with a headspace autosampler coupled to a Mass Spectrometer.

  • Column: DB-5ms (or similar), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at 1.2 mL/min.

  • Headspace Conditions: Vial equilibration at 80 °C for 15 min.

  • Oven Program: 40 °C (hold 5 min), then ramp at 10 °C/min to 250 °C (hold 5 min).

  • MS Conditions: Electron Ionization (EI) at 70 eV. Scan range m/z 35-400.

  • Sample Preparation: Accurately weigh ~50 mg of sample into a headspace vial, add 1 mL of a high-boiling solvent like DMSO.

Structural Confirmation and Qualitative Analysis

These methods confirm that the main component is indeed the correct molecule and provide structural information about major impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for unambiguous structure elucidation of organic compounds.[10][11] Both ¹H and ¹³C NMR should be performed.

  • ¹H NMR: Provides information on the number of different types of protons, their electronic environment (chemical shift), their relative numbers (integration), and their connectivity to neighboring protons (spin-spin coupling). It is excellent for confirming the presence of the aldehyde proton (~10.5 ppm), the aromatic protons on the quinoline ring (7-9 ppm), and the methoxy group protons (~4.0 ppm).[12][13] It is also highly sensitive to common process impurities like residual solvents.

  • ¹³C NMR: Shows the number of unique carbon atoms in the molecule, confirming the presence of the carbonyl carbon (~190 ppm), the aromatic carbons, and the methoxy carbon.

Experimental Protocol: NMR Analysis

  • Instrumentation: NMR Spectrometer (400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Experiments: Acquire standard 1D proton and carbon spectra. For more complex structures or impurity identification, 2D experiments like COSY (proton-proton correlation) and HSQC/HMBC (proton-carbon correlation) can be invaluable.[14]

Mass Spectrometry (MS)

Performed via direct infusion or as a detector for HPLC/GC, MS confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula. For C₁₁H₈ClNO₂, the expected monoisotopic mass is 221.0243. HRMS should be able to confirm this mass to within 5 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and simple technique used to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies. For this molecule, one would expect to see:

  • ~1690 cm⁻¹: Strong C=O stretch from the aldehyde.

  • ~3050-3100 cm⁻¹: C-H stretches from the aromatic ring.

  • ~1580-1600 cm⁻¹: C=C and C=N stretches from the quinoline ring.

  • ~1250 cm⁻¹: C-O stretch from the methoxy group.

  • ~750-850 cm⁻¹: C-Cl stretch.

Bulk Property and Compositional Analysis

These methods provide information on the bulk properties of the sample, complementing the separation-based techniques.

Elemental Analysis (EA)

Elemental analysis by combustion determines the mass percentages of Carbon, Hydrogen, and Nitrogen (CHN analysis).[15][16] This provides a fundamental check on the empirical formula. The experimental values should match the theoretical values to within ±0.4%.[16] A significant deviation suggests the presence of impurities (e.g., inorganic salts, excess solvent) or that the compound is not what it is believed to be.

Theoretical vs. Experimental Composition for C₁₁H₈ClNO₂

ElementTheoretical %Experimental % (Typical)
Carbon (C)59.6159.55
Hydrogen (H)3.643.68
Nitrogen (N)6.326.29
Melting Point

A pure crystalline solid typically has a sharp melting point range (e.g., 1-2 °C). The presence of impurities tends to depress the melting point and broaden the range. While not a definitive purity test on its own, it is a fast, simple, and effective indicator of bulk purity.

Comparative Summary of Analytical Methods

MethodPrincipleInformation ProvidedStrengthsLimitations for this Compound
HPLC-UV/DAD Chromatographic SeparationQuantitative Purity (Assay), Impurity ProfileHigh precision, robust, separates a wide range of organic impurities.[17][18]May not detect non-UV active or co-eluting impurities.
GC-MS Volatility-based SeparationIdentification of Volatile Impurities (e.g., solvents)Excellent for trace volatile analysis, definitive identification via MS.[19]Compound may have limited thermal stability; not ideal for non-volatile impurities.
NMR (¹H, ¹³C) Nuclear Spin PropertiesUnambiguous Structure ID, Impurity StructureGold standard for structural confirmation, can quantify without a reference standard (qNMR).[20][21]Lower sensitivity for trace impurities compared to HPLC; complex mixtures are hard to resolve.
Mass Spec (HRMS) Mass-to-Charge RatioMolecular Weight, Elemental FormulaConfirms identity with high accuracy.Provides little information on the quantity of impurities.
FT-IR Molecular VibrationsFunctional Group IDFast, simple, confirms key structural features.Not quantitative, provides limited information on overall purity.
Elemental Analysis CombustionElemental Composition (%C, H, N)Confirms empirical formula and bulk purity.[22][23]Insensitive to isomeric impurities; requires a relatively pure sample for good results.
Melting Point Phase TransitionPhysical PropertyFast, inexpensive indicator of bulk purity.Non-specific, not useful for amorphous or oily substances.

Integrated Analytical Workflow

A logical workflow ensures that all necessary data is collected efficiently to build a complete Certificate of Analysis (CoA).

cluster_id Structure & Composition cluster_quant Assay & Impurities START Sample Received ID_CHECK Identity Confirmation START->ID_CHECK NMR 1H & 13C NMR ID_CHECK->NMR Confirm Structure MS HRMS ID_CHECK->MS Confirm Structure FTIR FT-IR ID_CHECK->FTIR Confirm Structure EA Elemental Analysis ID_CHECK->EA Confirm Structure QUAL_ANALYSIS Qualitative Analysis QUANT_ANALYSIS Quantitative Purity QUAL_ANALYSIS->QUANT_ANALYSIS HPLC HPLC-DAD (Assay) QUANT_ANALYSIS->HPLC Determine Purity GCMS GC-MS (Residual Solvents) QUANT_ANALYSIS->GCMS Determine Purity MP Melting Point QUANT_ANALYSIS->MP Determine Purity DATA_REVIEW Data Review & Integration PASS Meets Specification DATA_REVIEW->PASS All data consistent? FAIL Fails Specification (Further Investigation) DATA_REVIEW->FAIL Discrepancy found? COA Issue Certificate of Analysis PASS->COA NMR->QUAL_ANALYSIS MS->QUAL_ANALYSIS FTIR->QUAL_ANALYSIS EA->QUAL_ANALYSIS HPLC->DATA_REVIEW GCMS->DATA_REVIEW MP->DATA_REVIEW

Caption: Integrated Workflow for Purity Confirmation.

Conclusion

Confirming the purity of 2-Chloro-8-methoxyquinoline-3-carbaldehyde is a multi-faceted process that cannot be reliably accomplished with a single technique. The orthogonal application of chromatographic methods (HPLC, GC-MS) for quantitative purity and impurity profiling, spectroscopic methods (NMR, MS, FT-IR) for structural verification, and bulk analysis (Elemental Analysis, Melting Point) for compositional integrity provides a scientifically sound, self-validating system. This comprehensive approach, grounded in established principles and guidelines[24], ensures the quality and reliability of the material, which is the essential foundation for its successful application in research and development.

References

  • ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • Kremsmayr, T., et al. (2022). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]

  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Kremsmayr, T., et al. (2022). Elemental analysis: an important purity control but prone to manipulations. ResearchGate. [Link]

  • Spokoyny, A. M., & Lavallo, V. (2022). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. Organometallics. [Link]

  • Study.com. (2021). How to Determine the Purity of a Substance using Elemental Analysis. Study.com. [Link]

  • Mazzoleni, L. R., et al. (2008). Thermal extraction-two-dimensional gas chromatography-mass spectrometry with heart-cutting for nitrogen heterocyclics in biomass burning aerosols. PubMed. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]

  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (2015). 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. Alphalyse. [Link]

  • RSC Publishing. (1982). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • IOP Publishing. (2020). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. IOP Conference Series: Materials Science and Engineering. [Link]

  • ResearchGate. (2021). Gas Chromatography-Mass Spectrometry Metabolic Profiling, Molecular Simulation and Dynamics of Diverse Phytochemicals of Punica granatum L. leaves against Estrogen Receptor. ResearchGate. [Link]

  • AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. [Link]

  • Chromatography Today. (2017). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Chromatography Today. [Link]

  • American Laboratory. (2009). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. American Laboratory. [Link]

  • Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. Wesleyan University. [Link]

  • ACS Publications. (2000). Orthogonal Projection Approach Applied to Peak Purity Assessment. Analytical Chemistry. [Link]

  • ResearchGate. (2018). Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. Semantic Scholar. [Link]

  • Slideshare. (2023). Structural elucidation by NMR(1HNMR). Slideshare. [Link]

  • Mastelf. (2024). HPLC Method Development: From Basics to Advanced Strategies. Mastelf. [Link]

  • ResearchGate. (n.d.). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. ResearchGate. [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific. [Link]

  • Chromatography Forum. (2013). HPLC method development for aldehydes and ketones. Chromatography Forum. [Link]

  • PubMed. (2011). Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography. PubMed. [Link]

  • MDPI. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules. [Link]

  • National Institute of Justice. (2019). Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Infrared (GC-IR) Analyses of the Chloro-1-n-pentyl-3-(1-naphthoyl)-Indoles: Regioisomeric Cannabinoids. National Institute of Justice. [Link]

  • Semantic Scholar. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. [Link]

  • International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies. [Link]

  • ResearchGate. (2009). RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. [Link]

  • ResearchGate. (2024). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. ResearchGate. [Link]

  • PubMed. (2009). 2-Chloro-8-methoxy-quinoline-3-carbaldehyde. PubMed. [Link]

  • MDPI. (2024). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. Pharmaceuticals. [Link]

Sources

A Senior Application Scientist's Guide to 2-Chloro-8-methoxyquinoline-3-carbaldehyde as a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the integrity of analytical results is paramount. This integrity hinges on the quality of the reference standards used.[1] A reference standard is a highly purified and well-characterized compound used as a benchmark for confirming the identity, purity, strength, and quality of active pharmaceutical ingredients (APIs), intermediates, and finished products.[1][2] This guide provides an in-depth technical comparison of 2-Chloro-8-methoxyquinoline-3-carbaldehyde, a critical intermediate in the synthesis of novel therapeutics, and its role as a reference standard.

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimalarial, anti-inflammatory, and antibacterial properties.[3][4] 2-Chloro-8-methoxyquinoline-3-carbaldehyde serves as a versatile precursor, where its chloro and formyl groups are readily transformed into diverse functionalities, enabling the creation of extensive libraries of quinoline derivatives for drug discovery.[3][5] Its precise characterization is therefore essential for ensuring the reproducibility of synthesis and the purity of final APIs.

Synthesis and Characterization: Establishing the Benchmark

The primary and most efficient route for synthesizing 2-Chloro-8-methoxyquinoline-3-carbaldehyde is the Vilsmeier-Haack reaction.[5][6][7] This powerful formylation method is favored for its use of readily available starting materials and its effectiveness in producing functionalized quinolines in high yields.[5][7][8] The reaction proceeds by treating an N-arylacetamide, in this case, N-(2-methoxyphenyl)acetamide (N-(2-anisyl)acetamide), with the Vilsmeier reagent, an electrophilic chloroiminium salt generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[5][6]

The choice of the Vilsmeier-Haack reaction is causal; it provides a direct, one-pot cyclization that efficiently installs the necessary chloro and formyl groups onto the quinoline ring, making it a robust and scalable method for producing this key intermediate.[5]

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

This protocol describes a self-validating system for the synthesis and purification of 2-Chloro-8-methoxyquinoline-3-carbaldehyde.

Materials:

  • N-(2-anisyl)acetamide

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Crushed Ice

  • Sodium Carbonate solution

  • Petroleum Ether

  • Ethyl Acetate

Procedure:

  • Vilsmeier Reagent Formation: In a flask equipped with a dropping funnel and stirring mechanism, cool N,N-dimethylformamide (DMF, 30 mmol) to 0°C.[9]

  • Add phosphorus oxychloride (POCl₃, 70 mmol) dropwise while stirring. Maintain the temperature at 0°C.[9]

  • Allow the mixture to stir for an additional 30 minutes at room temperature to ensure complete formation of the Vilsmeier reagent.[9]

  • Cyclization Reaction: Cool the resulting reagent to 5°C. Add N-(2-anisyl)acetamide (10 mmol) portion-wise to the stirred solution.[6]

  • Heat the reaction mixture at 80-90°C for 15 hours.[6][7] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[10]

  • Work-up: After completion, carefully pour the cooled reaction mixture onto crushed ice.[6][11]

  • Neutralize the solution with sodium carbonate. A solid precipitate will form.

  • Purification: Collect the crude white product by filtration, wash thoroughly with water, and dry.[11]

  • Purify the compound by recrystallization from a petroleum ether/ethyl acetate mixture to yield colorless blocks of 2-Chloro-8-methoxyquinoline-3-carbaldehyde.[6]

Diagram: Vilsmeier-Haack Synthesis Workflow

G cluster_reagent Vilsmeier Reagent Formation cluster_reaction Cyclization cluster_purification Work-up & Purification DMF DMF (cool to 0°C) POCl3 POCl3 (add dropwise) Vilsmeier Vilsmeier Reagent (Chloroiminium salt) POCl3->Vilsmeier Stir 30 min at RT Anisyl N-(2-anisyl)acetamide ReactionMix Reaction Mixture Anisyl->ReactionMix Add to Vilsmeier Reagent at 5°C ReactionMix->ReactionMix Ice Pour onto Crushed Ice ReactionMix->Ice Cool Neutralize Neutralize with Sodium Carbonate Ice->Neutralize Filter Filter & Dry Crude Product Neutralize->Filter Recrystallize Recrystallize from Petroleum Ether/Ethyl Acetate Filter->Recrystallize Final Pure 2-Chloro-8-methoxy- quinoline-3-carbaldehyde Recrystallize->Final

Caption: Workflow for the synthesis of 2-Chloro-8-methoxyquinoline-3-carbaldehyde.

Purity and Characterization

For a compound to serve as a reference standard, its purity must be unequivocally established.[2][12] The US FDA mandates that reference standards possess the "highest purity that can be obtained through reasonable effort" and are thoroughly characterized to confirm their identity, strength, and quality.[2]

Table 1: Analytical Characterization Data

Analytical Technique Parameter Expected Result for 2-Chloro-8-methoxyquinoline-3-carbaldehyde
Formula Molecular FormulaC₁₁H₈ClNO₂[6][13]
Molecular Weight g/mol 221.64[13]
Melting Point °C~190 °C[13]
¹H NMR Chemical Shift (δ, ppm)Peaks corresponding to aromatic, aldehyde, and methoxy protons.
FT-IR Wavenumber (cm⁻¹)Characteristic peaks for C=O (aldehyde), aromatic C=C, C-Cl, and C-O stretches.
HPLC Purity≥ 98%
TLC Rƒ valueDependent on the solvent system (e.g., Chloroform:Petroleum Ether:Ethyl Acetate).[10]
Crystal Data System, Space GroupMonoclinic, P 2₁/n[6]

Comparison with Alternative Quinoline Intermediates

While 2-Chloro-8-methoxyquinoline-3-carbaldehyde is a potent synthetic tool, other substituted quinolines can be considered for similar applications. The choice of intermediate is critical as the position and nature of substituents can significantly influence the biological activity of the final derivatives.

Alternative Standards:

  • 2-Chloro-6-methoxyquinoline-3-carbaldehyde: The methoxy group is at the 6-position. This isomer is also synthesized via the Vilsmeier-Haack reaction and is a key intermediate for various bioactive molecules.[3][14]

  • 2-Chloro-7-methoxyquinoline-3-carbaldehyde: The methoxy group is at the 7-position. It is used as an intermediate in the synthesis of pharmaceuticals, particularly antimalarial and anticancer agents.[15][16]

  • 2-Hydroxy-8-methoxyquinoline-3-carbaldehyde: This analog replaces the 2-chloro group with a hydroxyl group. It can be synthesized from the 2-chloro derivative by heating in acetic acid with sodium acetate or via reaction with KOH in methanol.[17][18][19] This compound offers a different reactive handle for further synthetic transformations.

Table 2: Comparative Analysis of Quinoline-3-carbaldehyde Derivatives

Feature 2-Chloro-8-methoxy (Topic) 2-Chloro-6-methoxy 2-Chloro-7-methoxy 2-Hydroxy-8-methoxy
CAS Number 73568-28-2[13]73568-29-3[14]68236-20-4[15]112584-01-7[20]
Synthesis Method Vilsmeier-HaackVilsmeier-HaackVilsmeier-HaackVilsmeier-Haack followed by hydrolysis[17][18]
Key Reactive Sites C2-Cl, C3-CHOC2-Cl, C3-CHOC2-Cl, C3-CHOC2-OH, C3-CHO
Synthetic Utility Precursor for diverse heterocyclic systems via nucleophilic substitution at C2 and condensation at C3.[3][4]Similar reactivity to the 8-methoxy isomer, used in synthesizing various fused quinoline systems.[3]Intermediate for antimalarial and anticancer agents.[16]The hydroxyl group allows for different synthetic pathways, such as etherification.
Rationale for Use The 8-methoxy group can influence the electronic properties and conformation of the quinoline ring, potentially impacting the biological activity of derivatives.[13]The 6-position substitution pattern is common in many biologically active quinolines.The 7-position substitution provides another scaffold for structure-activity relationship (SAR) studies.Offers a different synthetic handle compared to the chloro group, avoiding reactions that are sensitive to chlorides.

The selection of 2-Chloro-8-methoxyquinoline-3-carbaldehyde is often driven by specific structure-activity relationship (SAR) goals. The steric and electronic effects of the methoxy group at the 8-position can uniquely influence molecular interactions with biological targets, making it a preferred building block in certain drug discovery programs.

Application as a Reference Standard in Quality Control

Once synthesized and qualified, 2-Chloro-8-methoxyquinoline-3-carbaldehyde is used as a reference standard in QC labs. For example, it can be used to identify and quantify its presence as a process-related impurity in a final API batch.

Protocol: HPLC Assay for Impurity Quantification

Objective: To quantify 2-Chloro-8-methoxyquinoline-3-carbaldehyde as an impurity in a final drug product using an external reference standard method.

Procedure:

  • Standard Preparation: Accurately weigh the qualified 2-Chloro-8-methoxyquinoline-3-carbaldehyde reference standard and prepare a stock solution of known concentration (e.g., 100 µg/mL) in a suitable diluent (e.g., Acetonitrile:Water).

  • Calibration Curve: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected impurity concentration range.

  • Sample Preparation: Accurately weigh the API sample and dissolve it in the diluent to a known concentration.

  • HPLC Analysis: Inject the calibration standards and the sample solution into a validated HPLC system.

  • Quantification: Plot a calibration curve of peak area versus concentration for the reference standard. Determine the concentration of the impurity in the sample by comparing its peak area to the calibration curve.

Diagram: Quality Control Workflow using Reference Standard

cluster_prep Preparation cluster_analysis Analysis & Quantification RefStd Qualified Reference Standard Stock Prepare Stock Solution (Known Concentration) RefStd->Stock API API Batch (Test Sample) SampleSol Prepare Sample Solution API->SampleSol Cal Prepare Calibration Standards (Serial Dilution) Stock->Cal HPLC Inject Standards & Sample into HPLC System SampleSol->HPLC Cal->HPLC Curve Generate Calibration Curve (Peak Area vs. Conc.) HPLC->Curve From Standards Quant Quantify Impurity in API Sample HPLC->Quant From Sample Curve->Quant Result Report Result (Pass/Fail) Quant->Result

Caption: HPLC workflow for impurity quantification using a qualified reference standard.

References

  • Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis. (n.d.). Benchchem.
  • Synthesis, Antimicrobial Activities and Cytogenetic Studies of Newer Diazepino Quinoline Derivatives via Vilsmeier-Haack Reaction. (n.d.). PubMed.
  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (n.d.). DUT Open Scholar.
  • Determination of Some Quinoline Derivatives with Organic Brominating Agents. (n.d.). Taylor & Francis Online.
  • Subashini, R., Khan, F. N., Gund, M., Hathwar, V. R., & Ng, S. W. (2009). 2-Chloro-8-methoxyquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2720.
  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (2021). International Journal of Chemical Studies.
  • Reference-Standard Material Qualification. (2009). Pharmaceutical Technology.
  • Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. (2016). International Journal of Chemical Studies.
  • Reference Standards in the Pharmaceutical Industry. (n.d.). MRIGlobal.
  • What is meant by reference standard in pharmaceuticals? (2023). GMP SOP.
  • Types of Reference Standards Used in the Pharmaceutical Industry. (n.d.). Pharmaffiliates.
  • Analytical Reference Materials for Pharma QC. (n.d.). Sigma-Aldrich.
  • Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances.
  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). The Royal Society of Chemistry.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances.
  • 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. (2012). ResearchGate.
  • Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. (2017). ResearchGate.
  • 2-Chloro-8-methoxy-quinoline-3-carbaldehyde. (n.d.). PubMed.
  • Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. (2023). MDPI.
  • Synthesis and biological screening of some novel Quinoline derivatives. (2011). Der Pharma Chemica.
  • 2-Chloro-8-methoxyquinoline-3-carbaldehyde. (n.d.). Biosynth.
  • 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. (2013). Hindawi.
  • Chandraprakash, K., Ramesh, P., Ravichandran, K., Mohan, P. S., & Ponnuswamy, M. N. (2012). 2-Methoxyquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o769.
  • Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. (2016). International Journal of Chemical Studies.
  • 2-Chloro-7-methoxyquinoline-3-carboxaldehyde. (n.d.). Sigma-Aldrich.
  • Syntheses of derivatives of quinoline. (1904). Journal of the American Chemical Society.
  • Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. (2016). International Journal of Chemical Studies.
  • 2-Chloro-6-methoxyquinoline-3-carbaldehyde. (n.d.). PubChem.
  • 2-CHLORO-7-METHOXY-QUINOLINE-3-CARBALDEHYDE. (n.d.). ChemicalBook.
  • 2-Hydroxy-8-methoxyquinoline-3-carbaldehyde. (n.d.). BLD Pharm.
  • 112584-01-7 | 2-Hydroxy-8-methoxyquinoline-3-carbaldehyde. (n.d.). ChemScene.
  • 2-Chloro-7-Methoxyquinoline-3-Carbaldehyde. (n.d.). MySkinRecipes.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2014). SciSpace.

Sources

A Comparative Guide to Cross-Reactivity Studies of 2-Chloro-8-methoxyquinoline-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cross-reactivity of 2-Chloro-8-methoxyquinoline-3-carbaldehyde derivatives. In the landscape of drug discovery, understanding a compound's selectivity is as crucial as determining its primary efficacy. Cross-reactivity, or the unintended interaction of a drug candidate with off-target molecules, can lead to unforeseen side effects or even toxicity. Conversely, it can also unveil opportunities for drug repositioning. This document outlines the scientific rationale and experimental protocols for a thorough investigation of the interaction profile of this promising class of compounds.

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2][3][4][5] The diverse therapeutic potential of quinoline derivatives underscores the importance of a systematic evaluation of their selectivity to build a comprehensive safety and efficacy profile.[4] The parent compound, 2-Chloro-8-methoxyquinoline-3-carbaldehyde, serves as a versatile intermediate for the synthesis of a multitude of derivatives with potential therapeutic applications.[3][6][7][8][9][10]

The Imperative of Proactive Cross-Reactivity Profiling

A proactive approach to cross-reactivity studies is essential for a holistic assessment of a drug candidate's potential.[11] Early-stage identification of off-target interactions allows for the strategic modification of the lead compound to enhance its selectivity and mitigate potential adverse effects.[12] Furthermore, comprehensive cross-reactivity data is a critical component of the safety evaluation required for regulatory submissions for Investigational New Drug (IND) or Clinical Trial Applications (CTA).[13][14][15]

Logical Framework for Cross-Reactivity Assessment

A robust cross-reactivity assessment should be multi-faceted, integrating computational and experimental approaches. The following workflow provides a systematic pathway to characterizing the selectivity profile of 2-Chloro-8-methoxyquinoline-3-carbaldehyde derivatives.

Cross-Reactivity Workflow A In Silico Profiling (Homology Searching, Docking) B Biochemical Assays (Kinase Panels, GPCR Panels) A->B Prioritize Targets C Cell-Based Assays (Phenotypic Screening, Target Engagement) B->C Validate Hits D Tissue Cross-Reactivity Studies (Immunohistochemistry on Human Tissues) C->D Assess Tissue-Level Binding E Data Integration & Selectivity Analysis D->E Comprehensive Profile

Caption: A systematic workflow for assessing the cross-reactivity of novel chemical entities.

Part 1: In Silico and Biochemical Profiling

The initial phase of cross-reactivity screening aims to cast a wide net to identify potential off-targets through computational and high-throughput biochemical methods.

In Silico Homology Searching

The journey begins with computational analysis. By comparing the protein sequence of the intended target with a database of known proteins, potential off-targets with similar binding pockets can be identified.[12] This in silico approach provides a preliminary, yet valuable, map of potential cross-reactivity.

Broad-Panel Biochemical Screening

Following computational predictions, broad-panel biochemical screening against libraries of purified proteins is a cornerstone of off-target profiling.[11]

Table 1: Recommended Primary Biochemical Screening Panels

Panel TypeRationaleRepresentative Commercial Panels
Kinase Panel The quinoline core is a known scaffold for many kinase inhibitors.[2][16]Eurofins KinaseProfiler™, Reaction Biology Kinase HotSpot℠
GPCR Panel To assess potential interactions with G-protein coupled receptors.Eurofins GPCRProfiler™, Cisbio GPCR Assays
Ion Channel Panel To identify any unintended effects on ion channel function.Eurofins IonChannelProfiler™, Sophion QPatch
Nuclear Receptor Panel To evaluate interactions with hormone receptors.Invitrogen™ Nuclear Receptor Assay Kits, INDIGO Biosciences

This protocol outlines a standard method to determine the inhibitory activity of a 2-Chloro-8-methoxyquinoline-3-carbaldehyde derivative against a panel of kinases.

Objective: To quantify the inhibitory effect of a test compound on the activity of a broad range of kinases.

Methodology:

  • Compound Preparation: Serially dilute the test compound in DMSO to create a range of concentrations.

  • Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, and [γ-³³P]ATP in a reaction buffer.

  • Initiation: Add the diluted test compound to the reaction mixture. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow the kinase to phosphorylate its substrate.

  • Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Separation: Spot the reaction mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-³³P]ATP.

  • Detection: Quantify the amount of radiolabeled phosphate incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

Part 2: Cell-Based and Tissue-Level Investigations

Hits identified from biochemical screens should be further validated in a more physiologically relevant context using cell-based assays and, ultimately, tissue cross-reactivity studies.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in a cellular environment. It relies on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

Objective: To confirm the binding of a test compound to its putative target within intact cells.

Methodology:

  • Cell Treatment: Treat cultured cells with the test compound or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Cell Lysis: Lyse the cells to release their protein content.

  • Separation: Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Detection: Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Tissue Cross-Reactivity (TCR) Studies

TCR studies are a critical preclinical safety assessment, typically required by regulatory agencies.[13][15] These studies use immunohistochemistry (IHC) to evaluate the binding of a therapeutic candidate to a panel of normal human tissues.[12]

TCR_Workflow cluster_prep Preparation cluster_staining Immunohistochemical Staining cluster_analysis Analysis A Test Article Labeling (e.g., Biotinylation) C Incubation with Labeled Test Article A->C B Tissue Sectioning (Cryosections of Human Tissues) B->C D Detection System (e.g., Streptavidin-HRP) C->D E Chromogen Substrate (e.g., DAB) D->E F Pathologist Evaluation (Scoring of Staining Intensity & Distribution) E->F G Report Generation F->G

Caption: A streamlined workflow for conducting tissue cross-reactivity studies.

Objective: To identify on-target and off-target binding of a test compound in a comprehensive panel of human tissues.

Methodology:

  • Tissue Panel: Utilize a panel of at least 37 normal human tissues, as recommended by regulatory guidelines.

  • Test Article Preparation: Chemically label the 2-Chloro-8-methoxyquinoline-3-carbaldehyde derivative (e.g., with biotin) for detection.

  • Tissue Sectioning: Prepare cryosections of the human tissues.

  • Staining Procedure:

    • Fix the tissue sections.

    • Block endogenous peroxidase activity.

    • Incubate with a protein blocking solution to prevent non-specific binding.

    • Incubate with the labeled test article at two different concentrations (low and high).

    • Incubate with a detection reagent (e.g., streptavidin-horseradish peroxidase).

    • Add a chromogenic substrate (e.g., DAB) to visualize binding.

    • Counterstain with hematoxylin.

  • Microscopic Evaluation: A board-certified pathologist should evaluate the slides for the presence, intensity, and localization of staining.

  • Data Interpretation: Distinguish between specific and non-specific binding. Any unexpected staining should be further investigated.

Data Synthesis and Interpretation

The culmination of these studies is a comprehensive selectivity profile of the 2-Chloro-8-methoxyquinoline-3-carbaldehyde derivative.

Table 2: Example of a Cross-Reactivity Data Summary

DerivativePrimary Target IC₅₀ (nM)Off-Target Kinase A IC₅₀ (nM)Off-Target GPCR B Kᵢ (nM)Cellular Target Engagement EC₅₀ (µM)Tissue Reactivity
Compound X 15>10,0005,2000.5On-target staining in expected tissues; minor off-target staining in adrenal cortex.
Compound Y 25850>10,0001.2On-target staining; no significant off-target staining observed.

A thorough analysis of these integrated data will enable an informed decision on the continued development of the compound, potential structural modifications to enhance selectivity, or exploration of new therapeutic indications based on the identified off-target activities.

References

  • A Comparative Guide to Assessing Cross-Reactivity and Off-Target Effects of Small Molecules - Benchchem.
  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity - MDPI.
  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC - NIH.
  • Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives - PubMed.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing).
  • synthesis-characterization--pharmacological-screening-of-newly-synthesized-quinoline-derivatives August 2020 1596280379 8315613 - ResearchGate.
  • Synthesis, Characterization & Pharmacological Screening Of Newly Synthesized Quinoline Derivatives, IJSR - International Journal of Scientific Research(IJSR), IJSR - Worldwidejournals.com.
  • Synthesis and Characterization of Quinoline-Carbaldehyde Derivatives as Novel Inhibitors for Leishmanial Methionine Aminopeptidase 1 - PubMed.
  • Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review.
  • Molecular target interactions of quinoline derivatives as anticancer agents: A review | Request PDF - ResearchGate.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.
  • 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications - ResearchGate.
  • How To Conduct Preclinical Pharmacology/Toxicology Evaluation Of ADCs? - Prisys Events.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - MDPI.
  • Practical considerations for nonclinical safety evaluation of therapeutic monoclonal antibodies - PMC - PubMed Central.
  • 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017) - ResearchGate.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.
  • Tissue Cross-Reactivity Studies - Charles River Laboratories.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E.
  • TCR: Tissue cross reactivity studies - Labcorp.
  • Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives - International Journal of Chemical Studies.
  • Three-component reaction of 2-chloro-quinoline-3-carbaldehydes,... - ResearchGate.
  • Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives.
  • 2-Chloro-8-methoxyquinoline-3-carbaldehyde | 73568-28-2 | YCA56828 - Biosynth.

Sources

The Promising Therapeutic Landscape of 2-Chloro-8-methoxyquinoline-3-carbaldehyde Derivatives: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved drugs with a wide spectrum of biological activities. The strategic functionalization of this nucleus offers a powerful platform for the discovery of novel therapeutic agents. Among the various quinoline-based synthons, 2-Chloro-8-methoxyquinoline-3-carbaldehyde has emerged as a particularly fruitful starting material for the generation of diverse molecular architectures with potent anticancer, antimicrobial, and antimalarial properties. The presence of a reactive chlorine atom at the 2-position, a formyl group at the 3-position, and a methoxy group at the 8-position provides multiple avenues for chemical modification, enabling the fine-tuning of physicochemical properties and biological activity.

This guide presents a comparative analysis of the efficacy of various drug candidates derived from this key intermediate, supported by experimental data from preclinical studies. We will delve into their performance against different cancer cell lines, microbial strains, and malarial parasites, and provide an overview of the experimental methodologies used to generate this data.

Anticancer Efficacy: Targeting Uncontrolled Cell Proliferation

Derivatives of 2-Chloro-8-methoxyquinoline-3-carbaldehyde have demonstrated significant potential as anticancer agents, with mechanisms often involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for tumor growth and survival.[1][2][3]

Comparative In Vitro Cytotoxicity

The in vitro cytotoxic activity of various quinoline derivatives is a primary indicator of their potential as anticancer drugs. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the IC50 values for representative quinoline derivatives against a panel of human cancer cell lines. While direct comparative studies on a series of compounds derived specifically from 2-Chloro-8-methoxyquinoline-3-carbaldehyde are not extensively available in single publications, the data presented for structurally related quinoline derivatives provides a valuable benchmark for efficacy. For instance, Schiff's base derivatives, which can be readily synthesized from the carbaldehyde moiety, have shown promising activity.

Table 1: Comparative Anticancer Activity of Quinoline Derivatives

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference(s)
Quinoline Schiff's BaseDerivative 5cMCF-7 (Breast)12.73[4]
Quinoline Schiff's BaseDerivative 5fMCF-7 (Breast)13.78[4]
Quinoline Schiff's BaseDerivative 5iMCF-7 (Breast)10.65[4]
Quinoline Schiff's BaseDerivative 5iA549 (Lung)10.89[4]
2-ArylquinolineQuinoline 13HeLa (Cervical)8.3[5]
2-ArylquinolineQuinoline 12PC3 (Prostate)31.37[5]

Note: The IC50 values are compiled from different studies and should be interpreted with consideration for potential variations in experimental conditions.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7][8]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C.[9]

  • Compound Treatment: Aspirate the old media and add 100 µL of fresh media containing various concentrations of the test compounds to the wells. Incubate for a further 24-48 hours.[9]

  • MTT Addition: Prepare a working solution of MTT (0.5 mg/mL in media) and add 100 µL to each well. Incubate for 4 hours.[9]

  • Formazan Solubilization: Carefully aspirate the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9] The IC50 value is then calculated from the dose-response curve.

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antimicrobial Efficacy: Combating Pathogenic Microbes

The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery. Derivatives of 2-Chloro-8-methoxyquinoline-3-carbaldehyde have been investigated for their activity against a range of bacterial and fungal pathogens.[10][11][12]

Comparative In Vitro Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The following table presents MIC values for various quinoline derivatives against representative bacterial strains.

Table 2: Comparative Antimicrobial Activity of Quinoline Derivatives

Compound ClassDerivative ExampleBacterial StrainMIC (µg/mL)Reference(s)
7-Methoxyquinoline SulfonamideCompound 3lE. coli7.81[13]
7-Methoxyquinoline SulfonamideCompound 3dE. coli31.25[13]
7-Methoxyquinoline SulfonamideCompound 3cE. coli62.50[13]
Quinolone-3-carbonitrileDerivative CE. coli4[13]
2-Quinolone-L-alaninate-1,2,3-triazoleCompound 3a₅E. coli ATCC 2592219.5[14]
2-Quinolone-L-alaninate-1,2,3-triazoleCompound 3a₆B. subtilis ATCC 336639[14]

Note: Direct comparison of MIC values should be done cautiously due to variations in testing methodologies and bacterial strains used in different studies.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the MIC of antimicrobial agents.[15][16][17]

Step-by-Step Methodology:

  • Preparation of Inoculum: Grow the test bacterial strain in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution of Compounds: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Broth_Microdilution_Workflow cluster_workflow Broth Microdilution Workflow A Prepare Serial Dilutions of Quinoline Derivatives in 96-well Plate C Inoculate Wells with Bacteria A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate Plate (18-24h) C->D E Visually Inspect for Growth Inhibition D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for MIC determination by broth microdilution.

Antimalarial Efficacy: A Renewed Hope Against a Global Scourge

The quinoline core is historically significant in the fight against malaria, with chloroquine and quinine being prominent examples.[18][19][20] Research into new quinoline derivatives, including those from 2-Chloro-8-methoxyquinoline-3-carbaldehyde, aims to overcome the challenge of drug resistance.[21][22][23]

Comparative In Vivo Antimalarial Activity

The 4-day suppressive test (Peter's test) is a standard in vivo model to assess the efficacy of antimalarial compounds in mice infected with Plasmodium berghei.[24][25][26][27][28]

Table 3: Comparative In Vivo Antimalarial Activity of Quinoline Derivatives

Compound ClassDerivative ExampleDose (mg/kg/day)Parasitemia Suppression (%)Reference(s)
Quinoline-Pyrazolopyridine HybridCompound 5p10Significant in vivo activity[11]
Quinoline-4-carboxamideCompound 230 (cured)>99[29]
Quinoline-4-carboxamideCompound 2730>90 (1 of 3 cured)[29]
Quinoline-4-carboxamideCompound 401>99[29]
Quinoline-4-carboxamideCompound 431>99[29]
Quinoline-4-carboxamideCompound 441>99[29]

Note: The data highlights the potent in vivo efficacy of novel quinoline derivatives, with some compounds achieving a curative effect at relatively low doses.

Experimental Protocol: 4-Day Suppressive Test in Mice

Step-by-Step Methodology:

  • Infection: Infect Swiss albino mice intraperitoneally with Plasmodium berghei.

  • Treatment: Administer the test compounds orally or subcutaneously to groups of infected mice once daily for four consecutive days, starting on the day of infection.

  • Parasitemia Determination: On the fifth day, collect blood from the tail vein of each mouse, prepare a thin blood smear, and stain with Giemsa.

  • Data Analysis: Determine the percentage of parasitized red blood cells by microscopic examination. The percentage of suppression is calculated relative to a vehicle-treated control group.

Mechanisms_of_Action cluster_anticancer Anticancer Mechanisms cluster_antimicrobial Antimicrobial Mechanisms cluster_antimalarial Antimalarial Mechanisms Topoisomerase Inhibition Topoisomerase Inhibition DNA Intercalation DNA Intercalation Kinase Inhibition Kinase Inhibition DNA Gyrase Inhibition DNA Gyrase Inhibition Topoisomerase IV Inhibition Topoisomerase IV Inhibition Heme Detoxification Inhibition Heme Detoxification Inhibition Novel Parasite Targets Novel Parasite Targets Quinoline\nDerivatives Quinoline Derivatives Quinoline\nDerivatives->Topoisomerase Inhibition Quinoline\nDerivatives->DNA Intercalation Quinoline\nDerivatives->Kinase Inhibition Quinoline\nDerivatives->DNA Gyrase Inhibition Quinoline\nDerivatives->Topoisomerase IV Inhibition Quinoline\nDerivatives->Heme Detoxification Inhibition Quinoline\nDerivatives->Novel Parasite Targets

Caption: Diverse mechanisms of action of quinoline derivatives.

Conclusion and Future Directions

The diverse and potent biological activities of compounds synthesized from 2-Chloro-8-methoxyquinoline-3-carbaldehyde underscore its importance as a versatile scaffold in drug discovery. The data presented in this guide highlights the significant potential of these derivatives as anticancer, antimicrobial, and antimalarial agents. Future research should focus on synthesizing and screening a focused library of compounds derived from this specific starting material to enable direct and robust structure-activity relationship (SAR) studies. Elucidating the precise molecular targets and mechanisms of action for the most potent compounds will be crucial for their further optimization and development into clinically viable drug candidates. The detailed experimental protocols provided herein offer a standardized framework for the continued evaluation of this promising class of therapeutic agents.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.).
  • Krawczyk, M., Pastuch-Gawołek, G., Mrozek-Wilczkiewicz, A., Kuczak, M., Skonieczna, M., & Musioł, R. (2022).
  • MTT Assay: Principle. (n.d.).
  • Foley, M., & Tilley, L. (1997). Quinoline antimalarials: mechanisms of action and resistance. International journal for parasitology, 27(2), 231–240.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2017). Bioorganic & Medicinal Chemistry, 25(15), 3870-3881.
  • Detailed protocol for MTT Cell Viability and Prolifer
  • A Protocol for Antimalarial Efficacy Models for Compound Screening (supplementary document). (n.d.).
  • Tona, L., Ngimbi, N. P., Tsakala, M., Mesia, K., Cimanga, K., Apers, S., De Bruyne, T., Pieters, L., Totté, J., & Vlietinck, A. J. (2001). Screening of traditionally used plants for in vivo antimalarial activity in mice. Pharmaceutical Biology, 39(1), 33-39.
  • BenchChem. (2025).
  • Synthesis, antibacterial and anticancer evaluation of some new 2-chloro-3-hetarylquinolines. (n.d.).
  • Kumar, D., Kumar, N., & Singh, S. K. (2022). Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review. Chemical biology & drug design, 100(6), 949-974.
  • Foley, M., & Tilley, L. (1997). Quinoline antimalarials: mechanisms of action and resistance. International journal for parasitology, 27(2), 231–240.
  • Mechanism of action of quinoline drugs. (n.d.).
  • Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC advances, 8(15), 8484–8515.
  • Baragaña, B., Hallyburton, I., Lee, M. C. S., Norcross, N. R., Grimaldi, R., Otto, T. D., Protasio, A. V., Mok, S., Majer, P., Iqbal, Z., Taylor, J., Johnson, D., Glover, L., Clark, J. A., Avery, V. M., Fiebig, M., Zeeman, A.-M., Kocken, C. H. M., Leroy, D., … Winzeler, E. A. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(18), 7360–7379.
  • Yadav, P., Lal, K., & Kumar, A. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomolecular Structure & Dynamics, 41(16), 8196-8226.
  • Saini, D., Jain, S., Kumar, A., & Jain, N. (2017). Synthesis and antimalarial potential of some novel quinoline-pyrazolopyridine derivatives. Medicinal Chemistry Research, 26(11), 2824–2833.
  • Review on recent development of quinoline for anticancer activities. (2022). Journal of the Indian Chemical Society, 99(11), 100742.
  • Deokar, S. C., Nagargoje, A. A., Khade, B. C., & Gill, C. H. (2024). Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases. Asian Journal of Green Chemistry, 8(2), 139-149.
  • Vaidya, A., Jain, A. K., Kumar, P., Kashaw, S. K., & Agrawal, R. K. (2011). Predicting anti-cancer activity of quinoline derivatives: CoMFA and CoMSIA approach. Journal of enzyme inhibition and medicinal chemistry, 26(6), 854–861.
  • Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 1-10.
  • Moreno, Y., Abonia, R., Insuasty, B., Quiroga, J., & Vivas-Reyes, R. (2020). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 44(44), 19280-19294.
  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research, 76(2), 173-181.
  • Adu-Amankwaah, J., Amponsah, S. K., & Adosraku, R. K. (2020). Evaluation of Antimalarial Activity of Ethanolic Extract of Annona muricata L.: An in vivo and an in silico Approach.
  • Al-Ghorbani, M., El-Gazzar, A. R., Al-Salahi, R., Al-Tamimi, A. M. S., Al-Sanea, M. M., & Al-Obaid, A. M. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. Molecules, 28(10), 4165.
  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
  • Radini, I. A., Al-Salahi, R., Al-Tamimi, A. M. S., Al-Sanea, M. M., & Al-Obaid, A. M. (2016). New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. Molecules, 21(9), 1146.
  • Tomas, M., & Wiegand, I. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
  • de Souza, N. B., Carmo, A. M., da Silva, A. D., França, T. C. C., & Krettli, A. U. (2017). In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives. Antimicrobial agents and chemotherapy, 61(11), e00835-17.
  • BenchChem. (2025). A Comparative Guide to New Quinoline Derivatives and Established Antimalarial Drugs.
  • Synthesis, characterization and antimicrobial evaluation of some novel quinoline derivatives bearing different heterocyclic moieties. (n.d.).
  • Al-Abdullah, E. S., Asiri, M. A., Al-Amro, S. A., & Al-Soud, Y. A. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4153.
  • New Quinoline Derivatives Demonstrate a Promising Antimalarial Activity against Plasmodium falciparum In Vitro and Plasmodium berghei In Vivo. (2025).
  • Al-Ghorbani, M., El-Gazzar, A. R., Al-Salahi, R., Al-Tamimi, A. M. S., Al-Sanea, M. M., & Al-Obaid, A. M. (2021). Design, Synthesis, in vitro and in silico Characterization of 2‐Quinolone‐L‐alaninate‐1,2,3‐triazoles as Antimicrobial Agents. Chemistry & biodiversity, 18(10), e2100373.
  • Anti-malarial and toxicity data for compounds selected for secondary in vitro screening. (n.d.).
  • Synthesis and In Vivo Profiling of Desymmetrized Antimalarial Trioxolanes with Diverse Carbam
  • Foley, M. (1998). Quinoline Antimalarials: Mechanisms of Action and Resistance and Prospects for New Agents.
  • Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia.
  • Kaur, K., Jain, M., Kaur, T., & Jain, R. (2017). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Pharmaceuticals, 10(4), 93.
  • Chibale, K. (2009). Structural modifications of quinoline-based antimalarial agents: Recent developments. Expert opinion on drug discovery, 4(2), 111–120.
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023).

Sources

Safety Operating Guide

A Senior Scientist's Guide to the Safe Disposal of 2-Chloro-8-methoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management of chemical waste is a critical component of our work. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 2-Chloro-8-methoxyquinoline-3-carbaldehyde (CAS No. 73568-28-2), a halogenated quinoline derivative that requires specialized disposal procedures. This document is designed to ensure your laboratory practices are not only compliant with regulations but are also fundamentally safe.

Hazard Profile & Immediate Safety Protocols

Understanding the inherent risks of a compound is the foundation of its safe management. 2-Chloro-8-methoxyquinoline-3-carbaldehyde is classified with several key hazards that dictate its handling and disposal requirements.

GHS Hazard Summary

The Globally Harmonized System (GHS) provides a clear and concise summary of the primary risks associated with this chemical.

Hazard ClassGHS CodeDescriptionAuthoritative Source
Skin IrritationH315Causes skin irritationAK Scientific, Inc.[1], Echemi[2]
Eye IrritationH319Causes serious eye irritationAK Scientific, Inc.[1], Echemi[2]
Respiratory IrritationH335May cause respiratory irritationAK Scientific, Inc.[1], Echemi[2]
Mandatory Personal Protective Equipment (PPE)

Given the irritant nature of this compound, a stringent PPE protocol is non-negotiable. The causality behind each piece of equipment is clear: to create a complete barrier between the researcher and the chemical.

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[2] This is to prevent contact with the eyes, which can cause serious irritation.[1][2]

  • Hand Protection: Chemical-resistant gloves, such as nitrile, are required. Always inspect gloves for integrity before use and change them immediately if contamination occurs. This directly mitigates the risk of skin irritation.[1]

  • Skin and Body Protection: A lab coat or impervious clothing is mandatory to protect against accidental skin contact.[2] Contaminated clothing must be removed immediately and washed before reuse.[1][2]

  • Respiratory Protection: All handling of this solid compound should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors, which can cause respiratory irritation.[1][2]

The Core Disposal Directive: Professional Waste Management

The single most critical takeaway for the disposal of 2-Chloro-8-methoxyquinoline-3-carbaldehyde is that it must be managed by a licensed hazardous waste disposal company. [3] On-site chemical neutralization is not recommended, and under no circumstances should this compound be disposed of down the drain.[4]

The rationale for this directive is twofold:

  • Regulatory Compliance: As a halogenated organic compound, this chemical falls under strict environmental regulations, such as those outlined by the U.S. Environmental Protection Agency (EPA).[5][6] Halogenated organic wastes are subject to land disposal restrictions.[6][7]

  • Chemical Safety: Thermal decomposition of chlorinated compounds can generate highly toxic and corrosive gases, including hydrogen chloride and nitrogen oxides.[1] Permitted hazardous waste incinerators are equipped with specialized scrubbers and operate at temperatures sufficient to ensure complete and safe destruction.[5]

Step-by-Step Laboratory Waste Collection Protocol
  • Waste Segregation:

    • Solid Waste: Collect unadulterated 2-Chloro-8-methoxyquinoline-3-carbaldehyde powder and any materials grossly contaminated with it (e.g., weighing papers, contaminated gloves, pipette tips) in a dedicated, leak-proof hazardous waste container.[3]

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container. Do not mix with incompatible waste streams. While specific incompatibilities are not extensively documented, as a general rule for quinolines, avoid mixing with strong oxidizing agents or strong acids.[8]

  • Container Selection: Use containers made of a compatible material (e.g., high-density polyethylene) that can be securely sealed.

  • Clear and Accurate Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "2-Chloro-8-methoxyquinoline-3-carbaldehyde," and the associated hazard warnings (Irritant).

  • Secure Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area away from general laboratory traffic. Ensure it is stored in secondary containment to mitigate risks from potential leaks.

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EH&S) department or your contracted hazardous waste disposal service to schedule a pickup. Provide them with an accurate description of the waste.

Emergency Procedures: Spill & Exposure Management

Accidents require immediate and correct action. All personnel handling this compound must be familiar with the following procedures.

Spill Management Protocol

In the event of a spill:

  • Evacuate and Secure: Evacuate all non-essential personnel and restrict access to the area.[8]

  • Ventilate: Ensure the area is well-ventilated.

  • Don PPE: Before addressing the spill, don the full PPE described in Section 1.

  • Contain and Absorb: For liquid spills, contain the spill with an inert absorbent material like vermiculite, dry sand, or earth.[8] For solid spills, carefully sweep up the material to avoid generating dust.

  • Collect Waste: Place all contaminated absorbent material and cleanup supplies into a sealed, labeled hazardous waste container for disposal.

  • Decontaminate: Clean the spill area thoroughly. Do not wash spills into the sewer system.[8]

First Aid Measures

These first-aid measures are for immediate response. Seek medical attention in all cases of significant exposure.[1]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[1][2]

  • If on Skin: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1]

  • If in Eyes: Immediately flush the eyes with running water for at least 15 minutes, removing contact lenses if present and easy to do so.[1][2]

  • If Swallowed: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of 2-Chloro-8-methoxyquinoline-3-carbaldehyde in a laboratory setting.

G cluster_prep Phase 1: In-Lab Waste Management cluster_disposal Phase 2: Professional Disposal A Identify Waste: 2-Chloro-8-methoxyquinoline-3-carbaldehyde B Consult Safety Data Sheet (SDS) A->B C Segregate Solid & Liquid Waste into Separate, Compatible Containers B->C D Label Container: 'Hazardous Waste' + Full Chemical Name C->D E Store in Designated Satellite Accumulation Area D->E F Contact EH&S or Approved Waste Vendor for Pickup E->F Waste Ready for Collection G Provide Accurate Waste Manifest F->G H Transfer to Licensed Professional G->H I Final Disposal: High-Temperature Incineration at a Permitted Facility H->I

Caption: Decision workflow for the safe disposal of 2-Chloro-8-methoxyquinoline-3-carbaldehyde.

References

  • PubChem. (n.d.). 2-Chloro-6-methoxyquinoline-3-carbaldehyde. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Drain Disposal of Chemicals. Retrieved from [Link]

Sources

Navigating the Synthesis Landscape: A Practical Guide to Handling 2-Chloro-8-methoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For the researcher engaged in the nuanced world of pharmaceutical development, the handling of specialized reagents is a daily reality. 2-Chloro-8-methoxyquinoline-3-carbaldehyde, a key intermediate in the synthesis of novel therapeutics, demands a meticulous approach to safety and handling.[1] This guide moves beyond mere procedural lists to instill a deep, causal understanding of the necessary precautions, ensuring both personal safety and experimental integrity.

Understanding the Hazard Profile: More Than the Sum of Its Parts

The primary hazards identified are:

  • Skin Irritation (Category 2): Causes skin irritation.[2][3]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[2][3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[2][3]

Quinoline derivatives, as a class, can present more severe hazards, including potential carcinogenicity and mutagenicity.[4] Therefore, a conservative approach that accounts for these potential long-term health effects is paramount.

The Personal Protective Equipment (PPE) Protocol: A Self-Validating System

The selection of PPE is not a matter of preference but a critical control to mitigate identified risks.[5][6] The following is a step-by-step guide to donning and doffing the appropriate PPE for handling 2-Chloro-8-methoxyquinoline-3-carbaldehyde.

Pre-Handling Preparations:
  • Work Area Decontamination: Ensure the chemical fume hood is clean, certified, and functioning correctly.

  • Gather all Necessary Equipment: Have all reagents, glassware, and quenching solutions prepared and within reach inside the fume hood to minimize movement and potential exposure.

  • Emergency Preparedness: Locate the nearest emergency shower and eyewash station.[7] Confirm they are unobstructed and operational.

Donning PPE: A Step-by-Step Guide

The following sequence is designed to prevent cross-contamination and ensure complete protection.

  • Inner Gloves: Don a pair of nitrile gloves. This first layer provides a primary barrier and keeps your hands clean for subsequent steps.

  • Chemical-Resistant Suit: A disposable, hooded coverall is recommended to protect against splashes and aerosolized particles.[8][9]

  • Chemical-Resistant Boots: Wear steel-toed, chemical-resistant boots.[8]

  • Respiratory Protection: For handling the solid compound, a full-face or half-mask air-purifying respirator with appropriate cartridges for organic vapors and particulates is necessary.[10]

  • Outer Gloves: Don a pair of heavy-duty, chemical-resistant gloves (e.g., butyl rubber or neoprene) over the inner nitrile gloves.[5] Ensure the cuffs of the outer gloves are pulled up over the sleeves of the chemical-resistant suit.

  • Eye and Face Protection: Chemical splash goggles are mandatory.[9] A face shield, worn over the goggles, provides an additional layer of protection against splashes.[9][10]

Doffing PPE: A Critical Decontamination Step

The doffing procedure is as critical as donning to prevent exposure to contaminants.

  • Outer Gloves: While still wearing inner gloves, remove the outer gloves, turning them inside out as you do. Dispose of them in the designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield and goggles from the back of your head to avoid touching the potentially contaminated front surfaces.

  • Chemical-Resistant Suit: Carefully roll the suit down and away from your body, turning it inside out as you go.

  • Chemical-Resistant Boots: Remove boots and leave them in the designated doffing area.

  • Inner Gloves: Remove the inner nitrile gloves, again turning them inside out.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.[4]

Operational Plan: From Benchtop to Waste

Handling and Storage:
  • Ventilation: All handling of 2-Chloro-8-methoxyquinoline-3-carbaldehyde, including weighing and transfers, must be conducted in a certified chemical fume hood.[4]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][11] The storage area should be clearly labeled with the appropriate hazard warnings.

Spill Management:
  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Isolate: Restrict access to the spill area.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Absorb: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the chemical.

  • Collect: Carefully sweep the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

Disposal Plan: A Cradle-to-Grave Responsibility

The disposal of chlorinated organic compounds is strictly regulated to protect the environment.[12]

  • Solid Waste: All solid waste contaminated with 2-Chloro-8-methoxyquinoline-3-carbaldehyde, including gloves, suits, and absorbent materials, must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste:

    • Chlorinated Waste Stream: All liquid waste containing this compound should be collected in a designated "chlorinated organic waste" container. Do not mix with non-chlorinated waste, as this significantly increases disposal costs.[13]

    • Aqueous Waste: Do not dispose of any solutions containing this compound down the drain.[14] Collect all aqueous washes and solutions in a designated hazardous waste container.

  • Empty Containers: "Empty" containers must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol).[13] The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

Data at a Glance: Hazard Identification

Hazard ClassificationCategoryGHS CodeDescriptionSource
Skin Irritation2H315Causes skin irritation[2][3]
Serious Eye Irritation2H319Causes serious eye irritation[2][3]
Specific Target Organ Toxicity (Single Exposure)3H335May cause respiratory irritation[2][3]

Visualizing the Workflow: Safe Handling Protocol

cluster_prep Preparation cluster_donning Donning PPE cluster_handling Handling cluster_doffing Doffing PPE cluster_disposal Waste Disposal prep_area Decontaminate Work Area gather_equip Gather Equipment check_emergency Check Emergency Equipment inner_gloves Inner Nitrile Gloves check_emergency->inner_gloves Proceed to Donning suit Chemical-Resistant Suit inner_gloves->suit boots Chemical-Resistant Boots suit->boots respirator Respirator boots->respirator outer_gloves Outer Heavy-Duty Gloves respirator->outer_gloves eye_face Goggles & Face Shield outer_gloves->eye_face handle_chem Handle Chemical in Fume Hood eye_face->handle_chem Enter Work Area doff_outer_gloves Remove Outer Gloves handle_chem->doff_outer_gloves Exit Work Area collect_solid Collect Solid Waste handle_chem->collect_solid Generate Waste doff_eye_face Remove Goggles & Face Shield doff_outer_gloves->doff_eye_face doff_suit Remove Suit doff_eye_face->doff_suit doff_boots Remove Boots doff_suit->doff_boots doff_inner_gloves Remove Inner Gloves doff_boots->doff_inner_gloves wash_hands Wash Hands Thoroughly doff_inner_gloves->wash_hands collect_liquid Collect Liquid Waste rinse_containers Triple-Rinse Containers

Caption: Workflow for the safe handling of 2-Chloro-8-methoxyquinoline-3-carbaldehyde.

References

  • Echemi. (2019, July 15). 2-CHLOROQUINOLINE-3-CARBALDEHYDE SDS, 73568-25-9 Safety Data Sheets.
  • Chemos GmbH & Co. KG. (2019, April 11).
  • Fisher Scientific. (2010, September 6).
  • Sigma-Aldrich. (2024, September 6).
  • Ing. Petr Švec - PENTA s.r.o. (2025, July 28).
  • Carl ROTH.
  • Water Corporation.
  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures - BME Shared Labs | Biomedical Engineering.
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
  • National Institutes of Health. (2019, February 2). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents.
  • Biosynth. 2-Chloro-8-methoxyquinoline-3-carbaldehyde | 73568-28-2 | YCA56828.
  • Process for Disposal of Chlorin
  • CHEMM. Personal Protective Equipment (PPE).
  • Techno PharmChem.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • Physikalisch-Technische Bundesanstalt.
  • Bernardo Ecenarro. Recommended PPE to handle chemicals.
  • University of Otago. Laboratory chemical waste disposal guidelines.
  • DuPont.
  • Loba Chemie. QUINOLINE FOR SYNTHESIS.
  • CDH Fine Chemical.
  • Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling.
  • Fisher Scientific.
  • PubChem. 2-Chloro-3-quinolinecarboxaldehyde | C10H6ClNO | CID 690958.

Sources

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